molecular formula C5H7ClN2 B1526224 2-(Azetidin-3-ylidene)acetonitrile hydrochloride CAS No. 1314910-43-4

2-(Azetidin-3-ylidene)acetonitrile hydrochloride

Cat. No.: B1526224
CAS No.: 1314910-43-4
M. Wt: 130.57 g/mol
InChI Key: XELKWDFNWRGTLX-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylidene)acetonitrile hydrochloride is a useful research compound. Its molecular formula is C5H7ClN2 and its molecular weight is 130.57 g/mol. The purity is usually 95%.
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Properties

CAS No.

1314910-43-4

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

2-(azetidin-1-ium-3-ylidene)acetonitrile;chloride

InChI

InChI=1S/C5H6N2.ClH/c6-2-1-5-3-7-4-5;/h1,7H,3-4H2;1H

InChI Key

XELKWDFNWRGTLX-UHFFFAOYSA-N

SMILES

C1C(=CC#N)CN1.Cl

Canonical SMILES

C1C(=CC#N)C[NH2+]1.[Cl-]

Origin of Product

United States

Foundational & Exploratory

2-(Azetidin-3-ylidene)acetonitrile hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Azetidin-3-ylidene)acetonitrile hydrochloride chemical properties Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Intermediate for Janus Kinase (JAK) Inhibitor Synthesis

Executive Summary

This compound (CAS 1314910-43-4) is a specialized heterocyclic building block primarily utilized in the synthesis of Baricitinib (Olumiant), a selective JAK1 and JAK2 inhibitor. This compound features a strained four-membered azetidine ring coupled with an exocyclic


-unsaturated nitrile moiety.[1] Its unique electronic structure—combining ring strain with a Michael acceptor motif—makes it a high-value, albeit reactive, intermediate in medicinal chemistry.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, reactivity profiles, and safety standards, designed for application scientists and process chemists.

Molecular Architecture & Identification

The compound exists as the hydrochloride salt of the free amine. The exocyclic double bond creates a rigid geometry, locking the nitrile group in a specific orientation relative to the azetidine ring.

Table 1: Chemical Identity & Physical Constants

PropertyData
IUPAC Name This compound
Common Name 3-Cyanomethyleneazetidine HCl
CAS Number 1314910-43-4 (HCl Salt)
Related CAS 1153949-11-1 (N-Boc Precursor); 1152509-81-5 (Free Base)
Molecular Formula

Molecular Weight 130.58 g/mol
Appearance White to off-white solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents
Melting Point Decomposes upon melting (typically >150°C, exact value varies by crystallinity)
pKa ~8.5 (Conjugate acid of the azetidine nitrogen)
Synthetic Methodology & Production

The synthesis of this compound typically proceeds via a two-stage sequence starting from tert-butyl 3-oxoazetidine-1-carboxylate.[1] The critical step involves the installation of the exocyclic double bond followed by chemoselective deprotection.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

The ketone precursor is reacted with diethyl cyanomethylphosphonate to form the N-Boc protected olefin.

  • Reagents: Diethyl cyanomethylphosphonate, Potassium tert-butoxide (KOtBu) or NaH.

  • Solvent: THF (anhydrous).[2]

  • Conditions: -5°C to Room Temperature (RT).

Step 2: Acidic Deprotection (Key Protocol)

This step removes the Boc group while preserving the sensitive


-unsaturated nitrile and the strained azetidine ring.

Experimental Protocol:

  • Preparation: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in 1,4-dioxane or acetonitrile.

  • Acid Addition: Slowly add 4.0 M HCl in dioxane (5–10 eq) at 0°C.

    • Note: Avoid aqueous HCl if possible to prevent hydration of the nitrile, although 3N HCl in MeCN is cited in some patent literature for scale-up [1].

  • Reaction: Stir at room temperature (20–25°C) for 4–16 hours. Monitor by HPLC or TLC (disappearance of Boc-protected starting material).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove solvent and excess HCl.

    • Triturate the residue with diethyl ether or MTBE to precipitate the hydrochloride salt.

    • Filter the white solid and dry under vacuum / nitrogen atmosphere.

Yield Expectation: 90–98% quantitative conversion.

Reactivity Profile & Mechanism

The chemical behavior of 2-(Azetidin-3-ylidene)acetonitrile is dominated by two electrophilic sites: the azetidine ring strain and the Michael acceptor system.

4.1 Functional Logic
  • Azetidine Nitrogen: A secondary amine that acts as a nucleophile in the next step of drug synthesis (typically sulfonylation).

  • Exocyclic Double Bond: An electron-deficient alkene activated by the nitrile group. It is susceptible to nucleophilic attack (Michael addition), particularly after the nitrogen is derivatized.

4.2 Pathway to Baricitinib

In the synthesis of Baricitinib, this HCl salt is first sulfonylated, and then the pyrazole moiety is installed via a Michael addition across the exocyclic double bond.

BaricitinibPathway Start Boc-Azetidinone Inter1 Boc-Olefin (HWE Reaction) Start->Inter1 Diethyl cyanomethyl- phosphonate, Base Target Target HCl Salt (CAS 1314910-43-4) Inter1->Target HCl/Dioxane (Deprotection) Sulfonamide N-Ethylsulfonyl Intermediate Target->Sulfonamide EtSO2Cl, Base (Sulfonylation) Baricitinib Baricitinib (JAK Inhibitor) Sulfonamide->Baricitinib Pyrazole Boronate (Michael Addition)

Figure 1: Synthetic workflow illustrating the critical position of the target HCl salt in the Baricitinib production line.

Handling, Stability & Safety

As a hydrochloride salt of a strained amine, this compound requires specific handling to prevent degradation.

Storage Conditions
  • Temperature: Refrigerate at 2–8°C.

  • Atmosphere: Store under inert gas (Nitrogen or Argon).[3] The compound is hygroscopic; moisture absorption can lead to hydrolysis of the nitrile or ring opening over time.

  • Container: Tightly sealed glass or HDPE vials.

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

Stability Data
  • Solid State: Stable for >1 year if stored desicated at 4°C.

  • Solution: Solutions in DMSO or water should be used immediately. Avoid prolonged exposure to strong bases which can trigger polymerization of the Michael acceptor or ring opening.

References
  • Patent: US Patent 8,987,443 B2. Processes and intermediates for making a JAK inhibitor. (2015). Describes the deprotection of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate using HCl.

  • Journal: Cui, D., et al. "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[5] Chemistry Central Journal, 13(1), 2019. Details the scale-up and green chemistry approaches for the azetidine intermediates.

  • Safety Data: PubChem Compound Summary for CID 45789216 (Precursor) and related HCl salts.

  • Supplier Data: Fluorochem & MilliporeSigma Technical Data Sheets for CAS 1314910-43-4.

Sources

Technical Profile: 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

[1][2]

Executive Summary & Identity

This compound (CAS: 1314910-43-4 ) is a specialized heterocyclic building block. Structurally, it consists of a four-membered azetidine ring featuring an exocyclic double bond at the C3 position, conjugated to a nitrile group.[1] This "ylidene" motif distinguishes it from saturated azetidine derivatives, imparting unique electrophilic character and rigid stereochemistry essential for the structure-activity relationship (SAR) of downstream APIs, most notably Baricitinib (Olumiant).

Chemical Identity Table
ParameterSpecification
CAS Number 1314910-43-4
IUPAC Name This compound
Synonyms 3-(Cyanomethylene)azetidinium chloride; Baricitinib Impurity 28
Molecular Formula C₅H₆N₂[2] · HCl
Molecular Weight 130.58 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Melting Point >150°C (Decomposes)
SMILES Cl.N#CC=C1CNC1

Strategic Application in Drug Discovery

The primary utility of this compound lies in its role as the core scaffold for the "linker" region of Baricitinib. In the synthetic pathway, it serves as the nucleophilic amine source that is subsequently functionalized with an ethylsulfonyl group.

Mechanism of Action Context

In the final drug molecule (Baricitinib), the azetidine ring positions the nitrile group to interact with the JAK1/JAK2 active site (specifically the arginine residue in the catalytic pocket), forming a reversible covalent bond or tight non-covalent interaction that inhibits kinase activity. The exocyclic double bond (ylidene) locks the nitrile in a specific geometric orientation, maximizing potency.

Synthetic Pathway & Mechanism

The synthesis of this compound typically proceeds via a Horner-Wadsworth-Emmons (HWE) reaction followed by acid-mediated deprotection.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the conversion of N-Boc-3-azetidinone to the target hydrochloride salt.

SynthesisPathwayStartN-Boc-3-Azetidinone(Starting Material)Intermediatetert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateStart->IntermediateHWE Reaction(THF, 0°C to RT)Reagent1Diethyl cyanomethylphosphonate+ Base (NaH or LiHMDS)Product2-(Azetidin-3-ylidene)acetonitrileHydrochloride (CAS 1314910-43-4)Intermediate->ProductBoc Deprotection(Acidolysis)Reagent2HCl in Dioxane/EtOAc

Caption: Synthetic route from N-Boc-3-azetidinone via HWE olefination and Boc deprotection.

Detailed Mechanistic Insight
  • Horner-Wadsworth-Emmons Olefination:

    • Reagents: Diethyl cyanomethylphosphonate is deprotonated by a strong base (e.g., NaH, LiHMDS, or KOtBu) to form a phosphonate carbanion.

    • Attack: The carbanion attacks the ketone carbonyl of N-Boc-3-azetidinone.

    • Elimination: The intermediate undergoes oxaphosphetane formation and subsequent elimination to yield the exocyclic alkene (the ylidene bond).

    • Critical Control: Temperature must be controlled (typically 0°C) to prevent polymerization of the strained azetidinone ring.

  • Boc Deprotection:

    • Reagents: Anhydrous HCl in 1,4-dioxane or Ethyl Acetate.

    • Process: The tert-butyl carbamate is cleaved under acidic conditions, releasing isobutylene and CO₂. The free amine is immediately protonated by the excess HCl to form the stable hydrochloride salt.

    • Self-Validating Step: The precipitation of the product as a white solid from the organic solvent serves as a visual indicator of reaction progress.

Experimental Protocol: Synthesis & Purification

Note: All procedures must be performed in a fume hood. The product is a potent chemical intermediate.[1]

Step 1: Preparation of N-Boc-3-(cyanomethylene)azetidine
  • Setup: Charge a dry 3-neck flask with THF and cool to 0°C under Nitrogen.

  • Activation: Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise. Add Diethyl cyanomethylphosphonate (1.2 eq) dropwise. Stir for 30 min until gas evolution ceases.

  • Addition: Add solution of N-Boc-3-azetidinone (1.0 eq) in THF dropwise, maintaining internal temp <5°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica, 0-30% EtOAc in Hexanes) to yield the Boc-protected intermediate as a white solid/oil.

Step 2: Deprotection to Target Hydrochloride Salt
  • Dissolution: Dissolve the intermediate from Step 1 in dry Ethyl Acetate (5 vol).

  • Acidolysis: Cool to 0-5°C. Add 4M HCl in Dioxane (3-4 eq) dropwise.

  • Precipitation: Stir at RT for 2-3 hours. A thick white precipitate (the target salt) will form.

  • Isolation: Filter the solid under nitrogen (product is hygroscopic).

  • Washing: Wash the filter cake with cold Et₂O or MTBE to remove residual Boc byproducts.

  • Drying: Dry under vacuum at 40°C to constant weight.

Quality Control & Analytical Specifications

To ensure the material is suitable for downstream API synthesis, the following specifications must be met.

Analytical Methods Table
TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/Water gradient)≥ 98.0% (Area %)
Identity (Proton) ¹H-NMR (DMSO-d₆)Conforms to structure; characteristic alkene singlet ~5.8-6.0 ppm
Identity (Chloride) AgNO₃ Titration or Ion Chromatography26.0% - 28.0% w/w (Theoretical: 27.1%)
Residual Solvent GC-HSComplies with ICH Q3C
Water Content Karl Fischer (KF)≤ 1.0% (Highly hygroscopic, handle rapidly)
¹H-NMR Interpretation (DMSO-d₆)
  • δ 9.5-10.0 ppm (br s, 2H): NH₂⁺ protons (ammonium salt).

  • δ 5.95 ppm (m, 1H): Vinylic proton (=CH-CN).

  • δ 4.6-4.8 ppm (m, 4H): Azetidine ring protons (CH₂). Note: The signals may appear as multiplets due to the rigidity of the ring and the exocyclic double bond.

Handling, Stability & Safety

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic ; exposure to moisture will lead to clumping and potential hydrolysis of the nitrile or double bond migration.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work in a hood when handling the solid powder.

References

  • Synthesis of Baricitinib Intermediates. ChemicalBook. (Accessed 2026). Provides synthetic context for sulfonylated derivatives.

  • This compound Product Data. Ruifu Chemical. Specifications and commercial availability of CAS 1314910-43-4.[2]

  • Optimization of Baricitinib Synthesis. ResearchGate/Cui et al. Discusses the HWE and deprotection sequence for azetidine intermediates.

  • Safety Data Sheet (SDS) for Azetidine Derivatives. Sigma-Aldrich. General handling for azetidine hydrochlorides.

Technical Guide: 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

[1][2][3]

Part 1: Executive Summary & Core Identification

This compound is an unsaturated azetidine derivative characterized by an exocyclic double bond at the C3 position. It serves as the nucleophilic scaffold for the ethylsulfonyl moiety in the manufacturing of Baricitinib (Olumiant).

physicochemical Profile[1][2][4][5][6][7][8][9]
PropertySpecification
Molecular Weight 130.57 g/mol
Molecular Formula C₅H₆N₂ · HCl
CAS Registry Number 1314910-43-4
Free Base MW 94.11 g/mol
Appearance White to off-white solid
Solubility Soluble in water, DMSO, Methanol
Storage 2–8°C, Hygroscopic (Store under inert gas)
Structural Nomenclature Clarification

Researchers must distinguish between the unsaturated and saturated forms often found in catalog databases:

  • Correct Target: 2-(Azetidin-3-ylidene )acetonitrile (Contains C=C double bond).[2]

  • Common Impurity/Variant: 2-(Azetidin-3-yl )acetonitrile (Saturated C-C single bond, MW ~132.59 for HCl salt).

Part 2: Synthesis & Manufacturing Protocol

The synthesis of this compound typically follows a two-stage convergent route starting from commercially available N-Boc-3-azetidinone .

Stage 1: Horner-Wadsworth-Emmons (HWE) Olefination

The exocyclic double bond is installed via an HWE reaction using a phosphonate ester.

  • Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate, Diethyl cyanomethylphosphonate, Base (LiHMDS or NaH).

  • Solvent: THF (Anhydrous).

  • Conditions: -78°C to 0°C.[3]

  • Mechanism: The deprotonated phosphonate carbanion attacks the ketone of the azetidinone. Elimination of the phosphate group yields the alkene.

  • Key Intermediate: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS: 1153949-11-1).[4][5][6][7]

Stage 2: Acid-Mediated Deprotection

Removal of the Boc protecting group yields the hydrochloride salt.

  • Reagents: 4M HCl in Dioxane or TFA followed by HCl workup.

  • Conditions: 0°C to Room Temperature, 2–4 hours.

  • Purification: Precipitation with diethyl ether or MTBE.

Experimental Workflow Diagram

SynthesisPathStartN-Boc-3-azetidinone(Starting Material)IntermedN-Boc-3-(cyanomethylene)azetidine(CAS 1153949-11-1)Start->IntermedHWE Reaction(-78°C -> 0°C)Reagent1Diethyl cyanomethylphosphonate+ Base (LiHMDS)Reagent1->IntermedProduct2-(Azetidin-3-ylidene)acetonitrile HCl(CAS 1314910-43-4)Intermed->ProductDeprotection(Precipitation)Reagent24M HCl / DioxaneReagent2->Product

Figure 1: Synthetic route from N-Boc-3-azetidinone to the target hydrochloride salt.

Part 3: Analytical Characterization

Validating the identity of CAS 1314910-43-4 requires confirming the presence of the alkene and the integrity of the azetidine ring.[1]

Proton NMR (¹H NMR) - DMSO-d₆
  • Exocyclic Alkene Proton: A characteristic singlet or triplet (due to long-range coupling) appears downfield, typically around δ 5.8 – 6.0 ppm . This confirms the "ylidene" structure.[1]

  • Azetidine Ring Protons: Two sets of signals for the ring methylene protons (C2 and C4 positions). Due to the double bond, the ring strain and magnetic environment differ from saturated azetidines.[1] Expect multiplets around δ 4.5 – 5.0 ppm .

  • Amine Protons: Broad singlet around δ 9.0 – 10.0 ppm corresponding to the NH₂⁺ protons.

Infrared Spectroscopy (IR)
  • Nitrile (C≡N): Sharp, distinct band at ~2210–2250 cm⁻¹ .

  • Alkene (C=C): Weak to medium stretch around 1650–1690 cm⁻¹ .

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: Observed m/z 95.1 (corresponding to the free base C₅H₆N₂).

Part 4: Role in Drug Discovery (Baricitinib)[1]

This molecule is the "Skeleton A" intermediate for Baricitinib.[1] It undergoes sulfonylation to form the protected core before coupling with the pyrazole-pyrimidine moiety.

Pathway Logic[1]
  • Target Molecule: 2-(Azetidin-3-ylidene)acetonitrile HCl.[1][2][8][9]

  • Sulfonylation: Reacted with Ethanesulfonyl chloride (EtSO₂Cl) and base (TEA/DIPEA).

  • Product: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2).[1][2]

  • Coupling: Reacts with the pyrazole boronate ester of the pyrrolo[2,3-d]pyrimidine core via Suzuki-Miyaura coupling or conjugate addition (Michael addition) depending on the specific route.

DrugDevTarget2-(Azetidin-3-ylidene)acetonitrile HCl(MW 130.57)Intermed2Sulfonylated Intermediate(CAS 1187595-85-2)Target->Intermed2SulfonylationStep1+ Ethanesulfonyl Chloride(Base: TEA/DIPEA)Step1->Intermed2DrugBaricitinib(JAK1/JAK2 Inhibitor)Intermed2->DrugConvergent SynthesisStep2+ Pyrazole-Pyrimidine Core(Michael Addition / Coupling)Step2->Drug

Figure 2: Downstream application of the target molecule in Baricitinib synthesis.

Part 5: Handling & Safety[1]

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[1]

  • Storage Precautions: The hydrochloride salt is hygroscopic. Moisture absorption can lead to hydrolysis of the nitrile or degradation of the strained exocyclic double bond. Store in a desiccator or under nitrogen at 2–8°C.

References

  • ChemicalBook. (n.d.). This compound Product Properties and CAS 1314910-43-4.[1][2][8][9] Retrieved from

  • ChemScene. (n.d.). This compound (CAS 1314910-43-4).[1][2][8][9] Retrieved from

  • Rodgers, J. D., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research. (Detailed HWE and deprotection protocols).
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine (Precursor Data). Retrieved from

  • Google Patents. (2016). WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof. Retrieved from

An In-Depth Technical Guide to the Structural Elucidation of 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic compounds, particularly strained ring systems like azetidines, form the backbone of numerous pharmaceuticals and bioactive molecules.[1][2][3][4] Their precise structural characterization is a non-negotiable prerequisite for understanding their mechanism of action, ensuring safety, and enabling further development. This guide presents a comprehensive, multi-technique strategy for the unambiguous structure elucidation of 2-(azetidin-3-ylidene)acetonitrile hydrochloride (C₅H₇ClN₂), a key building block in modern medicinal chemistry. We will move beyond a simple listing of methods to detail a logical, self-validating workflow, explaining the causality behind each analytical choice and integrating data from mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance, and X-ray crystallography to build an unassailable structural proof.

The Strategic Workflow: A Foundational Approach

G cluster_0 Elucidation Workflow Sample Pristine Sample MS Mass Spectrometry (HRMS) Sample->MS Molecular Formula (Elemental Composition) IR Infrared Spectroscopy (FTIR) MS->IR Functional Groups (C≡N, C=C, N-H) NMR NMR Spectroscopy (1D & 2D) IR->NMR Atom Connectivity (Carbon-Hydrogen Framework) XRay X-Ray Crystallography (Optional Gold Standard) NMR->XRay For Crystalline Sample Structure Confirmed Structure NMR->Structure Final Proof of Constitution XRay->Structure Unambiguous 3D Structure & Stereochemistry

Caption: A logical workflow for small molecule structure elucidation.

Mass Spectrometry: Defining the Elemental Blueprint

Expertise & Causality: The first and most critical step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), provides the requisite mass accuracy to distinguish between isobars and confirm the molecular formula. For this compound, we analyze the free base, which is formed in the gas phase. The presence of two nitrogen atoms dictates an even molecular weight for the neutral free base, adhering to the Nitrogen Rule.

Expected Data & Interpretation: The molecular formula of the free base is C₅H₆N₂. The expected high-resolution mass for the protonated molecule [M+H]⁺ is the most crucial piece of data.

ParameterExpected ValueSignificance
Molecular Formula C₅H₆N₂ (Free Base)Defines the elemental building blocks.
Nominal Mass [M] 94 g/mol Integer mass of the most abundant isotopes.
Exact Mass [M] 94.05310 amuCalculated mass using the most abundant isotopes.
[M+H]⁺ (Monoisotopic) 95.06037 amu The primary ion to be observed in ESI-HRMS. Confirmation of this m/z to within 5 ppm provides strong evidence for the molecular formula.

Fragmentation analysis can provide initial structural clues. Nitriles often exhibit a weak molecular ion peak but may show an [M-1]⁺ peak from the loss of a hydrogen atom.[5][6] The strained azetidine ring can also lead to characteristic fragmentation pathways.

Protocol: ESI-HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard immediately prior to the run.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Use positive ion mode ESI. Typical source parameters are: capillary voltage ~3.5 kV, cone voltage ~30 V, desolvation gas temperature ~300 °C.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z value to the theoretical value. A mass error of <5 ppm is considered confirmation of the elemental composition.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FTIR is a rapid, non-destructive technique that acts as a functional group "fingerprint." For this molecule, we expect to see clear, characteristic absorptions for the nitrile (C≡N), the exocyclic double bond (C=C), and, due to the hydrochloride salt, the ammonium N-H bond. The presence or absence of these key bands provides immediate validation of the major structural motifs.

Expected Data & Interpretation: The nitrile stretch is particularly diagnostic due to its location in a relatively clean region of the spectrum.[5][7]

Functional GroupVibration ModeExpected Frequency (cm⁻¹)IntensitySignificance
N-H (Ammonium) Stretch3100 - 2700Strong, BroadConfirms the presence of the hydrochloride salt (R₃N⁺-H).
C-H (sp²) Stretch~3050MediumAlkene C-H bond on the ylidene moiety.
C-H (sp³) Stretch2980 - 2850MediumMethylene groups of the azetidine ring.
Nitrile (C≡N) Stretch2240 - 2220 Strong, Sharp Unambiguous evidence for the nitrile group. Conjugation with the C=C bond shifts it to a slightly lower wavenumber than a saturated nitrile.[7]
Alkene (C=C) Stretch~1650MediumConfirms the exocyclic double bond.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (typically diamond).[8]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background. Identify and label the key absorption bands corresponding to the expected functional groups.

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Causality: Nuclear Magnetic Resonance is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. While ¹H and ¹³C NMR provide information on the chemical environment of each atom, 2D NMR experiments (COSY, HSQC, HMBC) are essential to establish the bonding connectivity. For a strained ring like azetidine, chemical shifts can be unusual, and interpreting splitting patterns requires care.[9][10]

Predicted Spectral Data: (Note: Shifts are predicted and may vary based on solvent and concentration. DMSO-d₆ is a common choice for hydrochloride salts.)

Atom Position¹H NMR (δ, ppm, Multiplicity)¹³C NMR (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
NH₂⁺ ~9.5 (s, broad, 2H)-C2/C4, C3
C2/C4 ~4.3 (t, J ≈ 8 Hz, 4H)~55C3, C5
C3 -~110-
C5 ~5.8 (s, 1H)~90C2/C4, C3, C6
C6 -~118-
Detailed NMR Analysis:
  • ¹H NMR: We anticipate three main signals: a low-field, broad singlet for the two equivalent ammonium protons (NH₂⁺); a signal for the four equivalent methylene protons (C2/C4) on the azetidine ring, likely appearing as a triplet due to coupling with the two NH₂⁺ protons if exchange is slow, or as a singlet if exchange is fast or decoupled; and a downfield singlet for the single vinylic proton (C5).

  • ¹³C NMR: Four distinct carbon signals are expected (C2 and C4 are equivalent by symmetry). The nitrile carbon (C6) will be in the characteristic 115-120 ppm region.[5] The two sp² carbons (C3, C5) will be downfield, and the sp³ methylene carbons (C2/C4) will be the most upfield. A DEPT-135 experiment would show C2/C4 as a positive signal (CH₂) and C5 as a positive signal (CH), while the quaternary carbons C3 and C6 would be absent.

  • 2D NMR - The Connectivity Proof:

    • HSQC: This experiment will correlate each proton signal to its directly attached carbon, confirming the assignments made in the table above (e.g., the proton at ~4.3 ppm connects to the carbon at ~55 ppm).

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals 2- and 3-bond correlations between protons and carbons.

Caption: Key HMBC correlations confirming the molecular framework.

The crucial correlations are from the vinylic proton (H5) to the azetidine carbons (C2/C4), the quaternary alkene carbon (C3), and the nitrile carbon (C6). These correlations unambiguously link all three major fragments of the molecule.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.[9]

  • Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Set the spectral width to cover ~12 ppm.

  • ¹³C & DEPT Acquisition: Acquire a ¹³C spectrum with proton decoupling. Subsequently, run a DEPT-135 experiment to differentiate CH/CH₃ from CH₂ signals.

  • 2D NMR Acquisition: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters according to instrument software recommendations. Typical experiment times range from 20 minutes (COSY) to several hours (HMBC), depending on sample concentration.

X-Ray Crystallography: The Definitive Proof

Expertise & Causality: For a crystalline solid, single-crystal X-ray diffraction is the ultimate arbiter of structure.[11][12][13] It provides a three-dimensional map of electron density from which the precise coordinates of every atom (excluding hydrogens, which are typically calculated) can be determined.[14][15] This technique not only confirms the constitution established by NMR but also reveals bond lengths, bond angles, and the packing of molecules in the crystal lattice. It is the gold standard for absolute structural proof.

Protocol: Single-Crystal X-Ray Diffraction (High-Level)
  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Selection & Mounting: Under a microscope, select a well-formed, single crystal (ideally 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[13]

  • Data Collection: Place the crystal in a cold stream (typically 100 K) on the diffractometer. An X-ray beam (e.g., Mo or Cu Kα) is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[13]

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This model is then "refined" to best fit the experimental data, ultimately yielding the final atomic coordinates.

  • Analysis: The final structure is visualized, confirming all atomic connectivity, and analyzed for key geometric parameters. The presence and location of the chloride counter-ion will also be definitively established.

Conclusion

The structural elucidation of this compound is a prime example of a synergistic, multi-technique approach. Each method provides a unique and essential piece of the puzzle. HRMS establishes the elemental formula, FTIR confirms the key functional groups, and a suite of 1D and 2D NMR experiments meticulously pieces together the atomic connectivity. Finally, for a crystalline sample, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest degree of scientific integrity and confidence, a critical foundation for any research or development endeavor.

References

  • PubMed. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles.
  • ChemicalBook. (2025, July 24). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
  • Spectroscopy Online. (2026, February 14). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
  • University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry.
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • ResearchGate. (n.d.). Synthesized azetidine derivatives.
  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of....
  • ResearchGate. (2025, August 6). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.
  • Open Access Journals. (2023, August 30). Heterocyclic compounds: The Diverse World of Ringed Molecules.
  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Spectroscopy Online. (2026, February 10). A Diamond ATR-FTIR Study of Nitriles.
  • Britannica. (n.d.). Heterocyclic compound.
  • Springer. (n.d.). Structure, Bonding and Reactivity of Heterocyclic Compounds.
  • Methylamine Supplier. (n.d.). This compound.
  • ResearchGate. (2024, December 23). Heterocyclic Compounds: A Study of its Biological Activity.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • MilliporeSigma. (n.d.). 2-(Azetidin-3-yl)acetonitrile hydrochloride.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • ResearchGate. (n.d.). Figure 1. FT-IR spectra obtained from analysis of the nitrile rubber....
  • CymitQuimica. (n.d.). CAS 1187595-85-2: 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile.
  • Excillum. (n.d.). Small molecule crystallography.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • Sigma-Aldrich. (n.d.). 2-(Azetidin-3-yl)acetonitrile hydrochloride.
  • MilliporeSigma. (n.d.). 2-(azetidin-3-yl)acetonitrile hydrochloride.
  • BLDpharm. (n.d.). 1187595-85-2|2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography.
  • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles.

Sources

Technical Deep Dive: Synthesis of 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Azetidin-3-ylidene)acetonitrile hydrochloride synthesis pathway Audience: Researchers, scientists, and drug development professionals.[1] Format: In-depth Technical Guide.

Executive Summary

This compound (CAS: 1423057-36-6) is a high-value heterocyclic building block, most notably serving as the critical "western" fragment in the synthesis of Baricitinib (Olumiant), a selective JAK1/JAK2 inhibitor used in the treatment of rheumatoid arthritis and alopecia areata.[1]

The synthesis of this compound presents unique challenges due to the strain of the four-membered azetidine ring combined with the reactivity of the exocyclic double bond (a Michael acceptor). This guide details the industry-standard two-step pathway: a Horner-Wadsworth-Emmons (HWE) olefination followed by a controlled acidolytic deprotection .[1]

Retrosynthetic Analysis

The structural logic for synthesizing this compound relies on the stability of the carbamate protecting group during the formation of the exocyclic alkene. The disconnection reveals tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) as the ideal starting material, utilizing the symmetry of the ketone to avoid


 isomerism issues in the final product.[1]

Retrosynthesis Target 2-(Azetidin-3-ylidene)acetonitrile HCl (Target Molecule) Intermediate tert-butyl 3-(cyanomethylene) azetidine-1-carboxylate Target->Intermediate Deprotection (HCl) SM1 N-Boc-3-azetidinone (Commercially Available) Intermediate->SM1 HWE Olefination Reagent Diethyl (cyanomethyl)phosphonate Intermediate->Reagent

Figure 1: Retrosynthetic disconnection showing the conversion of N-Boc-3-azetidinone to the target salt.[1]

Detailed Synthesis Pathway[1][2][3]

Stage 1: Horner-Wadsworth-Emmons (HWE) Olefination

The formation of the carbon-carbon double bond is achieved via the HWE reaction.[1] Unlike the Wittig reaction, the HWE reaction uses phosphonate esters, which yield water-soluble phosphate byproducts, simplifying purification.[2][3]

Mechanism: The reaction proceeds via the deprotonation of diethyl (cyanomethyl)phosphonate to form a carbanion. This nucleophile attacks the ketone of the N-Boc-3-azetidinone.[1] The resulting alkoxide intermediate cyclizes to form an oxaphosphetane, which undergoes elimination to yield the exocyclic alkene.

Critical Considerations:

  • Base Selection: Potassium tert-butoxide (KOtBu) is preferred over Sodium Hydride (NaH) in scale-up scenarios to avoid hydrogen gas evolution and improve safety profiles.[1]

  • Temperature Control: The deprotonation is exothermic. Maintaining the reaction between -5°C and 0°C during addition prevents side reactions.[1]

Experimental Protocol (Stage 1)

Objective: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

  • Setup: Charge a dry reactor with Tetrahydrofuran (THF) (15 volumes) and Diethyl (cyanomethyl)phosphonate (1.2 equivalents). Cool the solution to -5°C under nitrogen atmosphere.

  • Base Addition: Slowly add a solution of KOtBu (1.0 M in THF, 1.25 equivalents) dropwise, maintaining the internal temperature below 0°C. Stir for 30–60 minutes to ensure complete carbanion formation.

  • Substrate Addition: Add a solution of N-Boc-3-azetidinone (1.0 equivalent) in THF slowly.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or HPLC for consumption of the ketone.

  • Workup: Quench with saturated ammonium chloride solution. Extract with ethyl acetate.[4] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from heptane/ethyl acetate or use silica flash chromatography if high purity is required.

Data Summary:

Parameter Specification
Reagent Stoichiometry Phosphonate (1.2 eq) : Ketone (1.0 eq)
Typical Yield 90% – 95%
Appearance White to off-white crystalline solid

| Melting Point | 85–87°C |[1][5]

Stage 2: Acidolytic Deprotection & Salt Formation

The removal of the tert-butoxycarbonyl (Boc) group is the final step. The free base of 2-(azetidin-3-ylidene)acetonitrile is unstable and prone to polymerization or hydrolysis; therefore, it is immediately isolated as the hydrochloride salt.[1]

Mechanism: Protonation of the carbamate oxygen by HCl leads to the collapse of the Boc group, releasing isobutylene and carbon dioxide. The resulting azetidine amine is protonated to form the stable hydrochloride salt.

Critical Considerations:

  • Anhydrous Conditions: Water must be minimized to prevent hydrolysis of the nitrile group to an amide or carboxylic acid.

  • Solvent Choice: 1,4-Dioxane or Acetonitrile are ideal.[1] Acetonitrile often allows the product to precipitate directly as a pure solid.

Experimental Protocol (Stage 2)

Objective: Synthesis of this compound.

  • Dissolution: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 equivalent) in Acetonitrile (5–10 volumes).

  • Acid Addition: Add 4M HCl in 1,4-dioxane (3.0–4.0 equivalents) dropwise at room temperature. (Alternatively, HCl gas bubbled into isopropyl alcohol can be used).

  • Reaction: Stir at 20–25°C for 3–6 hours. A white precipitate should begin to form as the reaction progresses.[3]

  • Isolation: Cool the mixture to 0–5°C for 1 hour to maximize precipitation.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash the cake with cold acetonitrile or methyl tert-butyl ether (MTBE).[1]

  • Drying: Dry under vacuum at 40°C.

Data Summary:

Parameter Specification
Acid Stoichiometry HCl (3.0–4.0 eq)
Typical Yield 85% – 92%
Purity (HPLC) >98%

| Appearance | White hygroscopic powder |[1]

Process Workflow Diagram

SynthesisWorkflow Step1_Input N-Boc-3-azetidinone + Phosphonate Step1_Rxn HWE Reaction (KOtBu / THF, -5°C) Step1_Input->Step1_Rxn Step1_Prod Boc-Intermediate (Solid) Step1_Rxn->Step1_Prod Workup Step2_Rxn Deprotection (HCl / Dioxane) Step1_Prod->Step2_Rxn Dissolve in ACN Step2_Final Target HCl Salt (Precipitate) Step2_Rxn->Step2_Final Filter & Dry

Figure 2: End-to-end process flow for the synthesis of the hydrochloride salt.

Safety and Stability Profile

Handling Phosphonates

Diethyl (cyanomethyl)phosphonate is toxic and should be handled in a fume hood.[1] The phosphate byproducts generated in Stage 1 are water-soluble and generally low-toxicity, but waste streams should be treated according to local environmental regulations.[1]

Stability of the Hydrochloride Salt
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in tightly sealed containers, preferably under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Polymerization: The exocyclic double bond is electronically activated (Michael acceptor). While the salt is stable, the free base (if generated in situ for subsequent reactions) must be used immediately to prevent polymerization initiated by nucleophiles.

References

  • Cui, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC.

  • Incyte Corporation. (2009).[1] Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. US Patent 8,158,616.

  • Behrmann, C., et al. (2016). Process for the preparation of baricitinib and an intermediate thereof. WO Patent 2016/125080.

  • Sigma-Aldrich. (n.d.).[1] 2-(Azetidin-3-yl)acetonitrile hydrochloride Product Page.

Sources

Technical Monograph: Spectroscopic Characterization of 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

[1]

Compound Identity & Significance

This compound is a four-membered heterocyclic amine salt featuring an exocyclic double bond conjugated to a nitrile group.[1] It serves as the electrophilic "core" in the synthesis of Baricitinib, enabling the subsequent attachment of the pyrazole-pyrrolo[2,3-d]pyrimidine moiety.[1]

AttributeDetail
IUPAC Name This compound
Common Name 3-(Cyanomethylene)azetidine hydrochloride
CAS Number 1314910-43-4 (HCl salt); 1152506-64-7 (Boc-precursor)
Formula C₅H₆N₂[1][2][3] · HCl
Molecular Weight 130.58 g/mol (Salt); 94.11 g/mol (Free Base)
Structure Azetidine ring with exocyclic =CH-CN at C3

Synthesis & Origin

Understanding the synthetic origin is crucial for interpreting impurity profiles (e.g., residual Boc-protected material).[1] The compound is typically generated via the deprotection of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]

Synthesis Workflow (Graphviz)[1]

SynthesisPathStartN-Boc-3-Azetidinone(Starting Material)InterN-Boc-3-(cyanomethylene)azetidine(Precursor)Start->Inter Base (t-BuOK/DBU)ReagentDiethyl cyanomethylphosphonate(Horner-Wadsworth-Emmons)Reagent->InterFinal2-(Azetidin-3-ylidene)acetonitrile HCl(Target)Inter->Final Acid Hydrolysis(-Boc)DeprotHCl / Isopropanol(Deprotection)

Figure 1: Synthetic pathway yielding the hydrochloride salt via Horner-Wadsworth-Emmons olefination followed by acid-mediated deprotection.[1]

Spectroscopic Data

The following data is synthesized from patent literature (US 8,158,616 B2; WO 2016/125080 A2) and verified synthetic procedures.

Proton NMR ( H NMR)

The


1

Solvent: DMSO-

Frequency:1
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.99 Broad Singlet (s)2H

Ammonium protons; broad due to exchange and quadrupole broadening.[1]
5.94 Pentet (p)1H

Vinylic proton.[1] The pentet multiplicity (

Hz) arises from long-range coupling with the 4 ring protons.[1]
4.85 – 4.80 Multiplet (m)2HRing

Azetidine ring protons cis or trans to the nitrile, deshielded by the double bond and cationic nitrogen.
4.77 – 4.71 Multiplet (m)2HRing

The other pair of azetidine ring protons.

Analyst Note: The splitting of the azetidine


 protons into two multiplets (4.85 and 4.77 ppm) confirms the rigidity of the exocyclic double bond, which creates distinct magnetic environments for the protons "syn" and "anti" to the nitrile group, despite the apparent symmetry.
Carbon NMR ( C NMR)

While full experimental lists are rarely detailed in patent examples for this specific intermediate, the chemical shifts are predictable based on the structure and analogous compounds.

Predicted Shift (δ ppm)Carbon TypeAssignment
~155 - 158 Quaternary Alkene

(C3 of azetidine)
~116 Nitrile

~95 - 98 Tertiary Alkene

(Alpha to nitrile)
~53 - 56 Secondary AliphaticRing

(C2 and C4 of azetidine)
Mass Spectrometry (MS)

The compound is detected as the free base in positive ion mode ESI-MS.[1]

ParameterValueInterpretation
Ionization Mode ESI+Electrospray Ionization (Positive)
m/z Observed 95.1

(Protonated Free Base)
Formula

Corresponds to the free amine cation.[1]
Infrared Spectroscopy (IR)

Key functional group diagnostics:

  • ~2200 – 2250 cm⁻¹: Sharp Nitrile (

    
    ) stretch.[1]
    
  • ~1650 – 1680 cm⁻¹: Alkene (

    
    ) stretch (conjugated).[1]
    
  • ~2400 – 3000 cm⁻¹: Broad Ammonium (

    
    ) stretch (multiple bands/overtones).[1]
    

Experimental Protocol: Preparation & Isolation

This protocol describes the isolation of the HCl salt from the Boc-protected precursor, ensuring high purity for spectral analysis.[1]

Reagents:

  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (Precursor)[1][4]

  • 5 M or 6 M Hydrogen Chloride (HCl) in Isopropanol (IPA)[1]

  • Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

  • tert-Butyl Methyl Ether (TBME) or Heptane (Antisolvent)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 equiv) and DCM (10 volumes). Stir at ambient temperature (20–25 °C).

  • Deprotection: Add 5 M HCl in isopropanol (10.0 equiv) dropwise, maintaining temperature < 30 °C.

  • Reaction: Stir the mixture at ambient temperature for 12–18 hours. Monitor by HPLC or TLC for disappearance of the Boc-precursor.[1]

  • Precipitation: Upon completion, the product often precipitates. To maximize yield, add TBME (5 volumes) dropwise to the suspension.

  • Filtration: Stir for 2 hours, then filter the white solid.

  • Washing: Wash the filter cake with n-heptane or TBME (2 × 3 volumes).

  • Drying: Dry the solid under vacuum at 40–45 °C for 3 hours.

  • Yield: Expected yield is 65–80% as a white crystalline solid.

Analytical Quality Control Workflow

To ensure the integrity of the spectroscopic data, the following QC decision tree should be applied.

QC_WorkflowSampleIsolated Solid SampleNMR_Test1H NMR (DMSO-d6)Sample->NMR_TestCheck_BocCheck: Singlet at 1.4 ppm?NMR_Test->Check_BocPass_BocAbsent (Deprotection Complete)Check_Boc->Pass_BocNoFail_BocPresent (Residual SM)Check_Boc->Fail_BocYesMS_TestLC-MS (ESI+)Pass_Boc->MS_TestReprocessReprocess (Acid Wash)Fail_Boc->ReprocessCheck_MassCheck: m/z 95?MS_Test->Check_MassFinal_ReleaseRelease for SynthesisCheck_Mass->Final_ReleaseYesCheck_Mass->ReprocessNo

Figure 2: Analytical decision tree for validating this compound.

References

  • Rodgers, J. D., et al. (2012). Azetidine and Cyclobutane Derivatives as JAK Inhibitors. U.S. Patent No.[5] 8,158,616 B2.[3][5][6] Washington, DC: U.S. Patent and Trademark Office. Link

  • Li, Y., et al. (2016). Process for the Preparation of Baricitinib and an Intermediate Thereof. PCT International Application WO 2016/125080 A2. World Intellectual Property Organization. Link

  • New Drug Approvals. (2014). INCB-039110 (Baricitinib) Synthesis and Intermediates. Link

  • Zhou, J., et al. (2011). Piperidin-4-yl Azetidine Derivatives as JAK1 Inhibitors. PCT International Application WO 2011/112662 A1. Link

Technical Guide: Reactivity & Synthetic Utility of 2-(Azetidin-3-ylidene)acetonitrile HCl

[1]

Executive Summary & Structural Logic

This compound (CAS: 1314910-43-4 ) is the stabilized salt form of a highly reactive, bifunctional building block.[1][2][3] Its structure features a strained four-membered azetidine ring fused to an exocyclic

2
  • Primary Utility: It serves as the "Michael Acceptor" scaffold for constructing the quaternary carbon center found in JAK inhibitors like Baricitinib (Olumiant).[1][2]

  • Structural Tension: The molecule balances the ring strain of azetidine (~26 kcal/mol) with the electronic conjugation of the ylidene-nitrile system.[1]

  • The "Salt" Necessity: The hydrochloride salt is not merely for solubility; it is a kinetic trap . The free base contains both a nucleophilic secondary amine and an electrophilic Michael acceptor, creating a high risk of intermolecular self-polymerization.[2] The HCl salt protonates the amine, shutting down this pathway and allowing stable storage.[2]

Physicochemical Profile
PropertyDataImplications for Processing
Molecular Formula

Stoichiometry for neutralization must be precise.
Molecular Weight 130.58 g/mol Low MW allows for high atom economy in couplings.
Appearance White to off-white solidDiscoloration (yellowing) indicates free-base degradation.[1]
Solubility Water, DMSO, MethanolSoluble in polar protic solvents; insoluble in non-polar organics (DCM/Hexane) until neutralized.[1][2]
pKa (Conjugate Acid) ~9–10 (Azetidine NH)Requires bases like DBU or

for in-situ neutralization.[1][2]

Reactivity Architecture

The reactivity of this compound is defined by two competing "warheads": the nucleophilic nitrogen and the electrophilic double bond. Successful synthesis depends on the sequential activation of these sites.

Diagram: Divergent Reaction Pathways

The following diagram illustrates the critical decision tree when handling this reagent:

ReactivityProfilecluster_riskStability Risk ZoneSaltHCl Salt (Stable)Protonated AmineFreeBaseFree Base (Transient)Nucleophilic Amine + ElectrophileSalt->FreeBaseNeutralization(DBU/NaHCO3)PolymerPolymerization(Self-Michael Addition)FreeBase->PolymerUncontrolledConditionsN_FunctN-Functionalized Intermediate(Sulfonamide/Amide)FreeBase->N_FunctElectrophile (R-SO2Cl)Fast KineticsFinalProductQuaternary Azetidine(e.g., Baricitinib Scaffold)N_Funct->FinalProductNucleophile (Pyrazole)Michael Addition

Figure 1: The "Stability Risk Zone" highlights why the free base must be immediately functionalized to prevent self-polymerization.[1][2]

Mechanism 1: N-Functionalization (The Gateway Step)

Before the exocyclic double bond can be utilized, the azetidine nitrogen is typically "capped" with an electron-withdrawing group (EWG) such as an ethylsulfonyl or carbamate group.[1][2]

  • Why: This eliminates the nucleophilicity of the amine, preventing self-destruction and directing incoming nucleophiles solely to the Michael acceptor (the double bond).[1][2]

  • Reagents: Ethanesulfonyl chloride (

    
    ), 
    
    
    , or ketones (for reductive amination).[1][2]
Mechanism 2: Conjugate Michael Addition (The Constructive Step)

Once the nitrogen is protected, the 2-(azetidin-3-ylidene)acetonitrile moiety acts as a potent Michael acceptor.[1][2]

  • Nucleophiles: Nitrogen heterocycles (Pyrazoles, Pyrrolo[2,3-d]pyrimidines).[1][2]

  • Regioselectivity: Nucleophilic attack occurs exclusively at the exocyclic

    
    -carbon (C3 of the azetidine ring), generating a quaternary center.[1][2]
    
  • Stereoelectronics: The resulting carbanion is stabilized by the nitrile group and eventually protonated to form the saturated azetidine.

Experimental Protocols

Protocol A: Synthesis via Deprotection (Preparation of the HCl Salt)

This protocol describes the generation of the HCl salt from the N-Boc precursor, a standard industry workflow.[1][2]

Reagents:

  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (N-Boc precursor).[1]

  • HCl (4.0 M in Dioxane or Isopropanol).[1][2]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1][2]

Workflow:

  • Dissolution: Dissolve the N-Boc precursor in DCM (5 mL/g) under

    
     atmosphere.
    
  • Acidolysis: Add HCl solution (5–10 equivalents) dropwise at 0°C.

    • Note: Gas evolution (

      
       and Isobutylene) will occur.[1][2] Ensure proper venting.
      
  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of non-polar starting material).[1][2]

  • Precipitation: The product often precipitates as a white solid. If not, add MTBE or Hexane to induce crystallization.[2]

  • Isolation: Filter the solid under inert atmosphere (hygroscopic risk). Wash with MTBE.

  • Drying: Vacuum dry at 40°C.

    • Validation:

      
       NMR should show the loss of the tert-butyl singlet (~1.4 ppm) and the presence of broad ammonium protons.[1]
      
Protocol B: "One-Pot" Neutralization & N-Sulfonylation

This protocol converts the stable HCl salt into the reactive N-sulfonyl Michael acceptor used in Baricitinib synthesis.

Reagents:

  • 2-(Azetidin-3-ylidene)acetonitrile HCl (1.0 equiv).[1][2]

  • Ethanesulfonyl chloride (1.1 equiv).[1][2]

  • Triethylamine (

    
    ) or DIPEA (2.5 equiv).[1][2]
    
  • THF or DCM (Solvent).[1][2]

Workflow:

  • Suspension: Suspend the HCl salt in dry THF at 0°C.

  • Base Addition (Critical): Add

    
     slowly. The mixture will become homogeneous or form a finer suspension of 
    
    
    .
    • Caution: Do not delay the next step. The free base is now generated.

  • Electrophile Addition: Immediately add Ethanesulfonyl chloride dropwise, maintaining temperature <5°C.

  • Quench: After 1 hour, quench with water.

  • Workup: Extract with Ethyl Acetate. Wash with brine.

  • Outcome: The product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , is now a stable, non-polymerizing Michael acceptor ready for coupling with pyrazoles.[1][2]

Safety & Handling Matrix

Hazard ClassDescriptionMitigation Strategy
Corrosive/Irritant The HCl salt is acidic and an irritant to mucous membranes.Use dust masks and nitrile gloves. Handle in a fume hood.
Polymerization Free base polymerizes exothermically.Never store the free base. Generate in situ and react immediately.
Cyanide/Nitrile Contains a nitrile group; potential for HCN release under strong reducing/acidic conditions (rare but possible).[1][2]Avoid contact with strong acids/oxidizers unless controlled.
Hygroscopic Absorbs moisture, leading to hydrolysis of the salt or clumping.[2]Store in desiccated, sealed containers at 4°C.

References

  • Cui, D., et al. (2019). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[2][4] Chemistry Central Journal. 4

  • Incyte Corporation. (2014).[1][2] "Processes and intermediates for making a JAK inhibitor." WO2014138168A1. 2

  • ChemicalBook. "2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Properties and Synthesis." 5[1][2][4][6][7]

  • ChemScene. "this compound Product Data." 8[1][2][4][7]

  • CymitQuimica. "2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile Structure and Applications." 9

Discovery and history of 2-(Azetidin-3-ylidene)acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Strategic Role of 2-(Azetidin-3-ylidene)acetonitrile HCl in JAK Inhibitor Synthesis

Executive Summary & Molecular Profile

2-(Azetidin-3-ylidene)acetonitrile hydrochloride is a specialized, high-value heterocyclic intermediate primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors, most notably Baricitinib (Olumiant) . Structurally, it consists of a strained four-membered azetidine ring featuring an exocyclic double bond (ylidene) conjugated to a nitrile group.

This molecular architecture serves a dual purpose:

  • The Azetidine Ring: Provides the rigid sp³-rich scaffold characteristic of modern "escape from flatland" medicinal chemistry, improving solubility and metabolic stability compared to traditional aromatic linkers.

  • The Ylidene-Nitrile System: Functions as a highly reactive Michael acceptor . This electrophilic site allows for the regio- and stereoselective introduction of nucleophiles (such as pyrazoles) later in the synthetic sequence, a critical strategy in the convergent synthesis of JAK inhibitors.

The hydrochloride salt form (HCl) is the preferred stable solid for storage and transport, mitigating the polymerization risks associated with the free amine's reactive double bond.

Key Molecular Data:

  • IUPAC Name: this compound[1]

  • Common Name: 3-(Cyanomethylene)azetidine HCl[2]

  • Target Drug: Baricitinib (JAK1/JAK2 inhibitor)[3][4][5][6]

  • Molecular Formula:

    
    
    
  • Role: Electrophilic Michael Acceptor / Core Scaffold

Discovery and Historical Evolution

The discovery of 2-(Azetidin-3-ylidene)acetonitrile HCl is inextricably linked to the optimization of the Baricitinib manufacturing process by Incyte Corporation and Eli Lilly.

Phase 1: The "Saturated" Era (Early JAK Research) Early JAK inhibitor candidates often utilized saturated linkers or direct aryl-aryl couplings. However, researchers identified that an azetidine linker provided optimal spacing and orientation for the pyrrolo[2,3-d]pyrimidine hinge-binding motif. Initial routes likely installed the nitrile and the pyrazole substituents sequentially on a saturated ring, which required cumbersome protecting group manipulations and often resulted in poor stereocontrol.

Phase 2: The "Ylidene" Breakthrough The pivotal shift occurred with the introduction of the unsaturated ylidene intermediate. By installing the exocyclic double bond early, chemists created a convergent point. Instead of building the molecule linearly, they could synthesize the core heterocycle and then "snap" it onto the azetidine ring via a conjugate addition (Michael addition).

Phase 3: Process Intensification (The HCl Salt) While the N-Boc protected ylidene (tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate) is a common precursor, industrial scale-up required a more robust intermediate. The deprotection of the Boc group to form the HCl salt allowed for:

  • Purification via Crystallization: The HCl salt crystallizes readily, rejecting impurities that oil-based Boc-intermediates might retain.

  • Divergent Synthesis: The free amine (liberated from HCl) could be functionalized with various sulfonyl chlorides (e.g., ethanesulfonyl chloride for Baricitinib) before the Michael addition, offering flexibility in analog generation.

Synthetic Routes & Process Chemistry

The synthesis of this intermediate is a classic example of modern process chemistry balancing reactivity with stability. The dominant industrial route involves a Horner-Wadsworth-Emmons (HWE) reaction followed by acid-mediated deprotection.

Table 1: Comparative Synthetic Strategies
ParameterRoute A: HWE / Boc-Deprotection (Standard)Route B: Peterson OlefinationRoute C: Green/Flow Chemistry
Starting Material N-Boc-3-azetidinoneN-Benzyl-3-azetidinoneBenzylamine / Epichlorohydrin
Key Reagent Diethyl cyanomethylphosphonateTrimethylsilylacetonitrileIn-situ oxidation
Yield High (85-95%)Moderate (60-75%)High (Continuous Flow)
Scalability Excellent (Solid intermediates)Poor (Chromatography often needed)Excellent (Low solvent load)
Impurity Profile Phosphorus byproducts (easy removal)Silanols (difficult removal)Minimal
Detailed Protocol: Synthesis of 2-(Azetidin-3-ylidene)acetonitrile HCl

Prerequisites:

  • Reactor: Glass-lined or Hastelloy (due to HCl usage).

  • Atmosphere: Dry Nitrogen (hygroscopic product).

Step 1: Horner-Wadsworth-Emmons Olefination

  • Charge diethyl cyanomethylphosphonate (1.1 eq) and THF into the reactor. Cool to 0°C.

  • Add Potassium tert-butoxide (KOtBu) (1.2 eq) portion-wise, maintaining temperature <5°C. Stir for 30 min to form the ylide.

  • Add N-Boc-3-azetidinone (1.0 eq) dissolved in THF slowly. The reaction is exothermic.

  • Warm to room temperature and stir for 2-4 hours. Monitor by HPLC for disappearance of ketone.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine. Concentrate to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (often used directly or crystallized from hexanes).

Step 2: Deprotection to Hydrochloride Salt (The Critical Step) Rationale: Using HCl in dioxane or isopropanol (IPA) is preferred over aqueous HCl to prevent hydration of the nitrile or Michael addition of water across the double bond.

  • Dissolve the Boc-intermediate from Step 1 in Ethyl Acetate or Isopropanol (IPA).

  • Cool to 10-15°C.

  • Gas Addition: Bubble anhydrous HCl gas (or add HCl in IPA/Dioxane solution) (3-4 eq) slowly.

  • Observation: A white precipitate will begin to form immediately.

  • Aging: Stir at 20°C for 3-6 hours. Ensure complete removal of the Boc group (monitoring via GC or NMR).

  • Filtration: Filter the white solid under nitrogen.

  • Washing: Wash the cake with cold MTBE or Et2O to remove residual Boc-byproducts (tert-butyl chloride/isobutylene oligomers).

  • Drying: Vacuum dry at 40°C. Note: Overheating can cause degradation of the ylidene.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (1.4 ppm) and the presence of the olefinic proton singlet around 5.8-6.0 ppm. The broad NH2+ peaks should be visible >9 ppm.

Mechanistic Utility & Signaling Pathways

The utility of 2-(Azetidin-3-ylidene)acetonitrile HCl lies in its reactivity profile. It acts as a "chemical hinge," connecting the solubilizing azetidine tail to the active pharmacophore.

Diagram 1: The Synthetic Workflow (DOT Visualization)

G Start N-Boc-3-Azetidinone Inter1 Boc-Protected Ylidene Start->Inter1 HWE Reaction (KOtBu, THF) Reagent Diethyl cyanomethylphosphonate Reagent->Inter1 Step2 Deprotection (HCl/IPA) Inter1->Step2 Product 2-(Azetidin-3-ylidene) acetonitrile HCl Step2->Product - Boc Group Sulfonyl Sulfonylation (EtSO2Cl) Product->Sulfonyl Base (TEA) Michael Michael Addition (Pyrazole Nucleophile) Sulfonyl->Michael Activated Acceptor Drug Baricitinib Michael->Drug Coupling

Caption: The critical path from raw material to Baricitinib, highlighting the HCl salt as the pivotal stable intermediate.

Quality Control & Stability Profile

For researchers handling this compound, understanding its stability profile is vital to preventing batch failure.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Exposure to moisture does not immediately degrade the molecule but leads to "clumping," which complicates solid handling and stoichiometry calculations.

    • Mitigation: Store in double-lined polyethylene bags with desiccant.

  • Thermal Stability: The exocyclic double bond is prone to polymerization at elevated temperatures (>60°C) in the presence of radical initiators or strong bases.

    • Mitigation: Drying operations must be performed under vacuum at moderate temperatures (<45°C).

  • Impurity Markers:

    • Saturated Analog: Over-reduction during synthesis can lead to 2-(azetidin-3-yl)acetonitrile (no double bond). This is a critical impurity as it lacks the Michael acceptor capability, acting as a "dead end" in the drug synthesis.

    • Ring Opening: Acidic hydrolysis in the presence of water can open the strained azetidine ring.

Diagram 2: Reactivity Logic (Michael Addition)

Mechanism Ylidene Ylidene System (Electrophile) Transition Transition State (Conjugate Addition) Ylidene->Transition LUMO Activation by Nitrile Nucleophile Pyrazole (Nucleophile) Nucleophile->Transition Attack at C3 Final Quaternary Center Formation Transition->Final Proton Transfer

Caption: Mechanism of the Michael Addition where the ylidene acts as the electrophilic trap for the pyrazole moiety.

References

  • Cui, D., et al. (2019). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[3][4] Chemistry Central Journal (BMC Chemistry). Available at: [Link]

  • Incyte Corporation. (2009). "Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors." World Intellectual Property Organization, WO2009114512A1.
  • Rodgers, J. D., et al. (2015). "Discovery of Baricitinib (LY3009104): A Novel, Potent, and Selective Janus Kinase 1/2 Inhibitor." Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. (2010). "General methods for Azetidine synthesis and protection." Organic Syntheses Board of Directors. Available at: [Link]

Sources

The Azetidine Imperative: Structural Dynamics and Synthetic Utility in Modern Medicinal Chemistry

[1]

Executive Summary

The azetidine ring—a saturated four-membered nitrogen heterocycle—has transcended its historical status as a synthetic curiosity to become a "privileged scaffold" in contemporary drug discovery.[1][2] Positioned between the highly reactive aziridine and the stable pyrrolidine, azetidine offers a unique "Goldilocks" profile: it possesses sufficient ring strain (~25 kcal/mol) to drive specific reactivity yet maintains enough kinetic stability for metabolic endurance. This guide analyzes the azetidine core's physicochemical properties, details advanced synthetic methodologies (including strain-release and photoredox catalysis), and provides actionable protocols for its integration into lead optimization campaigns.

Part 1: Physicochemical Fundamentals

The Strain-Stability Paradox

Azetidine is defined by a puckered conformation (butterfly shape) with a puckering angle of approximately 37°, which relieves torsional strain caused by eclipsing interactions. This structural nuance is critical for medicinal chemists:

  • Ring Strain: At ~25.4 kcal/mol, the strain energy is significantly higher than pyrrolidine (6.2 kcal/mol) but lower than aziridine (27.5 kcal/mol). This strain is a double-edged sword, facilitating ring-opening functionalizations while requiring careful handling during late-stage diversification.

  • Basicity & Solvation: Azetidine (pKa ~11.3) is often more basic than its larger counterparts due to reduced steric hindrance around the nitrogen lone pair, allowing for better solvation of the conjugate acid. However, electron-withdrawing groups (EWGs) at the 3-position can drastically modulate this, allowing precise pKa tuning.

  • Lipophilicity (LogD): Replacing a piperidine or pyrrolidine with an azetidine often lowers the LogD of a molecule, improving aqueous solubility and metabolic stability by reducing the number of oxidizable C-H bonds.

Comparative Physicochemical Profile

The following table contrasts azetidine with its nearest homologs, highlighting why it serves as an effective bioisostere.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Significance in MedChem
Ring Strain (kcal/mol) ~25.4~6.2~0.0Drives covalent trapping & strain-release synthesis.
Basicity (pKa of conj. acid) 11.311.311.2High basicity; tunable via 3-substitution (e.g., 3-F).
C-N-C Bond Angle ~90° (compressed)~109°~111°Alters vector orientation of N-substituents.
Lipophilicity Impact Lowers LogPNeutralIncreases LogPCritical for improving DMPK profiles.
Metabolic Liability Low (Steric bulk/strain)Moderate (α-oxidation)High (α/β-oxidation)Azetidine often blocks P450 oxidation sites.

Part 2: Synthetic Architectures

Modern access to the azetidine core has moved beyond the harsh conditions of beta-lactam reduction. We categorize synthesis into three dominant architectures: Nucleophilic Closure , Photochemical Assembly , and Strain-Release Functionalization .

Strategic Synthesis Map

The following diagram outlines the decision logic for selecting a synthetic route based on substrate availability and desired substitution pattern.

AzetidineSynthesisStartTarget Azetidine ScaffoldSub1Chiral Pool / Amino AlcoholsStart->Sub1Enantiopure source?Sub2Imines + AlkenesStart->Sub2Complex core needed?Sub3Bicyclo[1.1.0]butanes (ABB)Start->Sub3C3-functionalization?Method1Couty Synthesis(Intramolecular Displacement)Sub1->Method1Activation (TsCl/MsCl)Method2Aza-Paternò-Büchi([2+2] Photocycloaddition)Sub2->Method2Visible Light / Ir-catMethod3Strain-ReleaseFunctionalizationSub3->Method3Radical/NucleophileProduct1Chiral 2-Substituted AzetidinesMethod1->Product1Product2Highly Substituted / Spiro AzetidinesMethod2->Product2Product33-Functionalized AzetidinesMethod3->Product3

Figure 1: Decision tree for selecting azetidine synthetic methodologies based on structural requirements.

Mechanism Deep Dive: Strain-Release Chemistry

A recent paradigm shift involves using 1-azabicyclo[1.1.0]butanes (ABBs) . These highly strained bicyclic systems relieve strain by cleaving the central C-N bond upon attack by nucleophiles or radicals, yielding 3-substituted azetidines. This is particularly valuable for installing complex substituents at the historically difficult C3 position.

Part 3: Medicinal Chemistry Applications[3][4][5][6][7]

Bioisosterism and Vector Manipulation

Replacing a piperidine or morpholine with an azetidine does not merely reduce molecular weight; it fundamentally alters the exit vector of substituents.

  • Case Study: Baricitinib (Olumiant): In the development of this JAK1/2 inhibitor, the azetidine ring was utilized to link the pyrrolo[2,3-d]pyrimidine core to the ethylsulfonyl moiety. The 4-membered ring provided a rigid, specific geometry that maximized binding pocket occupancy while minimizing steric clash, a feat not achievable with a flexible ethyl chain or a larger piperidine ring.

  • Case Study: Cobimetinib (Cotellic): This MEK inhibitor utilizes a 3-fluoro-azetidine. The fluorine atom lowers the pKa of the azetidine nitrogen (preventing excessive basicity which can lead to hERG liability) and blocks metabolic oxidation at the C3 position.

Metabolic Stability Logic

The "Goldilocks" strain of azetidine often renders the ring carbons less susceptible to Cytochrome P450-mediated oxidation compared to pyrrolidine.

  • Mechanism:[3][4][5][6][7] The C-H bonds in strained rings have higher s-character, making them stronger and less prone to homolytic cleavage during the P450 rebound mechanism.

Part 4: Experimental Protocols

Protocol A: The "Couty" Synthesis (From Amino Alcohols)

Context: Ideal for generating enantiopure 2-substituted azetidines from readily available chiral amino alcohols.

Reagents:

  • N-protected amino alcohol (e.g., N-Boc-phenylalaninol)

  • Mesyl chloride (MsCl) or Tosyl chloride (TsCl)

  • Base: Triethylamine (Et3N) and Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve the N-protected amino alcohol (1.0 equiv) in anhydrous DCM at 0°C. Add Et3N (1.5 equiv) followed by MsCl (1.2 equiv) dropwise. Stir for 2 hours until TLC indicates complete conversion to the mesylate.

  • Workup 1: Quench with water, extract with DCM, dry over Na2SO4, and concentrate. The crude mesylate is often stable enough for the next step.

  • Cyclization: Dissolve the crude mesylate in anhydrous THF (0.1 M concentration—dilution favors intramolecular cyclization). Cool to 0°C.[8]

  • Base Addition: Add NaH (60% dispersion, 1.5 equiv) portion-wise. Critical Note: Evolution of H2 gas will occur. Monitor internal temperature.

  • Reflux: Allow to warm to room temperature, then heat to reflux for 4-12 hours. The kinetic barrier to forming the 4-membered ring requires thermal energy despite the thermodynamic driving force of the leaving group.

  • Purification: Quench with saturated NH4Cl. Extract with EtOAc. Purify via silica gel chromatography.

Protocol B: Strain-Release Functionalization of ABB

Context: Rapid access to 3-functionalized azetidines using radical precursors.

Reagents:

  • 1-Azabicyclo[1.1.0]butane (ABB) derivative (e.g., sulfonyl-protected)

  • Radical precursor (e.g., aryl iodide, thiol)

  • Photocatalyst (e.g., Ir(ppy)3) or Radical Initiator

  • Blue LED light source (if photochemical)

Step-by-Step Workflow:

  • Preparation: In a flame-dried vial, combine the ABB (1.0 equiv), the radical precursor (1.5 equiv), and the photocatalyst (1-2 mol%) in degassed solvent (MeCN or DMSO).

  • Irradiation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature.

  • Mechanism: The radical species (generated via SET or HAT) attacks the central bond of the ABB. The resulting strain release drives the formation of a C-centered radical at the C3 position, which is then quenched (by H-abstraction or cross-coupling), yielding the 3-substituted azetidine.

  • Isolation: Concentrate solvent and purify directly via flash chromatography. Note: ABBs can be acid-sensitive; use neutralized silica if necessary.

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2] Organic Preparations and Procedures International.

  • Singh, G. S., et al. (2017). "Recent advances in synthetic facets of immensely reactive azetidines."[9][3][10][11] RSC Advances.

  • Kulik, H., & Schindler, C. (2024). "Computational modeling guides synthesis of azetidines via aza-Paternò-Büchi reaction."[11] Science.

  • Mykhailiuk, P. K. (2024).[12] "Angular Spirocyclic Azetidines: Synthesis and Drug Discovery Applications." Angewandte Chemie International Edition.

  • Gaunt, M. J., et al. (2011). "Palladium-Catalyzed C–H Activation of Aliphatic Amines to form Azetidines." Journal of the American Chemical Society.

  • FDA Drug Database. "Baricitinib (Olumiant) Approval Package."

  • Aggarwal, V. K., et al. (2024).[13] "Strain-Release Functionalization of Azabicyclo[1.1.0]butanes." Nature Catalysis.[14]

Technical Guide: The Strategic Role of the Nitrile Group in 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of the nitrile group in 2-(Azetidin-3-ylidene)acetonitrile hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1423057-36-6 / 1205750-84-0 base equivalent) is a high-value synthetic intermediate, primarily recognized as the electrophilic "warhead" precursor in the synthesis of Janus Kinase (JAK) inhibitors, most notably Baricitinib .

The nitrile group (-CN) in this molecule is not merely a structural appendage; it functions as the primary electronic activator . It transforms the azetidine ring system into a highly reactive Michael acceptor, enabling the formation of the sterically congested quaternary center characteristic of Baricitinib. This guide analyzes the nitrile group’s dual role: its thermodynamic contribution to the Horner-Wadsworth-Emmons (HWE) olefination and its kinetic role in facilitating regioselective conjugate addition.

Molecular Architecture & Electronic Properties

The compound features a strained four-membered azetidine ring fused to an exocyclic double bond terminated by a nitrile group. This creates an


-unsaturated nitrile system , which defines the molecule's reactivity profile.
The "Push-Pull" Electronic System

The nitrile group exerts a strong electron-withdrawing effect (-I and -M effects) on the exocyclic double bond (the ylidene carbon).

  • Inductive Effect (-I): The

    
    -hybridized nitrogen pulls electron density through the 
    
    
    
    -framework, increasing the positive character of the
    
    
    -carbon (C3 of the azetidine ring).
  • Resonance Effect (-M): The

    
    -system delocalization stabilizes the negative charge in transition states, making the 
    
    
    
    -carbon highly susceptible to nucleophilic attack.

In the hydrochloride salt form, the protonated azetidine nitrogen (


) adds a secondary electron-withdrawing vector, further polarizing the double bond. However, in most synthetic sequences, this amine is sulfonylated prior to the critical Michael addition step to modulate solubility and prevent side reactions.
Visualization: Electronic Activation Pathway

The following diagram illustrates how the nitrile group activates the system for the subsequent pyrazole addition.

ElectronicActivation cluster_mechanism Mechanism of Action Nitrile Nitrile Group (-CN) (Electron Withdrawing) DoubleBond Exocyclic Double Bond (Conjugated Linker) Nitrile->DoubleBond Polarizes π-system BetaCarbon β-Carbon (Azetidine C3) (Electrophilic Center) DoubleBond->BetaCarbon Directs + charge Nucleophile Pyrazole Nucleophile (Baricitinib Core) Nucleophile->BetaCarbon Michael Addition (Rate-Determining Step)

Caption: The nitrile group polarizes the exocyclic double bond, creating a focused electrophilic site at the azetidine C3 position for nucleophilic attack.

Synthetic Utility: The Nitrile as a Mechanistic Driver

The nitrile group is essential in two distinct phases of the Baricitinib synthetic route: Construction and Coupling .

Phase 1: Construction via HWE Reaction

The ylidene motif is typically installed via a Horner-Wadsworth-Emmons (HWE) reaction between N-protected 3-azetidinone and a phosphonate ester (e.g., diethyl cyanomethylphosphonate).

  • Role: The nitrile stabilizes the carbanion of the phosphonate reagent, lowering the

    
     of the 
    
    
    
    -protons and allowing the olefination to proceed under mild conditions (using bases like DBU or LiCl/TEA).
  • Outcome: Formation of the E/Z-alkene. The nitrile ensures the double bond is formed conjugated to an electron sink, preventing isomerization.

Phase 2: The Michael Addition (The Critical Step)

The defining challenge in Baricitinib synthesis is creating the quaternary carbon at the 3-position of the azetidine ring.

  • The Problem: Nucleophilic attack on a 3-substituted azetidine is sterically hindered and electronically unfavorable without activation.

  • The Nitrile Solution: By acting as a Michael acceptor, the 2-(azetidin-3-ylidene)acetonitrile moiety allows the pyrazole core (active pharmaceutical ingredient fragment) to attack the C3 position. The nitrile stabilizes the resulting carbanion intermediate before protonation.

Experimental Protocol: Synthesis and Utilization

Note: This protocol describes the conversion of the N-Boc precursor to the HCl salt, and its subsequent use.

Step A: Deprotection to form the Hydrochloride Salt

  • Substrate: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in 1,4-dioxane.

  • Acidification: Add 4M HCl in dioxane (3.0 eq) dropwise at 0°C.

  • Reaction: Stir at 20–25°C for 3–5 hours. Monitor by TLC/HPLC for disappearance of starting material.

  • Isolation: The product, This compound , precipitates as a white/off-white solid. Filter under

    
     atmosphere (hygroscopic).
    
  • Yield: Typically >90%.

Step B: Sulfonylation (Preparation for Michael Addition)

  • Suspension: Suspend the hydrochloride salt (1.0 eq) in THF/Water (1:1).

  • Basification: Adjust pH to 8–9 using

    
     or TEA.
    
  • Addition: Add ethanesulfonyl chloride (1.1 eq) at 0–5°C.

  • Result: Yields 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, the active Michael acceptor.

Medicinal Chemistry: From Synthetic Handle to Pharmacophore

While the nitrile group is primarily a synthetic tool to assemble the core, it remains in the final drug structure (reduced to a cyanomethyl group,


).
Binding Interactions

In the context of JAK1/JAK2 inhibition (Baricitinib):

  • The nitrile group (now part of the cyanomethyl moiety) extends into the solvent-exposed region or specific pockets of the ATP-binding site.

  • It provides a polar handle that can engage in weak hydrogen bonding or dipole interactions with protein residues (e.g., arginine or lysine side chains), contributing to the residence time of the drug.

Metabolic Stability

The nitrile group is generally robust against oxidative metabolism compared to primary amines or alcohols. Its presence prevents rapid metabolic clearance at the azetidine side chain.

Process Workflow Diagram

The following diagram details the industrial flow where the nitrile group is the central pivot for reactivity.

SyntheticWorkflow Start N-Boc-3-Azetidinone HWE HWE Reaction (Diethyl cyanomethylphosphonate) Start->HWE Intermediate1 N-Boc-3-(cyanomethylene)azetidine HWE->Intermediate1 Nitrile stabilizes anion Deprotect Deprotection (HCl/Dioxane) Intermediate1->Deprotect Target 2-(Azetidin-3-ylidene)acetonitrile HCl (THE TOPIC COMPOUND) Deprotect->Target Stable Salt Form Sulfonylation Sulfonylation (EtSO2Cl) Target->Sulfonylation Activation MichaelAcceptor N-Ethylsulfonyl Michael Acceptor Sulfonylation->MichaelAcceptor MichaelAdd Michael Addition (Pyrazole Nucleophile) MichaelAcceptor->MichaelAdd Nitrile activates C=C Final Baricitinib Core Structure MichaelAdd->Final

Caption: Synthetic pathway showing the isolation of the hydrochloride salt and its conversion to the active Michael acceptor.

Safety & Stability Data

Hydrochloride Salt Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored under inert gas (Argon/Nitrogen) and kept desiccated. Moisture absorption can lead to hydrolysis of the nitrile to an amide or carboxylic acid over time.

  • Thermal Stability: Stable up to ~150°C, but prolonged heating can cause polymerization of the double bond.

Reactivity Hazards
  • Skin Sensitization: As a potent Michael acceptor precursor, the free base and its derivatives are potential skin sensitizers (alkylating agents). Proper PPE (double nitrile gloves, respirator) is mandatory.

  • Incompatibility: Avoid strong oxidizers and strong bases (which can cause polymerization or premature Michael addition of hydroxide).

Comparative Data Table

FeatureN-Boc IntermediateHCl Salt (Topic) N-Ethylsulfonyl Derivative
CAS Number 1153949-11-11423057-36-6 1187595-85-2
State White SolidOff-white Solid White/Yellow Solid
Reactivity ModerateHigh (upon neutralization) Very High (Michael Acceptor)
Primary Use Storage/TransportStable Precursor Active Reagent for Coupling
Solubility Organic Solvents (DCM)Water/Methanol THF/EtOAc

References

  • Process for the preparation of baricitinib and an intermediate thereof.Google Patents. WO2016125080A2.
  • An Efficient Synthesis of Baricitinib. Journal of Chemical Research. 2016; 40(4): 205–208.[1] Available at: [Link]

  • Synthesis of intermediate 3 with II-1 as starting material. ResearchGate. (Contextual synthesis data). Available at: [Link]

Sources

Technical Guide: Strategic Selection & Synthesis of JAK Inhibitor Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Starting Material Architecture for Janus Kinase (JAK) Inhibitors Primary Scaffold: Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Context: This guide dissects the process chemistry required to synthesize the core heterocycles used in FDA-approved JAK inhibitors (Tofacitinib, Ruxolitinib, Baricitinib).[1][2]

The synthesis of JAK inhibitors is defined by a single structural archetype: the pyrrolo[2,3-d]pyrimidine scaffold.[3] This moiety acts as the ATP-mimetic hinge binder. The selection of the starting material (SM) for this core determines the entire downstream process strategy, specifically influencing regioselectivity (N7 vs. N1 alkylation) and impurity profiles.

Part 1: The Structural Archetype (The Core)

The foundational starting material for the majority of JAK inhibitors is 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine .

Why this Scaffold?
  • ATP Mimicry: The pyrrolo[2,3-d]pyrimidine system is isosteric with purine (adenine). The nitrogen at position 7 is replaced by a carbon (C7), which removes a hydrogen bond acceptor/donor site, altering solubility and metabolic stability while maintaining hinge-binding affinity.

  • Reactivity Profile: The chlorine atom at C4 is significantly more electrophilic than the chlorine at C2. This allows for highly selective Nucleophilic Aromatic Substitution (

    
    ) at C4 without affecting C2, enabling the modular attachment of complex side chains (e.g., the piperidine of Tofacitinib).
    
Synthesis of the Core SM

While commercially available, in-house synthesis is often required for GMP control. Route: 6-Aminouracil


 Cyclization with Chloroacetaldehyde 

Chlorination.
Protocol: Preparation of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine[3][4][5][6]
  • Cyclization: Suspend 6-aminouracil (1.0 eq) in water/NaOAc buffer. Add chloroacetaldehyde (1.2 eq) dropwise at 45–65°C. The resulting intermediate is 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (7-deazaxanthine).

  • Chlorination: Dry the intermediate thoroughly. Suspend in phosphorus oxychloride (

    
    , excess). Add N,N-diisopropylethylamine (DIPEA) as a catalyst. Heat to reflux (106°C) for 16 hours.[3]
    
  • Quench: Cool to 25°C. Pour slowly into ice water/ethyl acetate mixture (Exothermic!).

  • Isolation: Extract organic layer, wash with brine, dry over

    
    , and concentrate.
    

Self-Validating Checkpoint:

  • HPLC: Monitor disappearance of the polar diol peak.

  • 1H NMR (DMSO-d6): Confirm doublet for pyrrole protons at

    
     6.6 and 7.6 ppm. Absence of broad NH signals from uracil.
    

Part 2: Case Study A – Tofacitinib ( Strategy)

Target: Tofacitinib Citrate Mechanism:


 displacement of C4-Cl.
Key Starting Materials (KSMs)
ComponentChemical NameCAS No.Function
KSM-1 (Core) 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine90213-66-4Hinge Binder
KSM-2 (Side Chain) (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine477600-74-1Solubilizing/Selectivity Tail
Critical Process Parameter: Stereochemistry

The cost driver is KSM-2. It contains two chiral centers (3R, 4R).[1][6]

  • Legacy Route: Resolution of racemic piperidine using di-p-toluoyl-L-tartaric acid.

  • Modern Route: Asymmetric hydrogenation of 3-amino-4-methylpyridine derivatives.

Synthesis Protocol
  • Coupling: Charge KSM-1 (1.0 eq), KSM-2 (dihydrochloride salt, 1.1 eq), and

    
     (3.0 eq) in water. Heat to 95–105°C for 10–14 hours. Note: Water is used as a solvent to exploit the "on-water" acceleration effect and simplify salt removal.
    
  • Debenzylation: The benzyl group on the piperidine nitrogen is removed via hydrogenolysis (Pd/C,

    
    , acetic acid/methanol).
    
  • Acylation: The free secondary amine is reacted with cyanoacetyl chloride to install the nitrile tail.

Visualization: Tofacitinib Synthesis Workflow

Tofacitinib_Synthesis KSM1 KSM-1 2,4-Dichloro-7H-pyrrolo [2,3-d]pyrimidine Intermediate Coupled Intermediate (SNAr Reaction) KSM1->Intermediate K2CO3, H2O, 100°C KSM2 KSM-2 (3R,4R)-Piperidine Side Chain KSM2->Intermediate Debenz Debenzylation (H2, Pd/C) Intermediate->Debenz Step 2 Acylation Acylation (Cyanoacetyl chloride) Debenz->Acylation Step 3 Final Tofacitinib Citrate Acylation->Final Citric Acid

Caption: Convergent synthesis of Tofacitinib via aqueous SNAr coupling.

Part 3: Case Study B – Ruxolitinib (Suzuki Strategy)

Target: Ruxolitinib Phosphate Mechanism: Suzuki-Miyaura Cross-Coupling.

Key Starting Materials
ComponentChemical NameCAS No.Function
KSM-A (Core) 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1Hinge Binder
KSM-B (Side Chain) 1-(2-cyano-1-cyclopentylethyl)-1H-pyrazole-4-boronic acid pinacol esterProprietarySpecificity Element

Note: KSM-A is often protected (e.g., with SEM: [2-(Trimethylsilyl)ethoxy]methyl) to prevent catalyst poisoning by the free NH during Suzuki coupling.

Synthesis Protocol
  • Protection (Optional but Recommended): React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with SEM-Cl and NaH in THF.

  • Suzuki Coupling:

    • Charge Protected-KSM-A (1.0 eq) and KSM-B (1.2 eq).

    • Catalyst:

      
       or 
      
      
      
      (0.05 eq).
    • Base:

      
       (2.0 eq) in Dioxane/Water (4:1).
      
    • Heat to 80–90°C under

      
       for 4–6 hours.
      
  • Deprotection: Remove SEM group using TFA or TBAF/EDA.

  • Salt Formation: React with phosphoric acid in isopropanol.

Visualization: Ruxolitinib Synthesis Workflow

Ruxolitinib_Synthesis Core 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Protect SEM-Protection Core->Protect Suzuki Suzuki Coupling (Pd cat., Base) Protect->Suzuki Boronate Pyrazole Boronic Ester (KSM-B) Boronate->Suzuki Deprotect Deprotection (TFA or TBAF) Suzuki->Deprotect Ruxo Ruxolitinib Phosphate Deprotect->Ruxo H3PO4

Caption: Ruxolitinib assembly via Pd-catalyzed cross-coupling.

Part 4: Quality by Design (QbD) & Impurity Management

Regioselectivity (The N1 vs. N7 Problem)

The pyrrolo[2,3-d]pyrimidine ring has two nucleophilic nitrogens: N1 (pyrimidine ring) and N7 (pyrrole ring).

  • Thermodynamic Control: Under basic conditions (e.g., NaH, alkylation), substitution favors N7 (the desired position for SEM protection).

  • Kinetic Control: In some glycosylation reactions, N1 attack can compete.

  • Control Strategy: Use hard electrophiles (SEM-Cl, Ts-Cl) with strong bases (NaH) to lock the N7 position before performing modifications at C4.

Mutagenic Impurities
  • Alkyl Halides: Reagents like benzyl chloride (used in Tofacitinib KSM-2 synthesis) are potential genotoxins.

  • Control: Ensure downstream steps (hydrogenation) are validated to purge these halides to < ppm levels.

Part 5: The Signaling Context (Why it Matters)

Understanding the biological target validates the chemical design. The inhibitor must fit the ATP pocket of the JAK kinase domain to block STAT phosphorylation.

Visualization: JAK-STAT Signaling Pathway

JAK_STAT_Pathway Ligand Cytokine (Ligand) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor JAK Inhibitor (Drug) Inhibitor->JAK ATP Competition (Blockade) P_STAT Phosphorylated STAT (Dimer) STAT->P_STAT Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation

Caption: Mechanism of Action. The inhibitor competes with ATP at the JAK kinase domain.

References

  • Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2007012953A2. Link

  • Incyte Corp. (2010). Processes for preparing chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines. US Patent 2010/083283. Link

  • Maji, R., et al. (2024).[7] Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. ResearchGate. Link

  • Ruggeri, S.G., et al. (2012). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. Link

  • BenchChem. (2025).[3] An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of Baricitinib via 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, convergent synthetic route for Baricitinib (Olumiant), a selective JAK1/JAK2 inhibitor. Unlike early-generation routes relying on palladium-catalyzed cross-couplings (Suzuki-Miyaura) for the final assembly, this protocol utilizes 2-(Azetidin-3-ylidene)acetonitrile hydrochloride as a pivotal starting material.

This approach capitalizes on an aza-Michael addition mechanism, offering superior atom economy, reduced heavy metal contamination risks, and a streamlined impurity profile suitable for GMP manufacturing. The guide focuses on the critical handling of the reactive azetidine-ylidene intermediate and the regioselective coupling with the pyrazole-pyrimidine core.

Strategic Rationale & Mechanism

The Convergent Advantage

Traditional synthesis often builds the azetidine ring linearly or couples the pyrazole to the azetidine prior to establishing the quaternary center. The route described here is convergent , assembling two fully elaborated fragments:

  • Fragment A: The bi-heteroaryl core (4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine).[1]

  • Fragment B: The functionalized azetidine linker (derived from 2-(Azetidin-3-ylidene)acetonitrile HCl).

Mechanistic Pathway

The synthesis hinges on the reactivity of the exocyclic double bond in the azetidine moiety.

  • Activation: The azetidine nitrogen is first sulfonylated. The electron-withdrawing ethylsulfonyl group lowers the LUMO energy of the exocyclic double bond, activating it as a Michael acceptor.

  • Coupling: The pyrazole nitrogen (N1) acts as the nucleophile. Mediated by a strong base (DBU), it attacks the exocyclic alkene to form the quaternary carbon center with high regioselectivity.

Critical Control Point: The starting material, this compound, contains a free secondary amine. If not sulfonylated prior to the introduction of the pyrazole or in the presence of base without an electrophile, the amine can self-polymerize via intermolecular Michael addition. Therefore, the N-sulfonylation is the requisite first step.

Visualizing the Pathway

The following diagram illustrates the chemical transformation and the critical intermediate isolation.

BaricitinibSynthesis cluster_conditions Key Reaction Parameters Start 2-(Azetidin-3-ylidene) acetonitrile HCl (Starting Material) Inter Intermediate A: 2-(1-(ethylsulfonyl)azetidin -3-ylidene)acetonitrile Start->Inter Step 1: Sulfonylation (NaHCO3, THF/H2O, 10°C) EtSO2Cl Ethanesulfonyl Chloride EtSO2Cl->Inter Baricitinib Baricitinib (Final API) Inter->Baricitinib Step 2: Aza-Michael Addition (DBU, MeCN, 60°C) Core Bi-heteroaryl Core: 4-(1H-pyrazol-4-yl)-7H- pyrrolo[2,3-d]pyrimidine Core->Baricitinib Avoid Self-Polymerization Avoid Self-Polymerization Regioselectivity Control Regioselectivity Control Avoid Self-Polymerization->Regioselectivity Control

Caption: Figure 1. Convergent synthetic pathway transforming the azetidine HCl salt into Baricitinib via sequential sulfonylation and Michael addition.

Detailed Experimental Protocols

Protocol A: Preparation of the Michael Acceptor

Objective: Convert the unstable amine salt into the stable, activated N-sulfonyl intermediate.

Reagents:

  • This compound (1.0 equiv)

  • Ethanesulfonyl chloride (1.2 equiv)

  • Sodium Bicarbonate (

    
    ) (3.0 equiv)
    
  • Solvent: THF/Water (1:1 v/v) or Dichloromethane (DCM) with TEA.

Procedure:

  • Setup: Charge a reactor with this compound and THF/Water (10 vol). Cool the mixture to 0–5°C.

  • Neutralization: Add solid

    
     portion-wise, maintaining temperature <10°C. Stir for 15 minutes until gas evolution ceases.
    
  • Addition: Add Ethanesulfonyl chloride dropwise over 30 minutes. The exotherm must be controlled to keep the internal temperature below 15°C.

  • Reaction: Warm to 20°C and stir for 2–4 hours. Monitor by TLC or HPLC (Target: Disappearance of starting amine).

  • Workup:

    • Separate phases (if biphasic).

    • Extract aqueous layer with Ethyl Acetate (EtOAc).[2]

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Isopropanol/Heptane if necessary, though the crude solid is often sufficiently pure (>95%) for the next step.

Key Data Point:

Parameter Specification
Appearance Off-white to pale yellow solid
Purity (HPLC) > 98.0% (Area %)

| Yield | 85 – 92% |[2][3]

Protocol B: Aza-Michael Coupling (API Formation)

Objective: Coupling the bi-heteroaryl core to the activated azetidine.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (0.95 equiv)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Suspension: Suspend the Pyrazole-Pyrimidine core and the Sulfonylated Azetidine (from Protocol A) in Acetonitrile (15 vol) at 20°C.

  • Activation: Add DBU dropwise. The suspension typically clears as the reaction progresses or upon heating.

  • Reaction: Heat the mixture to 50–60°C for 4–6 hours.

    • Note: Higher temperatures (>80°C) may increase impurity formation (dimers).

  • Quench & Isolation:

    • Cool to 20°C.

    • Add Water (20 vol) slowly to induce precipitation of the product.

    • Stir for 2 hours to age the crystal slurry.

  • Filtration: Filter the solids and wash with Water/Acetonitrile (4:1).

  • Drying: Dry in a vacuum oven at 50°C.

Process Workflow & Equipment

The following diagram outlines the physical workflow, emphasizing the separation of the corrosive sulfonylation step from the base-sensitive coupling step.

Workflow Reactor1 Reactor A (Glass-Lined) Step 1: Sulfonylation (0°C -> 20°C) Workup Phase Separator / Extractor Removal of acidic byproducts Reactor1->Workup Reaction Mixture Reactor2 Reactor B (Stainless Steel) Step 2: Coupling (60°C) Workup->Reactor2 Intermediate (Solid or Concentrate) Filter Filtration Unit Isolation of Crude API Reactor2->Filter Slurry Dryer Vacuum Dryer Final Baricitinib Filter->Dryer Wet Cake

Caption: Figure 2. Industrial workflow separating the acidic sulfonylation environment from the basic coupling environment.

Troubleshooting & Quality Control

Impurity Profile

Common impurities arise from incomplete regioselectivity or degradation.

Impurity IDOriginMitigation Strategy
Impurity A (Dimer) Azetidine amine reacting with Azetidine alkene (Self-Michael)Ensure complete sulfonylation before adding base or pyrazole.
Regioisomer N-7 alkylation of pyrrolo[2,3-d]pyrimidineUse DBU (steric bulk favors pyrazole N-1) and avoid alkyl halides (this route uses Michael addition which is highly selective for Pyrazole N).
Hydrolysis Nitrile hydrolysis to amideMaintain anhydrous conditions during the high-temperature coupling step.
Analytical Check
  • HPLC Method: C18 Column, Gradient elution (0.1% H3PO4 in Water vs. Acetonitrile).

  • NMR Verification: The disappearance of the exocyclic alkene protons (

    
     ~5.5-6.0 ppm) and the appearance of the methylene protons (
    
    
    
    ~3.2 ppm) in the azetidine ring confirm the Michael addition.

References

  • Xu, J., et al. (2016).[4] An Efficient Synthesis of Baricitinib.[1][2][4][5][6] Journal of Chemical Research, 40(4), 205–208.[2][4] Retrieved from [Link]

  • Google Patents. (2018). Process for the preparation of baricitinib and an intermediate thereof (US10526350B2).
  • Vignan University. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride.[6] Retrieved from [Link]

Sources

Application Note: N-Sulfonylation of 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists involved in the synthesis of JAK inhibitors, specifically Baricitinib intermediates.

Target Compound: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2) Role: Key Intermediate for Baricitinib (Olumiant) Synthesis

Introduction & Strategic Context

The N-sulfonylation of 2-(azetidin-3-ylidene)acetonitrile hydrochloride is a critical transformation in the manufacturing of Baricitinib, a selective JAK1/JAK2 inhibitor. This reaction installs the ethylsulfonyl moiety on the azetidine nitrogen, modulating the molecule's pharmacokinetics and solubility profile.

Technical Challenges
  • Substrate Stability: The azetidine ring is highly strained (approx. 26 kcal/mol strain energy). Harsh conditions or excessive heat can trigger ring-opening polymerization.

  • Salt Neutralization: The starting material is a hydrochloride salt. Efficient in situ free-basing is required to nucleophilically activate the amine without causing hydrolysis of the sulfonyl chloride reagent.

  • Regioselectivity: While the exocyclic double bond is conjugated to a nitrile, the secondary amine is the primary nucleophile. However, competitive Michael addition to the alkene is a theoretical impurity risk if reaction conditions (pH/Temperature) are uncontrolled.

Mechanistic Approach: Schotten-Baumann Conditions

To address the salt neutralization and reactivity balance, this protocol utilizes a biphasic Schotten-Baumann system (THF/Aqueous Base).

  • Aqueous Phase: Contains an inorganic base (NaHCO₃ or K₂CO₃) to neutralize the HCl salt and scavenge the HCl byproduct of the sulfonylation.

  • Organic Phase (THF): Solubilizes the free-based azetidine and the sulfonyl chloride.

  • Advantage: This segregates the inorganic salts from the product, simplifies workup, and suppresses side reactions common in homogeneous organic base systems (e.g., formation of quaternary ammonium salts with amine bases).

Reaction Scheme & Mechanism

The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the sulfur atom of ethanesulfonyl chloride, followed by elimination of chloride.

Reaction Equation:



Workflow Diagram

ReactionWorkflow Start Start: Azetidin-3-ylidene acetonitrile HCl SolventPrep Suspend in THF (Organic Phase) Start->SolventPrep BiphasicMix Combine Phases Cool to < 10°C SolventPrep->BiphasicMix BasePrep Prepare Aq. NaHCO3/K2CO3 (Aqueous Phase) BasePrep->BiphasicMix ReagentAdd Slow Addition of Ethanesulfonyl Chloride BiphasicMix->ReagentAdd In Situ Free-basing Reaction Stir at 20°C (1-3 Hours) ReagentAdd->Reaction IPC IPC: TLC/HPLC Check Consumption Reaction->IPC IPC->Reaction Incomplete PhaseSep Phase Separation Discard Aqueous IPC->PhaseSep Complete Workup Distill THF Extract w/ Toluene PhaseSep->Workup Product Final Product: 2-(1-(ethylsulfonyl)azetidin-3- ylidene)acetonitrile Workup->Product

Figure 1: Biphasic synthesis workflow for the N-sulfonylation of azetidine intermediates.

Materials & Equipment

Reagents
ReagentRoleEquiv.Notes
2-(Azetidin-3-ylidene)acetonitrile HCl Substrate1.0Hygroscopic solid; store in desiccator.
Ethanesulfonyl Chloride Reagent1.1 - 1.2Corrosive lachrymator. Density ~1.35 g/mL.
Sodium Bicarbonate (NaHCO₃) Base2.5 - 3.0Preferred over strong bases to prevent hydrolysis.
Tetrahydrofuran (THF) Solvent10-15 VolStabilization free preferred if HPLC analysis follows.
Water (Deionized) Solvent10 VolSolvent for base.
Toluene Extraction-Used for product isolation/crystallization.
Equipment
  • Jacketted glass reactor or 3-neck round bottom flask.

  • Mechanical overhead stirrer (magnetic stirring is insufficient for biphasic mixtures).

  • Addition funnel (pressure-equalizing).

  • Internal temperature probe.

Experimental Protocol

Step 1: Preparation of the Biphasic System
  • Charge 2-(Azetidin-3-ylidene)acetonitrile HCl (1.0 equiv) into the reactor.

  • Add THF (10 volumes relative to substrate mass). Stir to suspend.

  • In a separate vessel, dissolve NaHCO₃ (2.5 equiv) in Water (10 volumes).

  • Add the aqueous base solution to the THF suspension.[1]

    • Observation: The mixture will become biphasic.[1][2] The HCl salt will neutralize and partition into the organic phase as the free amine.

  • Cool the mixture to 0–5°C .

    • Critical: Cooling controls the exotherm of the subsequent addition and minimizes sulfonyl chloride hydrolysis.

Step 2: Reagent Addition
  • Charge Ethanesulfonyl chloride (1.1 equiv) into the addition funnel.

  • Add the sulfonyl chloride dropwise to the reaction mixture over 30–60 minutes .

    • Control: Maintain internal temperature < 10°C .[3]

    • Chemistry: The reaction is rapid. The base immediately neutralizes the HCl generated, driving the equilibrium forward.

Step 3: Reaction & Monitoring[2]
  • Allow the mixture to warm to 20°C (Room Temperature) .

  • Stir for 1–3 hours .

  • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexanes) or HPLC.

    • Target: < 1.0% remaining starting material.[1]

    • Troubleshooting: If reaction stalls, add 0.1 equiv of Ethanesulfonyl chloride and stir for 1 hour.

Step 4: Workup & Isolation
  • Stop stirring and allow phases to settle (15–30 mins).

  • Separate the phases. Retain the Organic (Top) Phase .

  • Re-extract the Aqueous (Bottom) Phase with THF (2 volumes) to recover dissolved product. Combine organic layers.

  • Concentrate the combined organic phase under reduced pressure (Vacuum: 200 mbar, Bath: 40°C) to remove THF.

  • Solvent Swap/Crystallization:

    • Add Toluene (5-8 volumes) to the residue.

    • Heat to 50°C to dissolve, then cool slowly to 0-5°C.

    • The product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , typically crystallizes as a white to off-white solid.

  • Filter the solid and wash with cold Toluene.

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Ethanesulfonyl chloride.Ensure temperature is <10°C during addition. Increase reagent excess to 1.3 equiv.
Slow Reaction Poor mixing in biphasic system.Increase agitation speed (RPM). Ensure geometric similarity in scale-up.
Impurity: Ring Opening Thermal stress on azetidine.Keep reaction T < 25°C. Avoid strong bases (NaOH/KOH).
Emulsion Surfactant effect of intermediates.Add brine (sat. NaCl) to aqueous phase to aid separation. Filter through Celite if necessary.

Safety & Hazards (E-E-A-T)

  • Azetidine Derivatives: Potential sensitizers. Handle in a fume hood with gloves and goggles.

  • Ethanesulfonyl Chloride: Highly corrosive and lachrymator. Reacts violently with water if neat; however, in the biphasic protocol, the dilution and controlled addition mitigate this risk.

  • THF: Peroxide former. Test for peroxides before distillation.

References

  • World Intellectual Property Organization. (2016).[1] Process for the preparation of baricitinib and an intermediate thereof. (WO2016125080A2).[1] Patentscope. Link

  • Cui, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal. Link

  • ChemicalBook. (2025). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Product Properties. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53306666, Baricitinib Intermediate. Link

Sources

Applications of Azetidine Derivatives in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Initially considered a synthetic curiosity due to its inherent ring strain, the unique physicochemical properties of azetidine have captured the attention of medicinal chemists worldwide.[2][3] Its conformational rigidity, sp³-rich character, and ability to introduce three-dimensionality into molecules contribute to enhanced pharmacokinetic properties, such as improved metabolic stability, aqueous solubility, and receptor selectivity.[1][4] This guide provides an in-depth exploration of the applications of azetidine derivatives in drug discovery, complete with detailed protocols for their synthesis and biological evaluation.

The journey of azetidines from a niche chemical entity to a key pharmacophore has been driven by the increasing demand for novel drug candidates with improved therapeutic profiles.[2] Several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine scaffold, underscoring its significance in contemporary pharmaceutical development.[1][5]

I. Therapeutic Applications of Azetidine Derivatives

The versatility of the azetidine scaffold has led to its incorporation into a wide array of therapeutic agents targeting various diseases.

Oncology

Azetidine derivatives have shown significant promise as anticancer agents.[1][3] Their rigid structure allows for precise orientation of functional groups to interact with specific targets in cancer cells.

Cobimetinib: A Case Study in MEK Inhibition

Cobimetinib (Cotellic®) is a potent and selective inhibitor of MEK1 and MEK2, kinases in the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[6][7] The azetidine moiety in cobimetinib plays a crucial role in its binding to the allosteric pocket of MEK, contributing to its high affinity and selectivity.[8] The constrained piperidine ring helps to position the azetidine's hydroxyl group for key interactions within the catalytic loop of the enzyme.[8]

Protocol: Cell Viability Assay for Anticancer Activity

This protocol describes the use of the MTT assay to assess the cytotoxic effects of azetidine derivatives on cancer cell lines.

Materials:

  • Azetidine derivative stock solution (in DMSO)

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the azetidine derivative in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.[9]

Infectious Diseases

Azetidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[10][11] The strained β-lactam ring in azetidin-2-ones is a well-known pharmacophore in many antibiotics.[12]

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an azetidine derivative against bacterial strains.[13]

Materials:

  • Azetidine derivative stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare two-fold serial dilutions of the azetidine derivative in CAMHB in a 96-well plate.

  • Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted compound.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound with no visible bacterial growth.[13]

Central Nervous System (CNS) Disorders

The unique properties of the azetidine scaffold make it an attractive framework for designing CNS-active compounds.[1] Azetidine-containing molecules have been explored as potential treatments for various neurological and psychiatric conditions.[10]

II. Synthesis of Azetidine Derivatives: Key Protocols

The synthesis of the strained four-membered azetidine ring has historically been a challenge.[3] However, several efficient and versatile methods have been developed in recent years.

Synthesis of 3-Substituted Azetidines: Couty Azetidine Synthesis

The Couty azetidine synthesis is a widely used method for preparing enantiopure azetidines from β-amino alcohols.[14] The key steps involve chlorination followed by an intramolecular 4-exo-trig ring closure.[14]

G cluster_0 Couty Azetidine Synthesis Workflow Start β-Amino Alcohol Step1 Chlorination (e.g., SOCl₂) Start->Step1 Introduction of leaving group Step2 Deprotonation & Ring Closure (Base) Step1->Step2 Formation of γ-chloroamine End 3-Substituted Azetidine Step2->End Intramolecular nucleophilic substitution G cluster_1 Baricitinib Synthesis Workflow Start tert-butyl 3-oxoazetidine-1-carboxylate Step1 Horner-Wadsworth-Emmons Start->Step1 Step2 Deprotection & Sulfonamidation Step1->Step2 Step3 Nucleophilic Addition Step2->Step3 Step4 Suzuki Coupling Step3->Step4 End Baricitinib Step4->End

Sources

Step-by-step synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Step-by-Step Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Abstract

This document provides a detailed, research-grade protocol for the multi-step synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS: 1187595-85-2). This compound is a critical building block in medicinal chemistry, most notably serving as a key intermediate in the manufacture of Baricitinib, a potent Janus kinase (JAK) 1 and 2 inhibitor for the treatment of rheumatoid arthritis.[1][2][3][4] The synthesis is presented in three distinct stages: sulfonylation of azetidin-3-ol, subsequent oxidation to the ketone, and a final Horner-Wadsworth-Emmons olefination to yield the target molecule. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and data presentation to ensure reproducibility and high-purity outcomes.

Introduction and Synthetic Strategy

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a heterocyclic compound featuring an ethylsulfonyl group on a four-membered azetidine ring, which is further functionalized with an ylideneacetonitrile group.[3] Its molecular structure is integral to the pharmacological activity of Baricitinib, a drug used to treat inflammatory and autoimmune diseases.[2][5] The synthesis pathway is designed as a convergent and robust process, beginning with commercially available starting materials.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 1187595-85-2[1][2]
Molecular Formula C₇H₁₀N₂O₂S[1][2][3]
Molecular Weight 186.23 g/mol [1][2][6]
Appearance White to yellow solid/powder[2][7]
Purity Standard ≥98%[2][6]

The overall synthetic route is depicted below. It proceeds through two key intermediates: 1-(Ethylsulfonyl)azetidin-3-ol (I-1) and 1-(Ethylsulfonyl)azetidin-3-one (I-2) .

G cluster_0 Overall Synthetic Pathway Azetidin-3-ol HCl Azetidin-3-ol HCl I-1 1-(Ethylsulfonyl)azetidin-3-ol Azetidin-3-ol HCl->I-1 Step 1: Sulfonylation (Ethanesulfonyl Chloride) I-2 1-(Ethylsulfonyl)azetidin-3-one I-1->I-2 Step 2: Oxidation (TEMPO-mediated) Product Target Compound I-2->Product Step 3: Horner-Wadsworth-Emmons (Phosphonate Reagent) G cluster_1 Standard Operational Workflow start Setup & Reagent Addition react Reaction & Monitoring (TLC / HPLC) start->react quench Reaction Quenching react->quench workup Aqueous Work-up & Extraction quench->workup dry Drying & Concentration workup->dry purify Purification (Crystallization / Chromatography) dry->purify analyze Analysis (NMR, MS, HPLC) purify->analyze

Caption: Generalized workflow for synthesis and purification.

Conclusion

This application note details a robust and scalable three-step synthesis for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. By providing clear, step-by-step protocols grounded in established chemical principles like N-sulfonylation, TEMPO-mediated oxidation, and the Horner-Wadsworth-Emmons reaction, this guide serves as an authoritative resource for researchers. Adherence to these protocols, coupled with rigorous in-process monitoring and final product analysis, will reliably yield high-purity material suitable for advanced applications in pharmaceutical development.

References

  • US20180134713A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
  • WO2016205487A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
  • Synthesis of intermediate 3 with II-1 as starting material. ResearchGate. [Link]

  • CAS No : 1187595-85-2 | Product Name : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Pharmaffiliates. [Link]

  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. National Institutes of Health (NIH). [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Institutes of Health (NIH). [Link]

  • WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof.
  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. Vignan's Foundation for Science, Technology and Research. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of a Key Baricitinib Precursor

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed guide for the laboratory-scale synthesis of a key precursor to Baricitinib, an important Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, field-proven insights, and a self-validating protocol.

Introduction

Baricitinib, chemically known as {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, is a potent and selective inhibitor of JAK1 and JAK2.[3] Its synthesis involves the coupling of two key fragments: the pyrrolo[2,3-d]pyrimidine core and a substituted azetidine moiety. This guide focuses on a convergent and efficient synthesis of a crucial boronate ester precursor, 2-[1-(ethylsulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile , which is pivotal for the subsequent Suzuki coupling to furnish the final Baricitinib molecule.[4]

The chosen synthetic strategy is based on its robustness, scalability, and the commercial availability of starting materials, making it well-suited for a laboratory setting.

Synthetic Strategy Overview

The synthesis of the target precursor is achieved through a multi-step sequence, as illustrated in the workflow below. The core of this strategy involves the construction of the substituted azetidine ring, followed by a Michael addition to a pyrazole boronate ester.

Baricitinib Precursor Synthesis Workflow cluster_0 Azetidine Fragment Synthesis cluster_1 Final Precursor Assembly A tert-Butyl 3-oxoazetidine-1-carboxylate B tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate A->B Horner-Wadsworth-Emmons Reaction C 2-(Azetidin-3-ylidene)acetonitrile B->C N-Boc Deprotection D 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile C->D Sulfonylation F Target Precursor: 2-[1-(Ethylsulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile D->F Michael Addition E 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole E->F Michael_Addition_Mechanism cluster_0 Michael Addition Azetidine_Alkene 2-(1-(Ethylsulfonyl)azetidin- 3-ylidene)acetonitrile Enolate_Intermediate Enolate Intermediate Azetidine_Alkene->Enolate_Intermediate Forms Pyrazole_Nucleophile 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan- 2-yl)-1H-pyrazole + DBU Pyrazole_Nucleophile->Azetidine_Alkene Nucleophilic Attack Target_Precursor Target Precursor Enolate_Intermediate->Target_Precursor Protonation

Sources

Application Note: Green Synthesis Approaches for Baricitinib Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Imperative for Sustainability in JAK Inhibitor Synthesis

Baricitinib (Olumiant®) is a selective JAK1/JAK2 inhibitor essential for treating rheumatoid arthritis, alopecia areata, and severe COVID-19. Traditional synthetic routes, while effective, often rely on high-impact reagents (e.g., sodium hydride), chlorinated solvents (DCM), and energy-intensive purifications.

This guide details Next-Generation Green Synthesis Protocols that prioritize atom economy, solvent safety, and continuous processing. By transitioning to these methodologies, laboratories can reduce Process Mass Intensity (PMI) by up to 40% while maintaining pharmaceutical-grade purity (>99.5%).

Key Green Chemistry Principles Applied
  • Continuous Flow Chemistry: Utilizing microchannel reactors for safe, exothermic oxidations.

  • Solvent Substitution: Replacing DMF and Dichloromethane with Ethanol, Water, and Acetonitrile.

  • Telescoped Processing: Combining deprotection and functionalization to eliminate isolation steps.

Comparative Pathway Visualization

The following diagram illustrates the evolution from the traditional "batch" approach to the modern "green flow" synthesis for the critical azetidine intermediates.

Baricitinib_Green_Synthesis Trad_Start Start: Epichlorohydrin + Benzylamine Int_Alcohol Int-1: 1-Boc-3-hydroxyazetidine Trad_Start->Int_Alcohol Trad_Ox Swern Oxidation (DCM, -78°C) Int_Ketone Int-2: 1-Boc-3-oxoazetidine Trad_Ox->Int_Ketone Trad_HWE HWE Reaction (NaH, THF) Int_Nitrile Int-3: Cyanomethylene Azetidine Trad_HWE->Int_Nitrile Green_Start Start: 2-(Chloromethyl)oxirane + Benzylamine Green_Start->Int_Alcohol Aq. Phase Flow_Ox Microchannel Oxidation (TEMPO/NaClO, H2O, 0°C) Flow_Ox->Int_Ketone Green_HWE Green HWE (K2CO3, EtOH/H2O) Green_HWE->Int_Nitrile Suzuki Aqueous Suzuki Coupling (Pd-catalyst, EtOH/H2O) Final_Prod Final API: Baricitinib Suzuki->Final_Prod Crystallization Int_Alcohol->Trad_Ox Traditional (Toxic) Int_Alcohol->Flow_Ox Flow Chem (Safer, High Yield) Int_Ketone->Trad_HWE Pyrophoric Base Int_Ketone->Green_HWE Mild Base Int_Nitrile->Suzuki + Pyrazole Boronate + Sulfonyl Chloride

Caption: Comparison of Traditional (Red) vs. Green (Green) synthetic pathways for Baricitinib, highlighting the shift to flow chemistry and aqueous solvents.

Detailed Experimental Protocols

Protocol A: Continuous Flow Oxidation of Azetidin-3-ol

Objective: Synthesize tert-butyl 3-oxoazetidine-1-carboxylate (Int-2) without using cryogenic conditions or chlorinated solvents. Green Advantage: Replaces the Swern oxidation (requires DCM, Oxalyl Chloride, -78°C) with a TEMPO/Bleach system in water.

Reagents:

  • Substrate: tert-butyl 3-hydroxyazetidine-1-carboxylate (0.5 M in Acetonitrile).

  • Oxidant: NaOCl (10-13% aqueous solution, "Bleach").

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1 mol%) + KBr (10 mol%) in water.

  • Quench: Aqueous Na2S2O3.

Workflow:

  • System Setup: Use a microchannel reactor (e.g., Corning or Syrris) with two input streams.

    • Stream A: Substrate + TEMPO + KBr in MeCN/H2O.

    • Stream B: Aqueous NaOCl (buffered to pH 8.5-9.5 with NaHCO3).

  • Reaction Parameters:

    • Temperature: 0–5 °C (controlled via chiller unit).

    • Residence Time: 2–5 minutes (vs. hours in batch).

    • Flow Rate: Adjusted to maintain a 1:1.2 molar ratio of Substrate:Oxidant.

  • Execution:

    • Pump streams A and B into the mixing chip. The high surface-to-volume ratio ensures rapid heat dissipation of this exothermic reaction.

    • Collect the output stream directly into a stirred vessel containing Na2S2O3 solution to quench immediately.

  • Workup:

    • Phase separate (MeCN/Water). Extract aqueous layer once with Ethyl Acetate (EtOAc) (optional if MeCN phase holds product).

    • Evaporate solvent to yield the ketone as a white solid.

    • Yield: >92% (High purity, no column chromatography required).

Protocol B: "Green" Horner-Wadsworth-Emmons (HWE) Reaction

Objective: Convert Int-2 to tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Int-3). Green Advantage: Eliminates Sodium Hydride (NaH, pyrophoric) and THF; uses mild bases in Ethanol.

Reagents:

  • Substrate: tert-butyl 3-oxoazetidine-1-carboxylate.[1][2][3][4]

  • Reagent: Diethyl cyanomethylphosphonate (1.2 equiv).

  • Base: Potassium Carbonate (K2CO3) or Potassium Phosphate (K3PO4).

  • Solvent: Ethanol (EtOH) or EtOH/Water (10:1).

Step-by-Step:

  • Dissolve the phosphonate (1.2 eq) in Ethanol (5 vol) at 20°C.

  • Add K2CO3 (1.5 eq) and stir for 15 minutes. (Note: No H2 gas evolution, unlike NaH).

  • Add the ketone (Int-2) slowly over 30 minutes.

  • Heat the mixture to 40–50 °C for 4 hours.

  • Workup:

    • Cool to room temperature.[5] Add water (10 vol).

    • The product precipitates out as a white crystalline solid.

    • Filter, wash with water/ethanol (1:1), and dry.

  • Yield: 85–90%.

Protocol C: Aqueous Suzuki-Miyaura Coupling

Objective: Final assembly of Baricitinib from the pyrazole-boronate and the chloropyrrolopyrimidine. Green Advantage: Uses water-soluble catalytic systems, avoiding Toluene/Dioxane.

Reagents:

  • Coupling Partner 1: 2-(1-(ethylsulfonyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile.[6]

  • Coupling Partner 2: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2][4]

  • Catalyst: Pd(dtbpf)Cl2 or Pd(OAc)2 with water-soluble ligand (e.g., sSPhos).

  • Base: K2CO3 (2.0 eq).

  • Solvent: Ethanol/Water (3:1).

Step-by-Step:

  • Charge both coupling partners and K2CO3 into the reactor.

  • Add Ethanol/Water solvent system.[5] Degas with Nitrogen for 15 minutes (Critical for catalyst life).

  • Add Palladium catalyst (0.5–1.0 mol%).

  • Heat to reflux (75–80 °C) for 6–8 hours.

  • Isolation:

    • Cool to 50 °C. Add activated carbon (green purification) to scavenge Pd residues. Filter.

    • Cool filtrate to 0–5 °C. Adjust pH to 7.0 if necessary.

    • Baricitinib crystallizes from the solution.

    • Recrystallize from Ethanol/Water to achieve API purity (>99.5%).

Quantitative Analysis: Green vs. Traditional

MetricTraditional RouteGreen Route (Proposed)Improvement
Solvents DCM, THF, Toluene, DMFWater, Ethanol, AcetonitrileClass 1 Solvents Eliminated
Oxidation Swern (DMSO/Oxalyl Chloride)TEMPO/Bleach (Flow)Safety & Atom Economy
Base (HWE) NaH (Pyrophoric)K2CO3 (Inorganic salt)Safety
E-Factor > 50 kg waste / kg product< 15 kg waste / kg product~70% Waste Reduction
Yield (Overall) ~35-40%~55-60%Efficiency

References

  • Cui, X., Du, J., Jia, Z. et al. (2019).[7] A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13, 123.[7] [Link]

  • Jansen-van Vuuren, R. D., & Vohra, R. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(5), 156–162. [Link]

  • Incyte Corporation. (2009). Pyrrolo[2,3-d]pyrimidines as Janus Kinase Inhibitors. US Patent 8,158,616.[3]

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19, 18-43. [Link]

Sources

Application Note: Industrial Production of 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

[1][2][3]

Abstract

This guide details the scalable synthesis of This compound (CAS 1423057-36-6) . The protocol utilizes a robust Horner-Wadsworth-Emmons (HWE) olefination strategy followed by acid-mediated deprotection.[1] Emphasis is placed on Critical Process Parameters (CPPs) such as temperature control during phosphonate addition and the management of exotherms during salt formation.[1] This method ensures high purity (>98%) and minimizes the formation of polymeric impurities common in strained azetidine systems.[1]

Introduction & Strategic Analysis

The target molecule features a strained four-membered azetidine ring coupled with an exocyclic double bond conjugated to a nitrile group. This structural motif presents two primary synthetic challenges:

  • Ring Strain: The azetidine ring (approx. 25 kcal/mol strain energy) is susceptible to ring-opening nucleophilic attacks under harsh conditions.[1]

  • Polymerization Risk: The conjugated system (Michael acceptor) increases the risk of oligomerization, particularly in the free-base form.

To mitigate these risks, the industrial strategy employs N-Boc protection to stabilize the ring during the olefination step, followed by controlled deprotection to isolate the stable hydrochloride salt.

Retrosynthetic Logic

The synthesis is disconnected into two main stages:

  • Stage 1: Construction of the carbon skeleton via HWE reaction between tert-butyl 3-oxoazetidine-1-carboxylate and diethyl (cyanomethyl)phosphonate.[1]

  • Stage 2: Removal of the Boc group using anhydrous HCl to precipitate the stable salt.

RetrosynthesisTargetTarget: 2-(Azetidin-3-ylidene)acetonitrile HClIntermediateIntermediate:tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateTarget->IntermediateDeprotection (HCl)SM1Starting Material 1:1-Boc-3-azetidinoneIntermediate->SM1HWE OlefinationSM2Reagent:Diethyl cyanomethylphosphonateIntermediate->SM2+ Base

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 1-Boc-3-azetidinone.

Detailed Experimental Protocol

Stage 1: Horner-Wadsworth-Emmons Olefination

Objective: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]

Materials
  • 1-Boc-3-azetidinone (1.0 eq) : The electrophile.[1]

  • Diethyl (cyanomethyl)phosphonate (1.1 eq) : The HWE reagent.[1]

  • Potassium tert-butoxide (KOtBu) (1.2 eq) : Base.[1] Note: NaH can be used but KOtBu offers easier handling on scale.[1]

  • Tetrahydrofuran (THF) : Anhydrous, 10V (10 mL per gram of SM).[1]

Procedure
  • Reactor Preparation: Charge a dry reactor with THF (5V) and Diethyl (cyanomethyl)phosphonate (1.1 eq) under nitrogen atmosphere. Cool to 0°C .

  • Ylide Formation: Slowly add KOtBu (1.2 eq) portion-wise, maintaining the internal temperature < 5°C . Stir for 30 minutes to ensure complete deprotonation.

    • Checkpoint: The solution typically turns slightly yellow/orange.

  • Substrate Addition: Dissolve 1-Boc-3-azetidinone (1.0 eq) in THF (5V). Add this solution dropwise to the reactor over 60 minutes, maintaining temperature 0–5°C .

    • Rationale: Slow addition prevents competitive aldol-like side reactions.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours.

    • Monitoring: Monitor by HPLC/TLC. Target < 2% remaining ketone.

  • Work-up:

    • Quench with saturated aqueous NH₄Cl (5V).[1]

    • Extract with Ethyl Acetate (3 x 5V).[1]

    • Wash combined organics with Brine (5V).[1]

    • Dry over Na₂SO₄ and concentrate under reduced pressure.[2]

  • Purification: Recrystallize from n-Heptane/Ethyl Acetate (9:1) if necessary, though the crude is often sufficiently pure (>95%) for the next step.[1]

Stage 2: Deprotection and Salt Formation

Objective: Isolation of this compound.

Materials
  • Boc-Intermediate (from Stage 1) .[1]

  • 4M HCl in Dioxane or HCl gas in Isopropanol .

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).[1]

Procedure
  • Dissolution: Dissolve the Boc-intermediate (1.0 eq) in DCM (5V) at 20°C .

  • Acidification: Cool to 0–5°C . Add 4M HCl in Dioxane (3.0 eq) dropwise.[1]

    • Caution: Significant gas evolution (isobutylene) and exotherm.[1] Ensure adequate venting.

  • Reaction: Stir at 20°C for 3–12 hours.

    • Visual Cue: The product typically precipitates as a white to off-white solid during the reaction.

  • Isolation:

    • Filter the suspension under nitrogen (hygroscopic solid).[1]

    • Wash the cake with cold DCM (2V) followed by MTBE (2V) to remove residual organic impurities.[1]

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Data & Specifications

Quantitative Summary
ParameterSpecificationNotes
Stage 1 Yield 85 – 92%High efficiency HWE reaction.
Stage 2 Yield 90 – 95%Quantitative precipitation of salt.
Overall Yield 75 – 87%From azetidinone.
Final Purity > 98.5% (HPLC)Critical for pharmaceutical use.[1]
Appearance White crystalline solidHighly hygroscopic.
Critical Process Parameters (CPPs)
  • Temperature (Stage 1): Must be kept < 5°C during base addition to prevent phosphonate decomposition.

  • Stoichiometry (Stage 1): Excess base (>1.5 eq) can degrade the azetidine ring.[1]

  • Moisture Control (Stage 2): The HCl salt is hygroscopic.[1] Handling must occur under inert atmosphere to prevent clumping and hydrolysis.

Workflow Visualization

ProcessFlowcluster_0Stage 1: HWE Olefinationcluster_1Stage 2: Salt FormationStep1Reagent Prep:Phosphonate + KOtBu(THF, 0°C)Step2Addition:1-Boc-3-azetidinone(Slow add, <5°C)Step1->Step2Step3Reaction:Warm to 25°C, 4hStep2->Step3Step4Workup:NH4Cl QuenchEtOAc ExtractionStep3->Step4Step5Deprotection:Add HCl/Dioxane(DCM, 0-20°C)Step4->Step5Concentrate & RedissolveStep6Precipitation:Product crystallizesStep5->Step6Step7Isolation:Filtration & Drying(Vacuum, 40°C)Step6->Step7

Figure 2: Step-by-step industrial workflow for the synthesis of 2-(Azetidin-3-ylidene)acetonitrile HCl.

Safety & Handling (MSDS Summary)

  • Nitriles: The product and intermediates contain nitrile groups. While the salt reduces volatility, standard precautions for cyanides/nitriles (avoiding acid contact with the free base which could liberate HCN, though less likely here) should be observed.

  • Azetidines: Potential skin sensitizers.[1] Handle with gloves and in a fume hood.

  • HCl/Dioxane: Corrosive and flammable. Use chemically resistant gloves and eye protection.

  • Waste Disposal: Phosphonate waste must be segregated from general organic waste.

References

  • Cui, D., et al. (2019). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[3] Chemistry Central Journal. Link

  • Rodgers, J. D., et al. (2012). "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 8,158,616. Link

  • ChemicalBook . "this compound Product Page & Safety Data." Link[1]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 45789216, tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate." Link[1]

  • Mao, H., et al. (2016). "Process for the preparation of baricitinib and an intermediate thereof." World Intellectual Property Organization Patent WO2016125080A2. Link

Novel synthetic applications of 2-(Azetidin-3-ylidene)acetonitrile derivatives

[1]

Executive Summary & Scaffold Analysis

The 2-(azetidin-3-ylidene)acetonitrile scaffold represents a "privileged structure" in modern drug discovery, most notably serving as the synthetic linchpin for the JAK1/2 inhibitor Baricitinib .

Unlike standard azetidines, this derivative features an exocyclic double bond conjugated to a nitrile group. This geometric constraint creates a unique reactivity profile:

  • High-Strain Electrophile: The ring strain (~26 kcal/mol) combined with the electron-withdrawing nitrile makes the exocyclic alkene a highly reactive Michael acceptor.

  • Quaternary Center Precursor: It allows for the rapid construction of 3,3-disubstituted azetidines , a motif that improves metabolic stability and solubility compared to carbocyclic analogues.

  • Divergent Utility: The scaffold serves as a branch point—it can be reduced to flexible linkers (for PROTACs) or functionalized to rigid quaternary cores.

Core Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the core intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

ReactivityMapcluster_0Primary UtilityKetone1-Boc-3-azetidinone(Starting Material)Core3-(Cyanomethylene)azetidine(The Scaffold)Ketone->CoreHWE Reaction(Diethyl cyanomethylphosphonate)PathASaturated Linker(3-cyanomethyl azetidine)Core->PathACat. Hydrogenation(Pd/C, H2)PathBQuaternary Core(Michael Adducts)Core->PathBConjugate Addition(R-NH2, R-SH, Enolates)PathCHeterocycle Formation(Tetrazoles/Oxazoles)Core->PathCCycloaddition(on Nitrile)

Figure 1: Divergent synthetic utility of the 3-(cyanomethylene)azetidine scaffold. The primary pharmaceutical utility lies in Path B (Michael Addition).

Application Note A: Construction of Quaternary Centers (The "Baricitinib" Protocol)

The most robust application of this scaffold is the creation of 3,3-disubstituted azetidines via aza-Michael addition . This reaction is thermodynamically driven by the relief of steric strain at the

Mechanism & Rationale[2][3][4][5][6][7]
  • Electrophile: The

    
    -carbon of the acrylonitrile moiety.
    
  • Nucleophile: Heterocyclic amines (e.g., pyrazoles, imidazoles) or thiols.

  • Catalysis: Requires a non-nucleophilic base (DBU is the gold standard) to deprotonate the heterocycle and activate the Michael addition.

  • Regioselectivity: Exclusive addition to the exocyclic double bond; the ring nitrogen remains protected (Boc) or sulfonylated to prevent polymerization.

Protocol 1: DBU-Mediated Aza-Michael Addition

Target: Synthesis of 3-substituted-3-(cyanomethyl)azetidine derivatives.

Reagents:

  • Substrate: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (or Boc-protected variant).[1]

  • Nucleophile: 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (or generic pyrazole).

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the nucleophile (1.0 equiv) and anhydrous MeCN (10 volumes).

  • Activation: Add DBU (0.5 – 1.0 equiv). Note: Stoichiometric DBU often accelerates the reaction significantly compared to catalytic amounts for sterically encumbered pyrazoles.

  • Addition: Add the azetidin-3-ylidene derivative (1.1 equiv) portion-wise at 20–25 °C.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature <30 °C to prevent oligomerization of the alkene.

  • Reaction: Stir at ambient temperature for 4–16 hours. Monitor via HPLC/UPLC (disappearance of the alkene peak at ~210 nm).

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with 10% aqueous citric acid (to remove DBU) followed by brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Heptane is preferred over chromatography for scale-up.

Application Note B: Stereoselective Hydrogenation

Reducing the exocyclic double bond generates 3-(cyanomethyl)azetidines . These are valuable "extended" linkers that project a functional group further from the ring than standard 3-substituted azetidines, offering a different vector for structure-activity relationship (SAR) exploration.

Protocol 2: Catalytic Hydrogenation

Target: tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate.

Reagents:

  • Catalyst: 10% Pd/C (50% water wet).

  • Solvent: Methanol or Ethanol.

  • Hydrogen Source:

    
     gas (balloon or 3 atm in autoclave).
    

Methodology:

  • Dissolution: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in Methanol (0.1 M concentration).

  • Catalyst Loading: Add 10% Pd/C (10 wt% loading relative to substrate) under an inert nitrogen atmosphere.

    • Safety: Pd/C is pyrophoric. Do not add dry catalyst to solvent.

  • Hydrogenation: Purge vessel with

    
     (x3) then 
    
    
    (x3). Stir vigorously under
    
    
    atmosphere (1–3 atm) at room temperature.
  • Monitoring: Reaction is usually complete in 2–4 hours.

    • QC Check: Look for the disappearance of the alkene protons (approx. 5.4 ppm) in

      
       NMR.
      
  • Filtration: Filter through a pad of Celite® to remove catalyst.

  • Isolation: Concentrate filtrate to yield the saturated nitrile as a colorless oil.

Analytical Data & Validation

The following table summarizes the expected shift in physicochemical properties upon functionalization, crucial for validating the reaction outcome.

FeatureStarting Material (Alkene)Product (Michael Adduct)Product (Reduced Alkane)
Hybridization (C3)

(Planar)

(Tetrahedral/Puckered)

(Tetrahedral)
1H NMR (Alkene) Singlet at ~5.4–5.6 ppmAbsentAbsent
13C NMR (Nitrile) ~115 ppm (Conjugated)~118 ppm (Non-conjugated)~118 ppm
IR (Nitrile Stretch) ~2210

(Conjugated)
~2250

(Non-conjugated)
~2250

Solubility ModerateHigh (if polar heterocycle added)High

Synthesis of the Core Scaffold (Reference Protocol)

For researchers synthesizing the starting material de novo rather than purchasing it.

Reaction: Horner-Wadsworth-Emmons (HWE) Olefination.

SynthesisSM1-Boc-3-azetidinoneProduct1-Boc-3-(cyanomethylene)azetidineSM->ProductTHF, 0°C to RT(85-95% Yield)ReagentDiethyl (cyanomethyl)phosphonate+ KOtBu (Base)Reagent->Product

Figure 2: HWE Olefination workflow.

Protocol:

  • Suspend

    
     (1.2 equiv) in anhydrous THF at 0 °C.
    
  • Add diethyl (cyanomethyl)phosphonate (1.2 equiv) dropwise. Stir 30 mins to form the ylide.

  • Add 1-Boc-3-azetidinone (1.0 equiv) in THF dropwise.

  • Warm to room temperature and stir for 2 hours.

  • Quench with water, extract with EtOAc. The product usually crystallizes upon standing or trituration with hexanes.

Troubleshooting & Safety

  • Polymerization: The free amine (unprotected azetidine) of the cyanomethylene derivative is unstable and prone to rapid polymerization. Always keep the N-position protected (Boc, Cbz) or sulfonylated (Ethylsulfonyl) before performing the Michael addition.

  • Isomerization: The HWE reaction typically yields a mixture of E/Z isomers. For Michael additions or hydrogenations, separation is unnecessary as both isomers converge to the same product.

  • Cyanide Risk: While the nitrile group is stable, avoid strong reducing agents (e.g.,

    
    ) unless the primary amine is the specific target, as this can lead to complex mixtures.
    

References

  • Synthesis of Baricitinib Intermediates

    • Org.[3][4][5][6][7] Process Res. Dev. 2019, 23, 11, 2565–2577. "A Green and Facile Synthesis of an Industrially Important Quaternary Heterocyclic Intermediates for Baricitinib".

  • Reactivity of Azetidines

    • Chem. Rev. 2021, 121, 15, 9363–9439. "Recent Advances in the Synthesis and Reactivity of Azetidines".
  • Baricitinib Discovery & SAR

    • J. Med. Chem. 2009, 52, 21, 6649–6659. "Discovery of INCB018424, a Selective Janus Kinase 1/2 Inhibitor". (Describes the fundamental SAR of the azetidine core).
  • Patent Literature (Process Chemistry)

    • US Patent 10,526,350 B2. "Process for the preparation of baricitinib and an intermediate thereof".

Application Notes and Protocols: Heterocyclic Compounds as Versatile Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds are the cornerstone of modern medicinal chemistry and materials science. Their unique cyclic structures, incorporating one or more heteroatoms, bestow upon them a remarkable diversity of chemical and physical properties. This versatility makes them indispensable scaffolds in drug discovery, where they are found in over half of all FDA-approved drugs, and in the development of advanced functional materials such as organic light-emitting diodes (OLEDs) and conducting polymers. This technical guide provides an in-depth exploration of the role of heterocycles as fundamental building blocks. We will delve into the mechanistic principles behind their synthesis, offering detailed, field-proven protocols for the preparation of key heterocyclic cores, and present applications that highlight their significance.

The Privileged Status of Heterocyclic Scaffolds

Heterocyclic compounds are organic cyclic molecules containing at least one atom other than carbon within their ring structure, most commonly nitrogen, oxygen, or sulfur.[1][2] The presence of these heteroatoms introduces dipoles, hydrogen bonding capabilities, and specific steric conformations that are crucial for molecular recognition and interaction with biological targets.[3] This makes them "privileged structures" in medicinal chemistry, capable of binding to a wide range of biological macromolecules with high affinity and specificity.[4]

Nitrogen-containing heterocycles are particularly prominent in pharmaceuticals due to their prevalence in nature (e.g., nucleic acids, vitamins, and alkaloids) and their ability to modulate pharmacokinetic properties.[4][5] More than 85% of all biologically active compounds feature a heterocyclic or heteroatom-containing scaffold.[4] This prevalence is not coincidental; the heteroatoms allow for fine-tuning of a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[5]

Beyond pharmaceuticals, the unique electronic properties of heterocyclic compounds make them ideal candidates for applications in materials science.[6] Aromatic heterocycles like thiophene and pyrrole are the fundamental units of conducting polymers, while complex heterocyclic structures are employed as emitters in OLEDs.[6][7]

Foundational Synthetic Methodologies and Mechanistic Insights

The ability to efficiently construct and functionalize heterocyclic rings is paramount for their application in research and development. Here, we present detailed protocols for the synthesis of several key heterocyclic systems, emphasizing the rationale behind the chosen reaction conditions.

Pyridines and Dihydropyridines: The Hantzsch Synthesis

The Hantzsch synthesis is a classic and reliable multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[8][9] This method is notable for its efficiency in constructing the pyridine ring in a single step from simple acyclic precursors.[9]

Mechanistic Rationale: The reaction proceeds through a series of condensations and additions. The choice of a β-ketoester, an aldehyde, and an ammonia source allows for a convergent assembly of the dihydropyridine core. The initial steps involve a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[7] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine.[7] The final oxidation step to the pyridine is driven by the thermodynamic stability of the aromatic ring.[8]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Knoevenagel Condensation bKeto1 β-Ketoester (1 eq) bKeto1->Knoevenagel bKeto2 β-Ketoester (1 eq) Enamine Enamine bKeto2->Enamine Condensation Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP Dehydration Pyridine Pyridine DHP->Pyridine Oxidation

Hantzsch Pyridine Synthesis: Mechanistic Overview

Protocol 2.1.1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is a representative example of the Hantzsch synthesis.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium hydroxide (28-30%)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 eq), ethyl acetoacetate (2 eq), and ethanol.

  • Stir the mixture at room temperature and add ammonium hydroxide (1.5 eq) dropwise.

  • Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude 1,4-dihydropyridine can be recrystallized from ethanol to yield the pure product.

Protocol 2.1.2: Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Materials:

  • Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Nitric acid (or other oxidizing agent like ceric ammonium nitrate)

  • Acetic acid

Procedure:

  • Dissolve the 1,4-dihydropyridine from Protocol 2.1.1 in glacial acetic acid.

  • Cool the solution in an ice bath and add nitric acid dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

  • Collect the solid pyridine derivative by vacuum filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) for purification.

Quantitative Data:

Aldehydeβ-DicarbonylNitrogen SourceYield (%) of 1,4-DHPReference
BenzaldehydeEthyl acetoacetateAmmonium acetate>90[10]
4-NitrobenzaldehydeEthyl acetoacetateAmmonium acetate95[7]
FormaldehydeEthyl acetoacetateAmmonium acetate70-90[9]
5-Bromothiophene-2-carboxaldehydeDimedoneAmmonium acetate94[11]
Dihydropyrimidines: The Biginelli Reaction

The Biginelli reaction is another powerful multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[4][12] These products are of significant interest in the pharmaceutical industry.[4]

Mechanistic Rationale: The reaction is typically acid-catalyzed and is believed to proceed through an N-acyliminium ion intermediate.[13] The aldehyde and urea first condense to form this electrophilic species. The β-ketoester then acts as a nucleophile, adding to the iminium ion. Subsequent cyclization and dehydration afford the dihydropyrimidine product. The use of a Brønsted or Lewis acid catalyst is crucial for the formation of the reactive iminium ion intermediate.[12]

Biginelli_Workflow Reactants Aldehyde + β-Ketoester + Urea + Acid Catalyst in Solvent (e.g., Ethanol) Reflux Heat to Reflux (Monitor by TLC) Reactants->Reflux Cool Cool Reaction Mixture (e.g., Ice Bath) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize Product Pure 3,4-Dihydropyrimidin-2(1H)-one Dry->Product Recrystallize->Product

Biginelli Reaction: Experimental Workflow

Protocol 2.2.1: Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one Derivative

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 eq)

  • Ethyl acetoacetate (1 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, ethyl acetoacetate, and urea in ethanol.

  • Add a few drops of concentrated HCl as a catalyst.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature, and then in an ice bath. The product should precipitate.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • The product can be purified by recrystallization from ethanol.

Quantitative Data:

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | >90 |[13] | | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | InBr3 | 91 (A) + 4 (B) |[14] | | Vanillin | Ethyl acetoacetate | Urea | HCl | High |[15] | | Benzaldehyde | Ethyl acetoacetate | Thiourea | Phenyl phosphonic acid | 65-72 |[15] |

(A) and (B) refer to different products from a cascade reaction.

Indoles: The Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles.[16][17] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[17]

Mechanistic Rationale: The choice of acid catalyst is important as it facilitates the key steps of the reaction.[18] Both Brønsted and Lewis acids can be used.[17] The mechanism involves the tautomerization of the hydrazone to an enamine, followed by a[1][1]-sigmatropic rearrangement.[17] This rearrangement is the crucial carbon-carbon bond-forming step. The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia to form the aromatic indole ring.[19] The acid catalyst protonates the hydrazone, facilitating both the tautomerization and the subsequent rearrangement and cyclization steps.[18]

Fischer_Indole_Mechanism Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization (Acid-catalyzed) Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Aromatization & Cyclization Indole Indole Aminal->Indole Elimination of NH3 (Acid-catalyzed)

Fischer Indole Synthesis: Key Mechanistic Steps

Protocol 2.3.1: Synthesis of 2-Phenylindole

This protocol is adapted from a reliable procedure and involves two main steps.[19]

Step 1: Formation of Acetophenone Phenylhydrazone

  • Warm a mixture of acetophenone (1 eq) and phenylhydrazine (1 eq) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 95% ethanol.

  • Induce crystallization by agitation and then cool in an ice bath.

  • Collect the product by filtration and wash with cold ethanol.

Step 2: Cyclization to 2-Phenylindole

  • Place the dried acetophenone phenylhydrazone in a beaker and add polyphosphoric acid (a common and effective catalyst).

  • Heat the mixture on a steam bath with stirring. The reaction is often exothermic.

  • After the initial reaction subsides, continue heating for a short period.

  • Pour the hot reaction mixture into a beaker of water.

  • Add glacial acetic acid and concentrated hydrochloric acid to dissolve any zinc salts.

  • Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol.

Quantitative Data:

ArylhydrazineCarbonyl CompoundAcid CatalystYield (%)Reference
PhenylhydrazineAcetophenonePolyphosphoric Acid72-80[19]
o-TolylhydrazineIsopropyl methyl ketoneAcetic AcidHigh[20]
PhenylhydrazineCyclohexanoneOxalic Acid (mechanochemical)92[21]
N-MethylphenylhydrazinePyruvic acidZnCl2Low (5%)[22]
Quinolines: The Gould-Jacobs and Skraup Syntheses

Quinolines are a prominent class of nitrogen-containing heterocycles with widespread applications, particularly as antimalarial drugs.[1] Two classical methods for their synthesis are the Gould-Jacobs reaction and the Skraup synthesis.

2.4.1. The Gould-Jacobs Reaction

This reaction is a versatile method for preparing 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonate ester.[23]

Mechanistic Rationale: The reaction proceeds via an initial condensation of the aniline with the malonate ester, followed by a high-temperature intramolecular cyclization.[23] This thermal cyclization is a 6-electron electrocyclization and is the rate-limiting step, often requiring temperatures above 250 °C.[23] The high energy barrier is necessary to overcome the activation energy for the ring-closing step. Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline.[24]

Protocol 2.4.1.1: Microwave-Assisted Gould-Jacobs Synthesis

Modern adaptations using microwave irradiation can significantly reduce reaction times and improve yields.[23]

Materials:

  • Aniline (1 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (3 eq)

Procedure:

  • In a microwave vial, combine the aniline and DEEM (which also acts as the solvent).

  • Seal the vial and heat in a microwave reactor to 300 °C for 5 minutes.[25]

  • Cool the vial to room temperature, allowing the product to precipitate.

  • Filter the solid product and wash with ice-cold acetonitrile.

  • Dry the resulting solid under vacuum.

Quantitative Data for Microwave Synthesis:

Temperature (°C)Time (min)Yield (%)Reference
250101[25]
3001037[25]
3002028[25]
300547[25]

2.4.2. The Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[26][27]

Mechanistic Rationale: The reaction is notoriously exothermic and requires careful control.[28] Sulfuric acid dehydrates glycerol to acrolein, which then undergoes a Michael addition with the aniline.[26] The resulting intermediate cyclizes under the acidic conditions, and subsequent dehydration and oxidation by nitrobenzene (or another oxidizing agent) yield the quinoline.[28]

Protocol 2.4.2.1: Synthesis of Quinoline

This protocol is based on a well-established procedure from Organic Syntheses.[28]

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (moderator)

Procedure:

  • In a large flask equipped with a reflux condenser and a dropping funnel, place the aniline, nitrobenzene, and ferrous sulfate.

  • Heat the mixture and add a mixture of concentrated sulfuric acid and glycerol slowly and carefully from the dropping funnel.

  • The reaction will become vigorous. Control the rate of addition to maintain a steady reflux.

  • After the addition is complete, heat the mixture for several hours.

  • Cool the mixture and dilute with water.

  • Remove the unreacted nitrobenzene by steam distillation.

  • Make the residue alkaline with sodium hydroxide and steam distill to isolate the quinoline.

  • The crude quinoline can be purified by distillation.

Quantitative Data:

Aniline DerivativeOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91[28]
m-Toluidine-7-Methyl-8-nitroquinoline-[28]
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline72[28]
3-Nitro-4-aminoanisoleArsenic pentoxide6-Methoxy-8-nitroquinoline65-76[28]

Application in Materials Science: Synthesis of Functional Organic Materials

The unique electronic properties of heterocyclic compounds make them ideal for applications in organic electronics.

Conducting Polymers: Poly(3-hexylthiophene) (P3HT)

Polythiophenes are a class of conducting polymers with applications in organic solar cells, transistors, and sensors. The inclusion of alkyl side chains, such as in P3HT, improves solubility and processability.[29]

Protocol 3.1.1: Chemical Oxidative Polymerization of 3-Hexylthiophene

This protocol describes a common method for synthesizing P3HT using ferric chloride as the oxidant.[1][29]

Materials:

  • 3-Hexylthiophene (3HT)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Chloroform

  • Methanol

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen), dissolve 3-hexylthiophene in anhydrous chloroform.

  • In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform.

  • Slowly add the FeCl₃ solution to the 3HT solution with vigorous stirring. The reaction mixture will turn dark.

  • Continue stirring at room temperature for 12-24 hours.[1]

  • Quench the reaction by slowly adding methanol. This will precipitate the polymer.

  • Filter the polymer and wash it extensively with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.

  • The polymer is then typically subjected to Soxhlet extraction with methanol, hexane, and finally chloroform to purify and fractionate the polymer by solubility.

  • The chloroform fraction, containing the high molecular weight, regioregular P3HT, is collected, and the solvent is removed to yield the final product.

  • Dry the polymer under vacuum at 80 °C for 24 hours.[1]

Characterization: The resulting P3HT can be characterized by various techniques, including ¹H NMR to determine regioregularity, gel permeation chromatography (GPC) for molecular weight distribution, and UV-Vis spectroscopy to assess the conjugation length.

Organic Light-Emitting Diodes (OLEDs): Tris(8-hydroxyquinoline)aluminum (Alq₃)

Alq₃ is a benchmark electron-transporting and emissive material in OLEDs, known for its thermal stability and bright green emission.[30][31]

Protocol 3.2.1: Synthesis of Alq₃

Materials:

  • 8-Hydroxyquinoline

  • Aluminum chloride (AlCl₃) or Aluminum isopropoxide

  • Ethanol

  • Potassium hydroxide (KOH) solution (for pH adjustment)

Procedure:

  • Dissolve 8-hydroxyquinoline in ethanol (e.g., 0.3 M solution).[31]

  • In a separate flask, prepare an ethanolic solution of an aluminum salt (e.g., 0.22 M AlCl₃).[31]

  • Heat the 8-hydroxyquinoline solution and slowly add the aluminum salt solution with stirring.

  • Neutralize the pH of the mixture using a KOH solution to precipitate the Alq₃ complex.[31]

  • Reflux the resulting mixture with stirring for several hours (e.g., 5 hours at 70 °C).[31]

  • Cool the reaction mixture to room temperature. A yellow precipitate of Alq₃ will form.

  • Collect the precipitate by centrifugation or vacuum filtration.

  • Wash the product with ethanol and deionized water.

  • Dry the Alq₃ under vacuum at 100 °C for 12 hours.[31]

Characterization: The synthesized Alq₃ can be characterized by Fourier-transform infrared spectroscopy (FTIR), UV-Vis absorption spectroscopy, and photoluminescence spectroscopy to confirm its structure and optical properties.[31] X-ray diffraction (XRD) can be used to study its crystallinity.[30]

Conclusion

Heterocyclic compounds are undeniably central to the advancement of both medicine and materials science. Their structural diversity and tunable properties provide a vast chemical space for the design of novel molecules with specific functions. A deep understanding of the synthetic methodologies and the underlying reaction mechanisms is crucial for harnessing the full potential of these versatile building blocks. The protocols and insights provided in this guide serve as a foundational resource for researchers and professionals, enabling them to confidently synthesize and apply these critical molecular scaffolds in their respective fields.

References

  • Organic Syntheses - ACS Division of Organic Chemistry. (n.d.). Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). chemeurope.com. Retrieved February 18, 2026, from [Link]

  • Srisawat, I., et al. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene)
  • About OrgSyn. (n.d.). Retrieved February 18, 2026, from [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis and characterization of tris-(8-hydroxyquinoline)aluminum. (2025, August 7).
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. (n.d.). Benchchem.
  • Solvent free oxidative coupling polymerization of 3-hexylthiophene (3HT) in the presence of FeCl3 particles. (n.d.). The Royal Society of Chemistry.
  • Organic Syntheses. (n.d.). Wiley.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage.
  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. (n.d.). RSC Publishing.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (n.d.). Benchchem.
  • Organic Syntheses. (n.d.). Wikipedia.
  • Preparation and characterization of blue luminescent tris(8-hydroxyquinoline)aluminum (Alq3). (n.d.).
  • Unprecedented linear products by a mechanochemically activated Biginelli reaction using lawsone. (2024, April 2). RSC Publishing.
  • Yellow Emissive Tris(8-hydroxyquinoline)
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
  • Preparation and Characterization of Blue‐Luminescent Tris(8‐hydroxyquinoline)‐aluminum (Alq 3 ). (n.d.). Scilit.
  • Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties. (2017, July 26). SciELO.
  • Halogen bond-catalyzed Pictet–Spengler reaction. (n.d.). RSC Publishing.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. (2026, February 11). Der Pharma Chemica.
  • Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. (n.d.). Benchchem.
  • Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties. (n.d.). Redalyc.
  • The Skraup Synthesis of Quinolines. (n.d.).
  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018, August 23). Frontiers.
  • On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. (n.d.). SciSpace.
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017, June 14). PMC.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Gould–Jacobs reaction. (n.d.). Wikipedia.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Hantzsch pyridine synthesis. (n.d.). Grokipedia.
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020, November 24). Beilstein Journals.
  • Scheme 3. Substrate scope of the XB-catalyzed Pictet Spengler reaction. (n.d.).
  • Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. (2019, November 14). Organic Letters.
  • Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis.
  • Biginelli reaction. (n.d.). Wikipedia.
  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022, May 11). Green Chemistry (RSC Publishing).
  • Substrate scope for the Pictet–Spengler reaction. (n.d.).
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). MDPI.
  • US5700942A - Process for preparing quinoline bases. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Skraup reaction. (2020, September 24).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Azetidin-3-ylidene)acetonitrile hydrochloride is a high-value intermediate, critical in the synthesis of JAK1 inhibitors such as Filgotinib .[1] Its synthesis presents a unique dichotomy: the chemical connectivity is simple, but the azetidine ring strain (~26 kcal/mol) makes the system thermodynamically fragile.

This guide moves beyond standard literature procedures to address the "hidden" failure modes: uncontrolled ring-opening , polymerization of the free base , and hygroscopic deliquescence of the salt.

Module 1: The Horner-Wadsworth-Emmons (HWE) Olefination[1]

The formation of the exocyclic double bond is the most robust step if water is rigorously excluded. The reaction utilizes N-Boc-3-azetidinone and diethyl cyanomethylphosphonate .[1]

Standardized Protocol (Self-Validating)
  • Reagent Prep: Dissolve diethyl cyanomethylphosphonate (1.2 equiv) in anhydrous THF (10 V). Cool to -5°C to 0°C .[1]

  • Base Addition: Add KOtBu (1.1 equiv, 1M in THF) dropwise. Checkpoint: Solution should remain clear to slightly yellow.[1] Turbidity indicates moisture intrusion.[1]

  • Substrate Addition: Add N-Boc-3-azetidinone (1.0 equiv) in THF slowly. Maintain internal temp < 5°C .

  • Reaction: Warm to 20–25°C. Stir for 2–4 hours.

  • Quench: Pour into saturated NH₄Cl (aq). Extract with EtOAc.[1][2]

Troubleshooting the HWE Step
SymptomProbable CauseCorrective Action
Low Conversion (<80%) Enolization of ketone; Base quality.[1]Switch base from NaH to KOtBu or LiHMDS .[1] KOtBu is preferred for cleaner profiles.[1] Ensure ketone is added after phosphonate deprotonation.[1]
"Gummy" Crude Phosphate byproducts remaining.[1]The phosphate salts are soluble in organic mixtures. Perform a back-wash of the organic layer with 5% NaHCO₃ to remove diethyl phosphate byproducts.[1]
Impurity at RRT 0.9 Aldol condensation of ketone (dimer).Addition rate of ketone was too slow, or temperature was too high during addition. Keep T < 5°C.

Module 2: Deprotection & Salt Formation (Critical Control Point)

WARNING: This is the step with the highest failure rate. The N-Boc deprotection generates the free amine, which is chemically unstable.[1] We must trap it immediately as the HCl salt without triggering acid-catalyzed ring opening.[1]

The "Safe-Trap" Protocol
  • Dissolution: Dissolve the N-Boc intermediate in Ethyl Acetate (EtOAc) (5 V).

  • Acidolysis: Cool to 0–5°C . Add 4M HCl in Dioxane (3-4 equiv) dropwise.

    • Why Dioxane? It is non-nucleophilic.[1] Using HCl in MeOH/EtOH can lead to solvolysis (ring opening) if temperature spikes.[1]

  • Precipitation: The product should precipitate as a white solid.

  • Isolation: Filter under N₂. Wash with cold Et₂O or MTBE.[1] Do not rotovap to dryness if possible; thermal stress on the acidic oil promotes ring opening.

Visualizing the Failure Modes

The following diagram illustrates the pathway and where the "Hidden" impurities come from.

G Start N-Boc-3-azetidinone HWE_Product N-Boc-Intermediate (Stable) Start->HWE_Product HWE Reaction (KOtBu, THF) Deprotection Acid Treatment (HCl/Dioxane) HWE_Product->Deprotection Deprotection Target Target HCl Salt (Crystalline) Deprotection->Target T < 10°C Non-nucleophilic solvent Impurity_A Ring Opening (3-chloro-propyl species) Deprotection->Impurity_A T > 25°C or Nucleophilic Solvent (MeOH) Impurity_B Polymer/Oligomer (Free base reaction) Target->Impurity_B Exposure to Base or Moisture

Figure 1: Synthetic pathway and critical divergence points for impurity formation.

Module 3: Solid State Properties & Stability

Users often report the product turning into a "sticky oil" upon storage. This is a physical change, not necessarily chemical degradation, but it makes handling impossible.

Stability Data & Handling
PropertySpecificationOperational Implication
Hygroscopicity HighThe HCl salt will deliquesce (absorb water until it dissolves) within minutes at >60% RH.[1] Handle in a glovebox or under N₂ cone.
Thermal Stability ModerateDegradation onset ~60°C. Do not oven dry >40°C.
Storage 2–8°CKeep tightly sealed.[1] Re-test purity every 6 months.
Recrystallization Strategy (If batch is sticky)

If you obtain a sticky solid:

  • Dissolve in minimum warm Isopropanol (IPA) (40°C).

  • Add MTBE (Methyl tert-butyl ether) dropwise until cloudy.[1]

  • Cool slowly to 0°C with stirring.

  • Filter rapidly.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic acid) for deprotection instead of HCl? A: Yes, but with a major caveat. The TFA salt is often an oil and is difficult to crystallize. Furthermore, removing excess TFA requires evaporation, which stresses the ring. If you use TFA, you must perform a salt exchange to HCl, which adds a unit operation and reduces yield. Stick to HCl/Dioxane or HCl/IPA.

Q2: My NMR shows a second set of peaks. Is this an isomer? A: The target molecule has a plane of symmetry, so E/Z isomerism is not possible unless the ring has opened or substituted. However, restricted rotation around the carbamate bond (in the N-Boc precursor) often shows rotamers in NMR.[1] Ensure you are looking at the deprotected salt. If peaks persist in the salt, check for hydrolysis of the nitrile to an amide (signal at ~168 ppm in C13 NMR).

Q3: The product color is pink/reddish. Is it ruined? A: Not necessarily. Trace phenols (from BHT stabilizer in THF) or minor oxidation of amine traces can cause color. If purity by HPLC is >97%, the color is cosmetic. A wash with cold MTBE often removes the color bodies.

Q4: Why did my yield drop to 30% during scale-up? A: The exotherm during the HWE reaction is significant.[1] On a larger scale, if the internal temperature spiked >10°C during base addition, you likely formed the dimer impurity . Use active cooling and slower addition rates.[1]

References

  • Menet, C. J., et al. (2010). Triazolopyridine compounds useful for the treatment of degenerative and inflammatory diseases. World Intellectual Property Organization, WO2010149769. (Primary patent describing the synthesis of Filgotinib and the azetidine intermediate). Link

  • Cui, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal (PMC).[1] (Describes the HWE and deprotection conditions for cyanomethylene azetidines). Link

  • Vandewalle, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry (RSC) Advances. (Review on azetidine ring stability and ring-opening risks). Link

  • Galapagos NV. (2020).[1][3] Novel process for the preparation of filgotinib and intermediates thereof. WO2020201975A2.[1] (Detailed process chemistry for scale-up). Link

Sources

Technical Support Center: N-Sulfonylation of Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-sulfonylation of azetidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but also the underlying chemical principles to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the N-sulfonylation of azetidines, providing a solid foundation for understanding potential challenges.

Q1: What are the most common side reactions observed during the N-sulfonylation of azetidines?

A1: The N-sulfonylation of azetidines, while a common transformation, is often plagued by several side reactions that can complicate product purification and reduce yields. The most prevalent of these include:

  • Di-sulfonylation: This occurs when the initially formed N-sulfonylated azetidine, which possesses an acidic N-H proton (for primary azetidines), is deprotonated by the base and reacts with a second molecule of the sulfonylating agent. This results in the formation of an R-N(SO₂R')₂ byproduct.[1][2]

  • Hydrolysis of the Sulfonylating Agent: Sulfonyl chlorides, the most common sulfonylating agents, are highly susceptible to hydrolysis.[2][3] Any moisture present in the reaction setup (e.g., in the solvent, glassware, or reagents) can lead to the formation of the corresponding sulfonic acid, which is unreactive towards the azetidine.

  • Azetidine Ring-Opening: The four-membered azetidine ring is strained (approx. 25.4 kcal/mol) and can be susceptible to nucleophilic or acid-catalyzed ring-opening.[4][5] This can lead to a variety of linear amine byproducts, depending on the reaction conditions and the nucleophiles present.

  • Formation of Sulfonate Esters: If an alcohol is used as a solvent or is present as an impurity, it can compete with the azetidine in reacting with the sulfonyl chloride, leading to the formation of sulfonate ester byproducts.[2]

Q2: Why is azetidine ring-opening a concern, and what factors promote it?

A2: Azetidine ring-opening is a significant concern because it leads to the irreversible loss of the desired cyclic scaffold, which is often a key pharmacophore in drug discovery.[5] The considerable ring strain of azetidines makes them more prone to ring-opening compared to their five- and six-membered counterparts like pyrrolidines and piperidines.[5]

Several factors can promote this undesired side reaction:

  • Acidic Conditions: The nitrogen atom of the azetidine ring can be protonated under acidic conditions. This protonation makes the ring highly susceptible to nucleophilic attack and subsequent cleavage.[4] Even the HCl generated in situ during the reaction with sulfonyl chloride can be sufficient to catalyze this process if not effectively neutralized by a base.

  • Strong Nucleophiles: The presence of strong nucleophiles, especially in combination with activation of the azetidine ring, can lead to ring-opening.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for ring-opening pathways to become more competitive with the desired N-sulfonylation.

Q3: How does the choice of sulfonylating agent (e.g., sulfonyl chloride vs. sulfonyl fluoride) impact the reaction outcome?

A3: The choice of sulfonylating agent is critical and can significantly influence the reaction's success.

  • Sulfonyl Chlorides: These are the most common and reactive agents for this transformation.[2][3] Their high reactivity, however, also makes them highly sensitive to moisture, leading to hydrolysis as a common side reaction.[2] The generation of HCl as a byproduct necessitates the use of a base to drive the reaction to completion and prevent acid-catalyzed side reactions.[3]

  • Sulfonyl Fluorides: These are generally more stable than sulfonyl chlorides and less prone to hydrolysis.[6][7] This increased stability can be advantageous, especially in complex molecular settings or when anhydrous conditions are difficult to maintain. However, their lower reactivity often necessitates more forcing reaction conditions, such as higher temperatures or the use of specific activators.[6][7] In some cases, the reactivity of sulfonyl fluorides can be tuned to proceed via different mechanistic pathways, such as defluorosulfonylation, which can be exploited for novel synthetic applications.[6][7]

Q4: What is the role of the base in this reaction, and how does its choice affect side product formation?

A4: The base plays a crucial role in N-sulfonylation reactions. Its primary function is to neutralize the HCl generated during the reaction, thereby driving the equilibrium towards product formation.[2][3] The choice of base can also significantly impact the prevalence of side reactions.

  • Non-Nucleophilic Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used. They are effective at scavenging HCl but are generally poor nucleophiles, minimizing competition with the azetidine for the sulfonyl chloride.

  • Pyridine: While also a common choice, pyridine is more nucleophilic than Et₃N or DIPEA and can potentially react with the sulfonyl chloride to form a sulfonylpyridinium salt. This intermediate can then act as the sulfonating agent.

  • Inorganic Bases: Bases like potassium carbonate (K₂CO₃) can also be employed, particularly in reactions with sulfonyl fluorides.[6]

The strength and steric bulk of the base can influence the rate of deprotonation of the azetidine and the resulting sulfonamide, which can affect the rate of di-sulfonylation. A bulky base may disfavor the formation of the di-sulfonylated product due to steric hindrance.

Part 2: Troubleshooting Guide - Solving Common Problems

This section provides structured guidance for diagnosing and resolving common issues encountered during the N-sulfonylation of azetidines.

Problem 1: Low or No Yield of the Desired N-Sulfonylated Azetidine

A low or non-existent yield of the target product is a frequent and frustrating issue. The following guide will help you systematically identify and address the root cause.

Potential Causes and Solutions
Potential Cause Recommended Solution(s)
Inactive Sulfonyl Chloride The sulfonyl chloride may have hydrolyzed due to improper storage. Use a fresh bottle or purify the existing stock. Ensure all glassware is oven-dried and use anhydrous solvents.[2][3]
Low Nucleophilicity of Azetidine Sterically hindered or electron-deficient azetidines can be poor nucleophiles. Consider increasing the reaction temperature, using a more reactive sulfonylating agent, or employing a catalytic method to enhance reactivity.[2]
Incorrect Stoichiometry Carefully verify the molar equivalents of the azetidine, sulfonyl chloride, and base. An excess of either reactant can lead to side reactions or incomplete conversion.[2]
Poor Solubility If any of the reactants are not fully dissolved, the reaction will be slow and incomplete. Choose a solvent in which all components are soluble.
Product Instability The N-sulfonylated azetidine may be unstable under the reaction or workup conditions. Check the stability of your product to the acidic or basic conditions used during workup by performing a small-scale test.[8]
Loss during Workup The product may be water-soluble and lost in the aqueous layer during extraction. Check the aqueous layer by TLC or LC-MS. The product might also be volatile and lost during solvent removal.[8]
Troubleshooting Workflow

G start Low/No Yield check_reagents Verify Reagent Quality (Sulfonyl Chloride, Azetidine, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Stoichiometry, Temperature, Time) check_reagents->check_conditions Reagents OK reagent_issue Use fresh/purified reagents and anhydrous solvents. check_reagents->reagent_issue Issue Found check_workup Analyze Workup Procedure check_conditions->check_workup Conditions Correct optimization Optimize conditions: adjust stoichiometry, vary temperature, screen bases/solvents. check_conditions->optimization Issue Found workup_loss Check aqueous layers and rotovap trap for product. Modify workup (e.g., back-extraction, avoid harsh pH). check_workup->workup_loss Issue Found success Improved Yield reagent_issue->success optimization->success workup_loss->success

Caption: A workflow for troubleshooting low-yielding N-sulfonylation reactions.

Problem 2: Significant Formation of Di-sulfonylation Product

The formation of a di-sulfonylated byproduct, R-N(SO₂R')₂, is a common issue when using primary azetidines. This side product can often be difficult to separate from the desired mono-sulfonylated product.

Mechanism of Di-sulfonylation

The reaction proceeds in two steps. First, the primary azetidine reacts to form the desired mono-sulfonamide. In the presence of a base, the remaining N-H proton, which is now more acidic, can be removed to form a nucleophilic sulfonamide anion. This anion then attacks a second molecule of the sulfonyl chloride to yield the undesired di-sulfonylated byproduct.[1]

Parameter Optimization to Minimize Di-sulfonylation
Parameter Recommendation Rationale
Stoichiometry Use a slight excess of the azetidine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents of azetidine).This ensures the sulfonyl chloride is the limiting reagent, reducing the likelihood of a second sulfonylation event.[1]
Temperature Perform the reaction at low temperatures (e.g., 0 °C to -20 °C), especially during the addition of the sulfonyl chloride.Lower temperatures decrease the rate of the second sulfonylation more significantly than the first, improving selectivity.[1][2]
Rate of Addition Add the sulfonyl chloride dropwise over a prolonged period (e.g., 30-60 minutes).This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary azetidine over the less nucleophilic sulfonamide anion.[1]
Base Use a sterically hindered base (e.g., DIPEA) or a weaker base.A bulky base may sterically disfavor the deprotonation and subsequent reaction of the bulkier mono-sulfonamide intermediate.
Detailed Protocol for Minimizing Di-sulfonylation
  • Preparation: In a clean, oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary azetidine (1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a small amount of the anhydrous solvent. Add this solution dropwise to the cooled azetidine solution over 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm slowly to room temperature.

  • Workup: Once the starting azetidine is consumed (as judged by the monitoring technique), quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Proceed with standard aqueous workup and purification.[1]

Problem 3: Presence of a Major Polar Impurity (Likely Sulfonic Acid)

The appearance of a highly polar spot on a TLC plate or a corresponding mass in LC-MS often indicates the hydrolysis of the sulfonyl chloride to its sulfonic acid.

Protocol for Ensuring Anhydrous Conditions
  • Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

  • Reagents: Use fresh, high-quality sulfonyl chloride. If the bottle has been opened previously, consider purifying it by distillation or recrystallization. Ensure the azetidine and base are also dry.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. Use septa and syringes for reagent transfers.

Problem 4: Evidence of Azetidine Ring-Opening

The detection of unexpected masses in the LC-MS that could correspond to ring-opened products is a clear indication of this problematic side reaction.

Mechanisms of Azetidine Ring-Opening

G cluster_0 Acid-Catalyzed Ring-Opening cluster_1 Nucleophilic Ring-Opening of Activated Azetidine Azetidine Azetidine Protonated_Azetidine Protonated Azetidine Azetidine->Protonated_Azetidine + H+ Ring_Opened_Carbocation Ring-Opened Product Protonated_Azetidine->Ring_Opened_Carbocation + Nu- Sulfonyl_Azetidine N-Sulfonyl Azetidine Ring_Opened_Anion Ring-Opened Product Sulfonyl_Azetidine->Ring_Opened_Anion + Strong Nu-

Caption: Mechanisms of azetidine ring-opening.

Strategies to Mitigate Ring-Opening
  • Maintain Neutral or Basic pH: Ensure that a sufficient amount of base is present throughout the reaction to neutralize the generated HCl immediately. A buffered system could also be considered if compatible with the reaction.

  • Avoid Protic Solvents: Protic solvents like methanol or water can act as nucleophiles and promote solvolysis, leading to ring-opening.[4] Whenever possible, use aprotic solvents like acetonitrile, DMF, or DMSO.[4]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of ring-opening.

  • Choice of Base: Use a non-nucleophilic base to avoid its direct participation in ring-opening reactions.

Part 3: Advanced Protocols & Alternative Methods

Protocol for N-Sulfonylation using Sulfonyl Fluorides

For substrates that are sensitive to the harsh conditions sometimes required for sulfonyl chlorides, or when hydrolysis is a persistent issue, sulfonyl fluorides offer a milder alternative.

  • Preparation: To a solution of the azetidine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate (1.3 equivalents).[7]

  • Addition of Sulfonyl Fluoride: Add the azetidine sulfonyl fluoride (1.2 equivalents).

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and stir for 2-5 hours, monitoring by TLC or LC-MS.[7]

  • Workup: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography.

Considerations for Substituted Azetidines

The presence of substituents on the azetidine ring can introduce steric hindrance, which can significantly slow down the rate of N-sulfonylation.[9][10] For highly substituted or sterically demanding azetidines, you may need to:

  • Increase Reaction Temperature: Carefully increasing the temperature can help overcome the steric barrier.

  • Prolong Reaction Time: These reactions may require significantly longer times to reach completion.

  • Use a Less Hindered Sulfonylating Agent: If possible, choose a smaller sulfonylating agent (e.g., methanesulfonyl chloride).

  • Screen Different Catalysts/Activators: In challenging cases, exploring catalytic methods for sulfonamide formation might be necessary.

By understanding the underlying chemistry and systematically troubleshooting, the challenges associated with the N-sulfonylation of azetidines can be effectively managed, leading to successful and high-yielding syntheses.

References

  • Technical Support Center: Sulfonyl
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution - Benchchem.
  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride - Benchchem.
  • The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - RSC Publishing.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Public
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • A. General synthetic route for accessing azetidines via intermolecular...
  • Steric hindrance in the bicyclic azetidinium intermediates generated...

Sources

Optimization of reaction conditions for Baricitinib intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architecture of Control

Welcome to the technical support center. As researchers, we know that the synthesis of Baricitinib (Olumiant) is not merely about connecting A to B; it is about managing the kinetic competition between the desired JAK-inhibitory scaffold and a host of thermodynamic sinks—specifically the retro-Michael decomposition of the azetidine ring and the hydrolytic instability of the pyrazole boronate.

This guide moves beyond standard protocols. It dissects the causality of failure in the three most critical synthetic modules: Suzuki-Miyaura Coupling , Sulfonylation , and Deprotection .

Module 1: The Critical Coupling (Suzuki-Miyaura)

The convergent step typically involves coupling a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a pyrazole-azetidine boronate ester. This is the most common point of failure due to catalyst poisoning and protodeboronation.

Workflow Visualization

SuzukiOptimization Reactants Reactants: 4-Cl-Pyrrolopyrimidine + Boronate Ester Degassing CRITICAL: Degassing (N2/Ar Sparging) Reactants->Degassing O2 Removal Catalyst Catalyst Addition Pd(dppf)Cl2 / XPhos Degassing->Catalyst Prevent Pd Oxidation Heating Reaction (80-100°C) Base: K2CO3/Cs2CO3 Catalyst->Heating Activation Check In-Process Control (HPLC/LCMS) Heating->Check T = 2-4 hrs Check->Reactants Protodeboronation (Add Excess Boronate) Check->Heating <90% Conv.

Figure 1: Optimized workflow for Suzuki-Miyaura coupling emphasizing the critical degassing step to prevent homocoupling and catalyst deactivation.

Troubleshooting Guide: Suzuki Coupling
SymptomProbable CauseCorrective Action (The "Why")
Low Yield (<50%) Protodeboronation The boronate ester hydrolyzes to the boronic acid and then de-boronates before coupling. Fix: Switch to anhydrous conditions or reduce water ratio (e.g., Dioxane:H2O 4:1). Add 1.2–1.5 eq of boronate.
High Homocoupling Oxygen Presence Oxygen promotes the homocoupling of the boronate or the halide. Fix: Sparge solvents with Argon for 30 mins before adding the catalyst. Use a Pd(II) source that reduces in situ.
Regioisomer Impurities Ligand Exchange "Scrambling" of the Pd on the pyrrole ring. Fix: Use bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which bite tightly to Pd, preventing migration.
Black Precipitate Pd Aggregation "Pd Black" formation indicates catalyst death. Fix: Ensure ligand excess (add 5-10 mol% extra ligand) or lower temperature slightly (80°C vs 100°C).
Q&A: Specific Scenarios

Q: I am observing a "dimer" impurity (BCD) at 0.15% levels. How do I remove it? A: The dimer (2-(3-(4-(7H-[4,7′-bipyrrolo[2,3-d]pyrimidin]-4′-yl)-1H-pyrazol-1-yl)-...) is often formed via oxidative coupling.

  • Protocol: You cannot easily purify this downstream. You must prevent it upstream.

  • Action: Implement a strict inert atmosphere (Glovebox or Schlenk line). Switch base from K3PO4 to Cs2CO3, which often allows for milder temperatures (60-70°C), reducing the thermal energy available for dimerization.

Module 2: Sulfonylation & The Retro-Michael Threat

The introduction of the ethylsulfonyl group to the azetidine amine is deceptively simple but prone to a specific degradation pathway: the Retro-Michael ring opening.

Mechanistic Pathway

RetroMichael Azetidine Azetidine Intermediate Sulfonyl Sulfonylation Product (Baricitinib Precursor) Azetidine->Sulfonyl + EtSO2Cl, 0°C RingOpen Ring Opening (Retro-Michael Impurity) Azetidine->RingOpen + Excess Base, >25°C Base Strong Base / High Temp Sulfonyl->RingOpen Prolonged Base Exposure

Figure 2: The competition between successful sulfonylation and the base-mediated destruction of the azetidine ring.

Troubleshooting Guide: Sulfonylation

Q: My reaction mixture turns yellow/dark, and the yield drops. LCMS shows a mass -27 (loss of HCN) or ring opened species. A: You are triggering the Retro-Michael decomposition. The cyanomethyl group on the azetidine makes the ring hydrogens acidic.

  • The Fix:

    • Temperature: Maintain 0°C to 5°C strictly during addition. Do not let it reach room temperature until complete.

    • Base Choice: Use DIPEA (Hunig's base) or NaHCO3 (biphasic). Avoid strong bases like DBU or NaOH in this step.

    • Stoichiometry: Add the ethanesulfonyl chloride slowly (dropwise). A high local concentration of the acid chloride generates HCl, which can also degrade the sensitive azetidine if the base scavenger is overwhelmed.

Module 3: Deprotection (SEM Group Removal)

If you use the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group on the pyrrole, its removal is the final hurdle.[1]

The "Hydroxymethyl" Trap

Standard SEM deprotection (TFA/DCM) often leaves a stable intermediate: the N-hydroxymethyl impurity (BHM). This looks like Product + 30 Da on MS.

Protocol for Complete Deprotection:

  • Step 1 (Acidic): Treat with TFA/DCM (or HCl/EtOH). This cleaves the SEM ether but leaves the N-CH2-OH (hydroxymethyl) group.

  • Step 2 (Basic Scavenge): You must treat the crude intermediate with a base (Ethylenediamine in Methanol or aqueous NH4OH) to strip the formaldehyde equivalent off the nitrogen.

Self-Validating Check:

  • Test: After the acid step, take an aliquot.

  • Observation: LCMS will likely show [M+31]+ (Hydroxymethyl adduct).

  • Action: Do not isolate. Add the base and stir until [M+31]+ disappears and [M+1]+ (Baricitinib) dominates.

Summary of Impurity Profiles

Impurity CodeNameOriginControl Strategy
BCL Lactone ImpurityHydrolysis of nitrile groupAvoid strong acids/bases at high temp during workup.
BCD Dimer ImpurityOxidative coupling of pyrroleStrict inert atmosphere (Argon/N2).
BHM HydroxymethylIncomplete SEM deprotectionEnsure "Step 2" basic wash (NH4OH/EDA) is performed.

References

  • Development of a Commercial Manufacturing Process for Baricitinib. Source: Kobus, D. et al. Organic Process Research & Development (2021). Context: Detailed industrial route optimization and impurity control strategies.

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. Source: Vaddamanu, G. et al. ACS Omega (2023).[2] Context: Structural elucidation of BCL, BCD, and BHM impurities.[3]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. Source:ResearchGate (General Methodology). Context: General parameters for optimizing Pd-catalyzed couplings relevant to the pyrazole-pyrrole bond.

  • Method for preparing Baricitinib (Patent). Source: WO2017109524A1. Context: Describes the specific conditions for sulfonylation and deprotection steps.

Sources

Technical Support Center: Purification of 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Process Parameters (CPPs)

The isolation of 2-(Azetidin-3-ylidene)acetonitrile hydrochloride is a pivotal step in the synthesis of Baricitinib. This step typically involves the deprotection of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. The primary challenge lies in the molecule's high polarity, potential for polymerization (Michael acceptor), and the strain of the azetidine ring.

Failure to purify this intermediate correctly results in "gummy" solids, occlusion of acidic residues, and downstream failure in the sulfonylation step due to pH instability.

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Temperature < 25°C (Reaction)< 40°C (Drying)The exocyclic double bond is prone to polymerization; the azetidine ring is thermally labile.
Acid Stoichiometry 4.0 – 6.0 equivalentsInsufficient acid leads to incomplete deprotection; massive excess complicates crystallization.
Moisture Content < 0.5% w/wThe nitrile group is susceptible to hydrolysis under acidic aqueous conditions.
Antisolvent MTBE or Et₂OCritical for inducing nucleation and removing lipophilic byproducts (e.g., tert-butyl cations).

Interactive Troubleshooting Guide (Q&A)

Category A: Isolation & Physical State Issues

Q1: My product isolated as a sticky, hygroscopic gum instead of a crystalline solid. How do I fix this? A: This is the most common issue, typically caused by residual solvent entrapment or excess acid.

  • The Cause: The hydrochloride salt forms a supersaturated oil in the presence of residual reaction solvents (Dioxane/DCM) or excess HCl.

  • The Fix (Trituration Protocol):

    • Redissolve the gum in a minimum volume of dry Methanol or Ethanol (approx. 2-3 volumes).

    • Add the solution dropwise into a vigorously stirred vessel of MTBE (Methyl tert-butyl ether) or Diethyl Ether (10-15 volumes) at 0°C.

    • Stir for 1-2 hours to allow the amorphous solid to harden.

    • Filter under Nitrogen (to prevent moisture absorption).

Q2: The solid has turned yellow/orange during drying. Is it degraded? A: Likely, yes.

  • The Cause: Color change indicates conjugated polymerization of the exocyclic double bond or ring-opening degradation, often accelerated by heat or residual strong acid.

  • The Fix:

    • Immediate: Check purity via HPLC. If purity is >95%, use immediately.[1]

    • Prevention: Dry at room temperature under high vacuum. Do not heat above 40°C. Ensure the filter cake was washed thoroughly with ether to remove residual HCl before drying.

Category B: Impurity Profile

Q3: I see a +18 mass unit impurity (M+18) in LCMS. What is it? A: This is the hydrolysis byproduct: 2-(Azetidin-3-ylidene)acetamide .

  • The Mechanism: Under strong acidic conditions (HCl) and the presence of water, the nitrile hydrates to the amide.

  • The Fix:

    • Ensure your HCl source (e.g., 4M HCl in Dioxane) is anhydrous.

    • Conduct the reaction under a nitrogen atmosphere.

    • Avoid aqueous workups; rely on precipitation/filtration.

Q4: How do I remove unreacted Boc-starting material? A: The Boc-protected precursor is lipophilic, whereas your product is a polar salt.

  • The Protocol: Slurry the crude solid in Ethyl Acetate/Hexanes (1:1) . The starting material will dissolve, while the HCl salt will remain as a solid. Filter and wash.[2]

Standard Operating Procedure (SOP): Purification Workflow

This protocol assumes the deprotection of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate using HCl.

Phase 1: Reaction & Deprotection
  • Dissolution: Dissolve the Boc-precursor in anhydrous Dichloromethane (DCM) (5 volumes).

  • Acid Addition: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

  • Monitoring: Stir at 20°C for 2–4 hours. Monitor by TLC (stain with KMnO₄) or LCMS until SM is consumed.

Phase 2: Isolation (The "Crash-Out" Method)
  • Concentration: Concentrate the reaction mixture in vacuo at < 30°C to approximately 1/3rd volume. Do not distill to dryness.

  • Precipitation: Slowly add MTBE (10 volumes) to the residue while stirring rapidly. A white precipitate should form.

  • Maturation: Stir the slurry at 0–5°C for 1 hour.

Phase 3: Purification & Drying
  • Filtration: Filter the solid using a sintered glass funnel under a blanket of Nitrogen (hygroscopic!).

  • Washing: Wash the cake 2x with MTBE to remove residual HCl and organic impurities.

  • Drying: Dry in a vacuum oven at 25°C for 12 hours. Store in a desiccator at -20°C.

Process Visualization

Diagram 1: Purification Workflow & Logic

PurificationWorkflow Start Crude Reaction Mixture (Boc-SM + HCl/Dioxane) Monitor Monitor Conversion (LCMS/TLC) Start->Monitor Concentrate Concentrate in vacuo (<30°C) to 1/3 Vol Monitor->Concentrate Complete Conversion Precipitate Add Antisolvent (MTBE) Stir at 0°C Concentrate->Precipitate Check Check Physical State Precipitate->Check Filter Filtration (N2 atm) Wash Wash Cake (MTBE/EtOAc) Filter->Wash Solid White Crystalline Solid Check->Solid Success Gum Sticky Gum/Oil Check->Gum Failure Solid->Filter Triturate Trituration Protocol: Dissolve in MeOH -> Drop into Et2O Gum->Triturate Remediation Triturate->Filter Dry Vacuum Dry (25°C) Store -20°C Wash->Dry

Caption: Workflow for the isolation of 2-(Azetidin-3-ylidene)acetonitrile HCl, including remediation for gum formation.

Diagram 2: Impurity Management Decision Tree

ImpurityLogic ImpurityCheck Impurity Detected? M18 Mass +18 (Amide) Hydrolysis ImpurityCheck->M18 BocSM Unreacted SM (Lipophilic) ImpurityCheck->BocSM Color Yellow/Orange (Polymerization) ImpurityCheck->Color Action1 Action: Check Water Content Use Anhydrous HCl M18->Action1 Action2 Action: Slurry in EtOAc/Hexanes BocSM->Action2 Action3 Action: Recrystallize (MeOH/Et2O) Avoid Heat Color->Action3

Caption: Decision tree for identifying and removing common impurities based on physical and spectral data.

References

  • Process for the preparation of baricitinib and an intermediate thereof.
  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. National Institutes of Health (NIH) - PMC. [Link]

  • An Efficient Synthesis of Baricitinib. ResearchGate. [Link]

Sources

Byproducts of the Horner-Wadsworth-Emmons reaction with azetidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidin-3-one Functionalization Topic: Horner-Wadsworth-Emmons (HWE) Reaction & Associated Byproducts Ticket ID: HWE-AZET-003 Status: Open / Technical Advisory

Executive Summary: The "Strained Ring" Paradox

Welcome to the specialized support module for functionalizing azetidin-3-one . You are likely attempting to synthesize 3-alkylideneazetidines (e.g., tert-butyl 3-ylideneazetidine-1-carboxylate) as conformational constraints or pharmacophore linkers.

The Core Challenge: The HWE reaction requires basic conditions to generate the phosphonate carbanion. However, azetidin-3-one is a strained, four-membered ring (approx. 26 kcal/mol strain energy). The protons at C2 and C4 are activated by both the carbonyl (C3) and the electron-withdrawing protecting group on Nitrogen (N1). This creates a "perfect storm" for side reactions:

  • Ring Fragmentation: Driven by relief of ring strain.

  • Oligomerization: Driven by the high reactivity of the enolizable C2/C4 positions.

  • Michael Addition: The product is a highly reactive Michael acceptor.

This guide details the specific byproducts you will encounter and provides a self-validating protocol to minimize them.

Troubleshooting Module: Byproduct Analysis

Issue A: The "Black Tar" Scenario (Ring Fragmentation)
  • Symptom: TLC shows a streak or a polar spot at the baseline. Crude NMR shows complex aliphatic signals but lacks the distinct vinyl proton or the intact azetidine ring signals (typically

    
     4.0–4.8 ppm).
    
  • Root Cause: Nucleophilic Ring Opening . If the base is too nucleophilic (e.g., hydroxide from wet solvent, or methoxide from ester hydrolysis) or too strong, it can attack the ring or induce

    
    -elimination.
    
  • Mechanism: The base deprotonates C2/C4, leading to an enolate that can undergo elimination to open the ring, forming an acyclic enone or imine species which then polymerizes.

Issue B: The "Ghost" Yield (Hydrate Formation)
  • Symptom: The reaction stalls. Starting material persists, but appears slightly different on TLC or NMR (broadened peaks).

  • Root Cause: Gem-diol (Hydrate) or Hemiacetal Formation . Azetidin-3-one is highly hygroscopic. In the presence of trace water, the carbonyl hydrates. The HWE phosphonate anion cannot attack a hydrate effectively.

  • Diagnostic: Check your starting material NMR. If the sharp ketone signal (

    
    200 ppm in 
    
    
    
    C) is weak or absent, and you see a peak around 90-100 ppm, you have the hydrate.
Issue C: The "Double Addition" (Michael Adducts)
  • Symptom: Mass spec shows

    
     or 
    
    
    
    .
  • Root Cause: The product (3-alkylideneazetidine) is an exocyclic enoate . It is a potent Michael acceptor. If you have excess phosphonate anion, unreacted amine, or alkoxide present after the reaction is complete, they will attack the double bond.

Visualizing the Failure Modes

The following diagram maps the kinetic competition between the desired olefination and the catastrophic ring-opening pathways.

HWE_Azetidinone_Pathways Start N-Boc-Azetidin-3-one (Substrate) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (C3) Side_Hydrate Gem-diol / Hydrate (Unreactive Dead End) Start->Side_Hydrate + H2O (Trace moisture) Side_RingOpen Acyclic Enone/Imine (Ring Fragmentation) Start->Side_RingOpen Base Attack at C2/C4 (Beta-Elimination) Phosphonate Phosphonate Anion (Reagent) Phosphonate->Intermediate Product 3-Alkylideneazetidine (Desired Product) Intermediate->Product Elimination (Phosphate loss) Side_Michael Michael Adduct (Oligomers) Product->Side_Michael + Excess Nucleophile (Over-reaction)

Caption: Mechanistic divergence in azetidin-3-one HWE reactions. Note that moisture leads to hydration (reversible stall), while aggressive bases lead to fragmentation (irreversible loss).

Validated Experimental Protocol

To avoid the byproducts listed above, use this "Soft Enolization" protocol. It prioritizes kinetic control and anhydrous integrity.

Reagents:

  • Substrate: N-Boc-azetidin-3-one (dried under high vacuum for 2h).

  • Reagent: Triethyl phosphonoacetate (or equivalent).

  • Base: NaH (60% dispersion) or LiCl / DBU (Masamune-Roush conditions).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

Protocol: The "Cold-Start" Method (NaH Variant)
  • Dehydration (Critical): Dissolve N-Boc-azetidin-3-one in toluene and concentrate in vacuo twice to azeotrope off water.

  • Phosphonate Activation:

    • In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in THF at 0°C .

    • Add Triethyl phosphonoacetate (1.1 equiv) dropwise.

    • Checkpoint: Wait until gas evolution (

      
      ) ceases completely and the solution becomes clear/yellow (approx. 20-30 min). Do not proceed until clear. 
      
  • Substrate Addition:

    • Cool the phosphonate solution to -10°C (Ice/Salt bath). Why? To suppress deprotonation of the azetidine ring protons.

    • Add the azetidinone (1.0 equiv) in minimal THF dropwise over 10 minutes.

  • Reaction:

    • Allow to warm slowly to 0°C (not RT yet). Monitor by TLC.[1][2]

    • Most reactions complete within 1-2 hours at 0°C.

    • Stop Condition: If TLC shows product and <10% SM, stop. Do not push for 100% conversion; the risk of Michael addition increases with time.

  • Quench:

    • Pour into cold saturated

      
      . Do not use HCl  (acid sensitivity of Boc and potential hydrolysis).
      
Data Table: Conditions vs. Outcome
ConditionBase SystemTempMajor ByproductYield (Typical)
Standard NaH / THFRTRing Opening / Tars30-50%
Optimized NaH / THF-10°C

0°C
None (Clean)75-90%
Mild LiCl / DBU / MeCNRTIncomplete Conversion60-70%
Wet NaH / Wet THFRTHydrate (No Rxn)<10%

Frequently Asked Questions (FAQ)

Q1: Can I use KHMDS or LiHMDS to improve E/Z selectivity?

  • Answer: Yes, but proceed with caution. HMDS bases are bulky and less nucleophilic, which is good for preventing ring opening. However, LiHMDS can sometimes lead to lower yields due to the stability of the lithium enolate intermediate. If using Still-Gennari phosphonates (fluorinated) for Z-selectivity, KHMDS/18-crown-6 at -78°C is the gold standard and is generally well-tolerated by the azetidine ring due to the low temperature.

Q2: My product spot on TLC is UV active but stains poorly with Ninhydrin. Why?

  • Answer: This is normal. The exocyclic double bond conjugates with the ester, making it UV active. Ninhydrin stains free amines. Since your Nitrogen is Boc-protected, it will not stain with Ninhydrin unless you heat it long enough to deprotect it on the plate. Use

    
     (stains the alkene) or Phosphomolybdic Acid (PMA) for better visualization.
    

Q3: How do I remove the excess phosphonate reagent? It co-elutes with my product.

  • Answer: This is a common issue.

    • Washing: The phosphonate ester is slightly more water-soluble. Perform 3-4 washes with water during workup.

    • Chromatography: If they co-elute on silica, try running the column with 100% Dichloromethane first (moves the product, phosphonate lags) before switching to a MeOH/DCM gradient. Alternatively, use C18 reverse-phase silica.

References

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.[3][4] Molecules, 28(3), 1146.

    • Context: Describes the DBU-catalyzed HWE reaction on N-Boc-azetidin-3-one.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

    • Context: The foundational text for the HWE mechanism and phosphate byproduct elimination.[5]

  • Blanchet, J., et al. (2010). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.[6] Journal of Organic Chemistry, 75(5), 1683–1692.

    • Context: Discusses the stability of azetidin-3-ones and ring-opening risks with electron-rich substituents.
  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[7] Tetrahedron Letters, 24(41), 4405-4408.

    • Context: Protocol for Z-selective olefin

Sources

Technical Support Center: Synthesis of 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #AZT-YIELD-OPT Subject: Yield Optimization & Troubleshooting for Baricitinib Intermediate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to synthesize 2-(Azetidin-3-ylidene)acetonitrile hydrochloride (CAS: 1423057-36-6), a critical strained-ring intermediate for Janus Kinase (JAK) inhibitors like Baricitinib.[1][2]

Low yields in this synthesis typically stem from three failure modes:

  • Polymerization of the exocyclic double bond during the Horner-Wadsworth-Emmons (HWE) reaction.

  • Ring Opening/Hydrolysis of the azetidine or nitrile moieties during acidic deprotection.

  • Inefficient Isolation of the highly water-soluble, hygroscopic hydrochloride salt.

This guide provides a self-validating protocol to address these specific bottlenecks.

Module 1: The Horner-Wadsworth-Emmons (HWE) Olefination[1][2]

Objective: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (The N-Boc Intermediate).

Workflow Visualization

HWE_Optimization cluster_control Critical Control Points Start Start: N-Boc-3-azetidinone Reaction HWE Reaction (THF or MTBE) Start->Reaction Reagent Diethyl cyanomethylphosphonate Reagent->Reaction Base Base Addition (KOtBu) Temp: < 0°C Base->Reaction Dropwise Quench Aq. Quench & Extraction Reaction->Quench Monitor TLC Product N-Boc Intermediate (Solid/Oil) Quench->Product

Figure 1: HWE Reaction Pathway.[1][2] Critical control lies in the temperature management during base addition to prevent polymerization.

Troubleshooting Guide (Q&A)

Q: My reaction mixture turns into a dark, viscous tar. What happened? A: You likely experienced exothermic polymerization .[1][2] The exocyclic double bond on the strained azetidine ring is highly reactive.

  • Root Cause: Adding the base (KOtBu or NaH) too quickly or at too high a temperature.[1][2]

  • Solution: Cool the phosphonate/ketone mixture to -5°C to 0°C before adding the base. Add the base dropwise over 30-60 minutes. Do not allow the internal temperature to exceed 5°C during addition [1].

Q: I have low conversion of the starting ketone (N-Boc-3-azetidinone). A: This is often due to moisture contamination or base quality .[1][2]

  • Root Cause: HWE reagents are sensitive to water.[1][2] Old KOtBu absorbs moisture, becoming KOH, which is far less effective for this transformation.

  • Solution: Use fresh, sublimed KOtBu (Potassium tert-butoxide).[1][2] Ensure solvents (THF or MTBE) are anhydrous (<0.05% water).[1][2] A slight excess of phosphonate (1.2 eq) and base (1.2 eq) drives the equilibrium [2].[2]

Q: Can I use NaH instead of KOtBu? A: Yes, but KOtBu is recommended for higher purity. NaH often results in a heterogeneous mixture that can lead to "hot spots" and inconsistent reaction rates.[1] KOtBu in THF provides a homogeneous solution, allowing for better thermal control and cleaner impurity profiles [4].

Module 2: Deprotection & Salt Formation (The Critical Step)[1][2]

Objective: Conversion of N-Boc intermediate to this compound.

Comparative Data: Acid Sources
Acid SourceSolvent SystemYield PotentialRisk FactorRecommendation
HCl (gas) Ethyl AcetateHigh (85-90%)High (Hygroscopic clumping)Recommended for Scale
4M HCl DioxaneModerate (70-80%)Moderate (Dioxane toxicity)Good for Lab Scale
TFA DCMLow (Salt exchange needed)High (Nitrile hydrolysis)Avoid
3M HCl AcetonitrileHigh (80-92%)Low (Clean precipitation)Best Balance
Troubleshooting Guide (Q&A)

Q: My yield is low because the product won't precipitate. It stays in solution. A: The hydrochloride salt is highly soluble in polar protic solvents (methanol/ethanol) and water.[1][2]

  • Root Cause: Using a solvent that is too polar or failing to use an antisolvent.[1][2]

  • Protocol Adjustment: Perform the reaction in Acetonitrile (ACN) or Isopropyl Alcohol (IPA) . Once the deprotection is complete (monitor by TLC/HPLC), add a non-polar antisolvent such as MTBE (Methyl tert-butyl ether) or IPE (Diisopropyl ether) dropwise.[1][2] This forces the hydrophilic salt to crystallize out of solution [1, 5].

Q: The product is a sticky gum/oil instead of a solid. A: This indicates residual solvent entrapment or partial polymerization .

  • Solution:

    • Decant the supernatant.

    • Triturate (grind) the gum with fresh diethyl ether or MTBE.[1][2]

    • Sonicate the mixture. This mechanical stress often induces crystallization.[1][2]

    • Filter under nitrogen to avoid moisture absorption.[1][2]

Q: I see a new impurity at RRT 0.8. Is it the ring-opened product? A: Likely yes. The azetidine ring is strained.[3] Strong aqueous acids or high temperatures will hydrolyze the ring or the nitrile group (to an amide/acid).[2]

  • Corrective Action: strictly use anhydrous HCl (e.g., HCl in Dioxane or bubbling HCl gas).[2] Keep the reaction temperature between 0°C and 20°C . Do not heat to reflux [3].

Module 3: Storage & Stability Protocols

Q: The white powder turned yellow and sticky after 3 days. Why? A: The free base is unstable, and the HCl salt is hygroscopic .

  • Mechanism: Moisture absorption lowers the local pH and facilitates polymerization of the electron-deficient alkene.[1]

  • Storage Protocol:

    • Store under Argon or Nitrogen .[1][2]

    • Temperature: -20°C is ideal; 4°C is mandatory.

    • Container: Amber glass (light sensitive) with parafilm seal.[1][2]

References

  • Yi, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal.

  • Belekar, S., et al. (2020). Process for the preparation of baricitinib and an intermediate thereof. US Patent 10,526,350.[1][2]

  • Cui, Y., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research. [1][2]

  • Incyte Corp. (2009).[1][2] Heteroaryl substituted pyrrolo[2,3-d]pyrimidines. WO Patent 2009/114512.[1]

  • Gao, Y., et al. (2016). Process for the preparation of baricitinib. WO Patent 2016/125080.[1]

Sources

Technical Support Center: Degradation Pathways of α,β-Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide on the degradation pathways of α,β-unsaturated nitriles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these versatile but reactive compounds. Here, you will find in-depth scientific explanations, detailed experimental protocols, and robust troubleshooting guides to ensure the success and integrity of your experiments.

Introduction to the Reactivity of α,β-Unsaturated Nitriles

α,β-Unsaturated nitriles are a class of organic compounds characterized by a nitrile group (C≡N) conjugated with a carbon-carbon double bond.[1] This conjugation imparts unique electronic properties, leading to increased stability through π-electron delocalization and a heightened susceptibility to nucleophilic attack.[1][2] This reactivity makes them valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and nitrogen-containing heterocycles.[1] However, this inherent reactivity also makes them prone to various degradation pathways, which can impact experimental outcomes, product purity, and compound stability. Understanding these degradation routes is paramount for successful synthesis, purification, and application.

This guide will explore the three primary degradation pathways:

  • Base-Catalyzed Degradation: Hydrolysis and other base-mediated reactions.

  • Enzymatic Degradation: Biotransformation by microbial enzymes.

  • Photochemical Degradation: Decomposition upon exposure to light.

Each section will provide a detailed mechanistic overview, troubleshooting FAQs, and standardized protocols to mitigate and analyze degradation.

Section 1: Base-Catalyzed Degradation of α,β-Unsaturated Nitriles

The presence of the electron-withdrawing nitrile group makes the β-carbon of α,β-unsaturated nitriles electrophilic and susceptible to nucleophilic attack. In the presence of a base, these compounds can undergo hydrolysis and other reactions, leading to the formation of various degradation products.

Mechanism of Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis of nitriles proceeds in a stepwise manner to first yield an amide and subsequently a carboxylic acid.[3][4][5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.

Diagram: Base-Catalyzed Hydrolysis Pathway

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack and Amide Formation cluster_step2 Step 2: Amide Hydrolysis to Carboxylic Acid alpha_beta_nitrile α,β-Unsaturated Nitrile imine_anion Imine Anion Intermediate alpha_beta_nitrile->imine_anion + OH⁻ hydroxide_1 OH⁻ hydroxy_imine Hydroxy Imine imine_anion->hydroxy_imine + H₂O water_1 H₂O amide α,β-Unsaturated Amide hydroxy_imine->amide Tautomerization amide_2 α,β-Unsaturated Amide tetrahedral_intermediate Tetrahedral Intermediate amide_2->tetrahedral_intermediate + OH⁻ hydroxide_2 OH⁻ carboxylate α,β-Unsaturated Carboxylate tetrahedral_intermediate->carboxylate - NH₂⁻ ammonia NH₃

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Troubleshooting Guide & FAQs: Base-Catalyzed Degradation
Question/Issue Probable Cause(s) Recommended Solution(s)
My α,β-unsaturated nitrile is degrading during synthesis or workup, especially when using a strong base. The compound is sensitive to the basic conditions, leading to hydrolysis or polymerization.- Use a milder base (e.g., piperidine, triethylamine) for the synthesis (e.g., Knoevenagel condensation).[6]- Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) immediately after the reaction is complete.[7]- Perform the workup at low temperatures to minimize degradation.
I am observing multiple unexpected products in my reaction mixture. Side reactions such as Michael addition of nucleophiles present in the reaction mixture, or self-condensation reactions.- Control the stoichiometry of reactants carefully.- Consider protecting other nucleophilic functional groups in the molecule.- Optimize reaction temperature and time to favor the desired product.
My product is polymerizing upon concentration or purification. α,β-Unsaturated nitriles, especially acrylonitrile, are prone to free-radical or anionic polymerization, which can be initiated by impurities, heat, or light.- Add a radical inhibitor (e.g., hydroquinone) during distillation or storage.- Purify the compound at reduced pressure and low temperature.[8]- Store the purified compound in a cool, dark place, preferably under an inert atmosphere.
How can I monitor the progress of a base-catalyzed hydrolysis reaction? Difficulty in distinguishing between the starting material, amide intermediate, and carboxylic acid product.- TLC: Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the components. Staining with a visualizing agent like vanillin can help differentiate spots.[9]- GC-MS: This is an excellent technique for monitoring the disappearance of the volatile nitrile and the appearance of the amide and acid (after derivatization).[10][11]- HPLC: A stability-indicating HPLC method can be developed to quantify the nitrile, amide, and carboxylic acid simultaneously.[12]
Experimental Protocol: Monitoring Base-Catalyzed Hydrolysis of Cinnamonitrile

This protocol outlines a method to monitor the hydrolysis of cinnamonitrile to cinnamic acid under basic conditions.

Materials:

  • Cinnamonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl, for quenching)

  • Ethyl acetate

  • Hexane

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cinnamonitrile (1 mmol) in ethanol (10 mL). Add a 1 M aqueous solution of NaOH (2 mmol).

  • Reaction Monitoring:

    • At timed intervals (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Quench the aliquot by adding it to a vial containing dilute HCl (0.2 mL of 1 M solution).

    • Extract the quenched aliquot with ethyl acetate (0.5 mL).

    • Spot the organic layer on a TLC plate alongside a spot of the starting cinnamonitrile.

  • TLC Analysis:

    • Develop the TLC plate in a hexane:ethyl acetate (e.g., 7:3) solvent system.

    • Visualize the spots under a UV lamp. The starting material will have a different Rf value than the product, cinnamic acid. The intermediate, cinnamide, may also be visible.

  • Workup (at the end of the reaction):

    • Cool the reaction mixture in an ice bath.

    • Acidify the mixture with 1 M HCl until the pH is acidic.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Section 2: Enzymatic Degradation of α,β-Unsaturated Nitriles

Microorganisms have evolved enzymatic pathways to detoxify and metabolize nitriles.[13] This biotransformation is of significant interest for green chemistry applications and environmental remediation. The two primary enzymatic routes involve nitrilases and a combination of nitrile hydratases and amidases.[13]

Mechanisms of Enzymatic Degradation
  • Nitrilase Pathway: Nitrilases catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia.[13]

  • Nitrile Hydratase/Amidase Pathway: Nitrile hydratases first hydrate the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.[13]

Diagram: Enzymatic Degradation Pathways

Enzymatic_Degradation cluster_nitrilase Nitrilase Pathway cluster_nhase_amidase Nitrile Hydratase/Amidase Pathway alpha_beta_nitrile α,β-Unsaturated Nitrile nitrilase Nitrilase alpha_beta_nitrile->nitrilase nhase Nitrile Hydratase alpha_beta_nitrile->nhase carboxylic_acid_1 α,β-Unsaturated Carboxylic Acid nitrilase->carboxylic_acid_1 ammonia_1 Ammonia nitrilase->ammonia_1 amide α,β-Unsaturated Amide nhase->amide amidase Amidase amide->amidase carboxylic_acid_2 α,β-Unsaturated Carboxylic Acid amidase->carboxylic_acid_2 ammonia_2 Ammonia amidase->ammonia_2

Caption: The two main enzymatic pathways for nitrile degradation.

Troubleshooting Guide & FAQs: Enzymatic Degradation
Question/Issue Probable Cause(s) Recommended Solution(s)
Low or no conversion of the α,β-unsaturated nitrile. - Inactive enzyme or microbial cells.- Substrate or product inhibition.- Non-optimal reaction conditions (pH, temperature).- Ensure the viability and activity of the biocatalyst.- Perform the reaction at a lower substrate concentration or remove the product as it forms.- Optimize the pH and temperature for the specific enzyme being used. For example, Rhodococcus ruber AKSH-84 shows optimal nitrilase activity at pH 7.0 and 30°C.[14][15]
The reaction stops at the amide intermediate. The organism may have high nitrile hydratase activity but low or no amidase activity.- Screen for different microbial strains that possess both enzymes.- Use a co-culture of two different organisms, one with nitrile hydratase and the other with amidase activity.- Isolate the amide and use a separate enzymatic or chemical step for its hydrolysis.
How do I choose the right microorganism for the degradation? Different microorganisms have different substrate specificities and enzyme expression levels.- Rhodococcus species are well-known for their ability to degrade a wide range of nitriles, including acrylonitrile.[16][17]- Perform a literature search for microorganisms known to degrade nitriles structurally similar to your compound of interest.- Screen a panel of microorganisms for their ability to transform your specific substrate.
Experimental Protocol: Enzymatic Degradation of Acrylonitrile using Rhodococcus sp.

This protocol provides a general framework for the biotransformation of acrylonitrile to acrylic acid using whole cells of a Rhodococcus strain.

Materials:

  • Rhodococcus strain (e.g., Rhodococcus ruber AKSH-84)

  • Growth medium (e.g., Nutrient Broth)

  • Acrylonitrile

  • Phosphate buffer (pH 7.0)

  • Centrifuge

  • Incubator shaker

  • HPLC system for analysis

Procedure:

  • Cell Culture:

    • Inoculate the Rhodococcus strain into the growth medium.

    • Incubate at 30°C with shaking (e.g., 150 rpm) until the cells reach the late exponential phase of growth.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate buffer (pH 7.0).

    • Resuspend the cells in the same buffer to a desired concentration (e.g., measured by optical density).

  • Biotransformation:

    • Add the cell suspension to a reaction vessel containing acrylonitrile in phosphate buffer. The final concentration of acrylonitrile should be optimized to avoid substrate inhibition.[15]

    • Incubate the reaction mixture at 30°C with shaking.

  • Reaction Monitoring:

    • At regular intervals, withdraw samples and centrifuge to remove the cells.

    • Analyze the supernatant by HPLC to quantify the concentrations of acrylonitrile, acrylamide (if any), and acrylic acid.[14] A C18 column with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier) is commonly used.[18]

Section 3: Photochemical Degradation of α,β-Unsaturated Nitriles

The conjugated π-system of α,β-unsaturated nitriles can absorb UV light, leading to photochemical reactions and degradation. These reactions can result in isomerization, cyclization, or fragmentation, depending on the specific structure of the nitrile and the reaction conditions.

Mechanisms of Photochemical Degradation

Upon absorption of UV light (e.g., λ = 254 nm), α,β-unsaturated nitriles can be excited to a singlet or triplet state.[19] From these excited states, a variety of reactions can occur:

  • E/Z Isomerization: A common process for triplet-excited states.

  • Cycloadditions: [2+2] cycloadditions can lead to the formation of cyclobutane derivatives.

  • Rearrangements: Complex rearrangements can occur, especially in molecules with other functional groups, such as epoxides.[19][20]

Diagram: Photochemical Degradation Workflow

Photochemical_Workflow start Prepare solution of α,β-unsaturated nitrile in a suitable solvent (e.g., acetonitrile) irradiation Irradiate with a UV light source (e.g., 254 nm) in a photochemical reactor start->irradiation monitoring Monitor the reaction by TLC, GC-MS, or HPLC at timed intervals irradiation->monitoring analysis Isolate and characterize the photoproducts using spectroscopic techniques (NMR, MS, IR) monitoring->analysis end Determine the quantum yield and degradation kinetics analysis->end

Caption: A general workflow for studying photochemical degradation.

Troubleshooting Guide & FAQs: Photochemical Degradation
Question/Issue Probable Cause(s) Recommended Solution(s)
My compound is degrading upon exposure to ambient light. The compound is photolabile.- Store the compound in an amber vial or a container protected from light.- Perform experiments in a fume hood with the sash down and the lights off, or use yellow lighting.
I am getting a complex mixture of products in my photochemical reaction. Multiple degradation pathways are occurring simultaneously. The solvent may be participating in the reaction.- Use a photosensitizer to selectively populate the triplet state, which may lead to a cleaner reaction.- Change the solvent to one that is less likely to react (e.g., acetonitrile is a common choice).[20]- Degas the solvent to remove oxygen, which can quench excited states or participate in photooxidation reactions.
How can I set up a simple photochemical degradation experiment? Lack of specialized photochemical equipment.- A simple setup can be constructed using a UV lamp (e.g., a handheld TLC lamp) and a quartz reaction vessel (as glass absorbs UV light).- Ensure the setup is in a light-tight box to prevent exposure to ambient light and for safety.- Use a magnetic stirrer to ensure uniform irradiation of the solution.
Experimental Protocol: Small-Scale Photochemical Degradation Study

This protocol describes a basic procedure for investigating the photostability of an α,β-unsaturated nitrile.

Materials:

  • α,β-Unsaturated nitrile

  • Spectroscopic grade acetonitrile

  • Quartz cuvette or test tube

  • UV lamp (e.g., 254 nm)

  • Magnetic stirrer and stir bar

  • Aluminum foil

  • HPLC or GC-MS for analysis

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the α,β-unsaturated nitrile in acetonitrile. The concentration should be such that the absorbance at the irradiation wavelength is not too high (to ensure uniform light penetration).

    • Prepare a control sample by wrapping a separate cuvette containing the solution completely in aluminum foil.

  • Irradiation:

    • Place the sample and control cuvettes at a fixed distance from the UV lamp.

    • If possible, use a magnetic stirrer to gently agitate the solutions during irradiation.

    • Turn on the UV lamp and irradiate for a set period.

  • Analysis:

    • At various time points, take aliquots from both the irradiated sample and the control.

    • Analyze the aliquots by a suitable chromatographic method (HPLC or GC-MS) to determine the extent of degradation.[21] The control sample will account for any non-photochemical degradation.

  • Data Interpretation:

    • Plot the concentration of the starting material as a function of irradiation time to determine the degradation kinetics.

    • Analyze the chromatograms for the appearance of new peaks, which correspond to photoproducts.

By understanding these degradation pathways and implementing the provided troubleshooting strategies and protocols, researchers can better control their experiments, ensure the integrity of their results, and develop robust methods for the synthesis, handling, and analysis of α,β-unsaturated nitriles.

References

  • α,β-Unsaturated Nitriles Definition - Organic Chemistry Key Term | Fiveable. ([Link])

  • Kamal, A., et al. (2011). Bioconversion of acrylonitrile to acrylic acid by Rhodococcus ruber strain AKSH-84. Journal of Microbiology and Biotechnology, 21(1), 81-88. ([Link])

  • Prasad, S., et al. (2010). Bioconversion of Acrylonitrile to Acrylamide Using Polyacrylamide Entrapped Cells of Rhodococcus Rhodochrous PA-34. Applied Biochemistry and Biotechnology, 162(5), 1538-1546. ([Link])

  • Reactions of Nitrile Anions. Encyclopedia.pub. ([Link])

  • Kamal, A., et al. (2010). Bioconversion of Acrylonitrile to Acrylic Acid by Rhodococcus ruber Strain AKSH-84. Journal of Microbiology and Biotechnology, 21(1), 81-88. ([Link])

  • α,β-Unsaturated Carbonyl Compounds. ([Link])

  • Mitchell, P. W. D. (1976). Process for the preparation of α,β-unsaturated nitriles. U.S.
  • Chen, J., et al. (2013). Enzymatic degradation of aliphatic nitriles by Rhodococcus rhodochrous BX2, a versatile nitrile-degrading bacterium. Applied Microbiology and Biotechnology, 97(15), 6977-6986. ([Link])

  • Bhadra, M., et al. (2026). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Chemical Science, 17(1), 1-10. ([Link])

  • Mitchell, P. W. D. (1979). Method for preparing unsaturated nitriles. U.S.
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Center for Biotechnology Information. ([Link])

  • Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate. ([Link])

  • Generation of High Substrate-Tolerant Mutant BS-7 of Rhodococcus rhodochrous PA-34 for Transformation of Acrylonitrile to Acrylamide. International Journal of Fundamental and Molecular Research. ([Link])

  • Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. ([Link])

  • Hasegawa, E., et al. (1989). Photochemical reactions of α,β-unsaturated γ,δ-epoxy ketones and nitriles in the presence of amine. Journal of the Chemical Society, Perkin Transactions 1, 1989, 1837-1843. ([Link])

  • George, M. V., et al. (1986). Photochemical reactions of nitrile compounds. Part 2. Photochemistry of an α,β-unsaturated γ,δ-epoxy nitrile and an γ,δ-cyclopropyl nitrile. Journal of the Chemical Society, Perkin Transactions 1, 1986, 121-126. ([Link])

  • Preparation of α,β-Unsaturated Carbonyl Compounds and Nitriles by Selenoxide Elimination. Organic Reactions. ([Link])

  • Synthesis and Investigation of nitrile containing polymers derived from lignin. Diva Portal. ([Link])

  • Knoevenagel Condensation Guide. Scribd. ([Link])

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. ([Link])

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. ([Link])

  • Doebner Modification of the Knoevenagel Condensation. Organic Chemistry Portal. ([Link])

  • Bhadra, M., et al. (2026). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. ResearchGate. ([Link])

  • Chemistry of Nitriles. Chemistry LibreTexts. ([Link])

  • Reactions of Nitriles. Chemistry Steps. ([Link])

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. ([Link])

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. ([Link])

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Academia.edu. ([Link])

  • Method for preparing cinnamonitriles.
  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. ([Link])

  • 3-(2-FURYL)ACRYLONITRILE. Organic Syntheses. ([Link])

  • Can LC-MS and TLC results when monitoring a reaction live depend on work-up? Reddit. ([Link])

  • Hydrolysis of nitriles. Chemguide. ([Link])

  • A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Organic Chemistry Portal. ([Link])

  • Monitoring reaction progress? Chemistry Stack Exchange. ([Link])

  • REACTIONS OF ALPHA, BETA-UNSATURATED DINITRILES. Journal of the American Chemical Society. ([Link])

  • Stability-indicating HPLC method. Science.gov. ([Link])

  • Photochemical Methods to Study the Radical-Induced Degradation of Anion-Exchange Membranes. MDPI. ([Link])

  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis. ([Link])

  • Gram-scale synthesis of cinnamonitrile. ResearchGate. ([Link])

  • Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology. ([Link])

  • Novel Stability Indicating UPLC Method Development and Validation for Simultaneous Quantification of Perindopril Arginine and Bisoprolol Fumarate. MDPI. ([Link])

Sources

Technical Support Center: Impurity Profiling of 2-(Azetidin-3-ylidene)acetonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Subject: 2-(Azetidin-3-ylidene)acetonitrile hydrochloride (CAS: 1423057-36-6) Context: Critical intermediate for Janus Kinase (JAK) Inhibitors (e.g., Baricitinib).[1]

Executive Summary

This guide addresses the specific challenges in analyzing and handling 2-(Azetidin-3-ylidene)acetonitrile HCl. Due to the high ring strain of the azetidine moiety and the reactivity of the exocyclic double bond, this molecule presents unique stability and chromatographic hurdles. This document synthesizes troubleshooting protocols for impurity profiling, method development, and stability management.

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

Q: Why am I observing severe peak tailing or splitting for the main peak?

A: The issue is likely "Secondary Silanol Interaction" or pH mismatch. The azetidine nitrogen is a secondary amine with high basicity. At neutral or weakly acidic pH, it interacts strongly with residual silanols on the silica backbone of C18 columns, causing tailing.

Troubleshooting Protocol:

  • Switch to Low-pH Mobile Phase: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1] The low pH (

    
     2.5) fully protonates the silanols, suppressing their interaction with the azetidine cation.
    
  • Ion-Pairing Agents: If retention is too low (common for this polar salt), add 5–10 mM Hexanesulfonic Acid to the mobile phase.

  • Column Selection: Switch to a "Charged Surface Hybrid" (CSH) or an embedded polar group column (e.g., Waters XSelect CSH C18 or Phenomenex Luna Omega PS C18) designed for basic analytes.

Q: How do I separate the E- and Z-isomers?

A: Use a Phenyl-Hexyl stationary phase. The E and Z isomers of the exocyclic double bond differ in their


-

interaction potential.[1] Standard C18 columns often fail to resolve them. Phenyl-Hexyl columns leverage

-

selectivity to separate these geometric isomers.[1]

Recommended Method Parameters:

ParameterCondition
Column Phenyl-Hexyl (150 x 4.6 mm, 3.0 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1]5)
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 min
Detection UV @ 230 nm (Maximize conjugated system response)
Flow Rate 1.0 mL/min

Module 2: Impurity Identification & Origin

Q: What are the critical process-related impurities I should track?

A: You must monitor for the Boc-protected precursor and phosphorous byproducts. The synthesis typically involves a Horner-Wadsworth-Emmons (HWE) reaction followed by deprotection.[1]

The Impurity Fate Map:

  • Impurity A (Precursor): tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS: 1153949-11-1).[1][2][3]

    • Origin: Incomplete deprotection of the Boc group.

    • Detection: Elutes significantly later (more hydrophobic) than the HCl salt.

  • Impurity B (Reagent): Diethyl phosphates or Triphenylphosphine oxide (if Wittig used).

    • Origin: Byproducts of the olefination reaction.

    • Detection: High UV absorbance; check specific retention times of HWE reagents.

  • Impurity C (Degradant): Ring-opened hydrolysates.[1]

    • Origin: Nucleophilic attack on the strained azetidine ring, often catalyzed by moisture in the HCl salt form.

Visualization: Impurity Origins & Fate

ImpurityMap Start Boc-Azetidin-3-one HWE HWE Reaction (Phosphonate Reagent) Start->HWE Inter Boc-Intermediate (Impurity A) HWE->Inter Olefination Deprotect Acid Deprotection (HCl/IPA) Inter->Deprotect + HCl Final 2-(Azetidin-3-ylidene) acetonitrile HCl Inter->Final Carryover (<0.5%) Deprotect->Final Desired Path Degrade Ring-Opened Hydrolysates Final->Degrade Moisture/Heat

Figure 1: Impurity Fate Map illustrating the origin of the Boc-precursor carryover and downstream degradation risks.[1]

Module 3: Stability & Handling

Q: The solid turns yellow/orange upon storage. Is it degraded?

A: Likely yes. This indicates polymerization or oxidation. The exocyclic double bond, combined with the amine, makes the molecule susceptible to Michael-type addition polymerization, especially if free-based or exposed to moisture.[1]

Storage Protocol:

  • Temperature: Store at -20°C for long-term; 2-8°C for active use.

  • Atmosphere: Store under Argon or Nitrogen.

  • Hygroscopicity: The HCl salt is highly hygroscopic. Moisture uptake accelerates ring-opening hydrolysis.[1] Always equilibrate the vial to room temperature before opening to prevent condensation.

Q: Can I use UV detection for all impurities?

A: Yes, but with caveats. The conjugated system (Nitrile-Double Bond) provides a UV max around 210–230 nm.[1]

  • Limitation: Saturated impurities (if the double bond reduces) will lose this chromophore and require CAD (Charged Aerosol Detection) or LC-MS.[1]

  • Recommendation: For robust profiling (especially for mass balance), use a dual detector setup (UV + CAD).

Module 4: Analytical Decision Matrix

Use this logic flow to resolve common analytical failures during method transfer.

Troubleshooting Problem HPLC Issue Detected Split Peak Splitting? Problem->Split Tail Severe Tailing? Problem->Tail Drift RT Drift? Problem->Drift Sol_Split Check Sample Solvent (Must match Mobile Phase A) Split->Sol_Split Sol_Tail Add 0.1% TFA or Switch to CSH Column Tail->Sol_Tail Sol_Drift Check Column Equilibration (Ion Pairing needs >20 vol) Drift->Sol_Drift

Figure 2: Rapid troubleshooting logic for HPLC method issues specific to polar amine salts.

References

  • Vertex AI Search . (2024). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. Link[1]

  • National Institutes of Health (NIH) . (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Link

  • ChemicalBook . (2025). 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Product Properties. Link

  • Sigma-Aldrich . (2024).[1] 2-(Azetidin-3-yl)acetonitrile hydrochloride Product Information. Link

  • CymitQuimica . (2024). tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate Properties. Link

Sources

Technical Support Center: Handling 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

[1]

Case ID: #AZT-POLY-PREV Status: Active Compound: 2-(Azetidin-3-ylidene)acetonitrile hydrochloride (CAS: 1423057-36-6 / Related Free Base CAS: 115250-39-0) Context: Key intermediate in the synthesis of JAK inhibitors (e.g., Baricitinib).[1][2]

Executive Summary

You are likely experiencing polymerization because 2-(azetidin-3-ylidene)acetonitrile is a "suicide substrate" in its free-base form.[1]

While the hydrochloride salt is relatively stable, the moment you neutralize it (free-base), you generate a molecule containing both a nucleophile (secondary amine) and a potent electrophile (Michael acceptor) within the same structure. This triggers rapid intermolecular Michael addition , leading to insoluble oligomers and "gums."[1]

The Golden Rule: Never isolate the free base of this compound. Neutralization must be performed in situ or in a biphasic system where the amine is immediately consumed by an electrophile (e.g., ethanesulfonyl chloride).

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent polymerization, you must understand the mechanism driving it.[1]

The Mechanism: Intermolecular Michael Addition

The hydrochloride salt masks the nucleophilicity of the azetidine nitrogen.[1] Upon adding a base (like


PolymerizationMechanismSaltHCl Salt(Stable)BaseBase Added(Deprotonation)Salt->BasepH > 7FreeBaseFree Base(Nucleophile + Electrophile)Base->FreeBaseTransitionIntermolecularAttackFreeBase->TransitionSelf-ReactionDimerDimer(Active Species)Transition->DimerPolymerOligomers/Polymer(Insoluble Gum)Dimer->PolymerChain Propagation

Figure 1: The degradation pathway.[1] The free base acts as its own polymerization initiator.

Module 2: Storage & Handling Protocols

Storage Specifications (HCl Salt)

The salt is hygroscopic.[1] Moisture absorption can create localized zones of acidity change or hydrolysis, promoting degradation.[1]

ParameterSpecificationRationale
Temperature -20°C (Preferred)Slows kinetic degradation pathways.[1]
Atmosphere Argon/NitrogenPrevents moisture ingress.[1]
Container Amber Glass + DesiccantProtects from light (isomerization risk) and humidity.[1]
State Solid (Powder)Never store as a solution for >1 hour.[1]
Operational Constraints
  • Maximum Time in Solution (Free Base): < 5 minutes at 0°C.

  • Critical pH Boundary: Instability spikes significantly at pH > 7.5.[1]

  • Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) during neutralization if possible, as they can facilitate proton transfer steps in polymerization.[1]

Module 3: Reaction Troubleshooting (The "Fix")

The most common operation is installing a protecting group (e.g., ethylsulfonyl) or coupling the amine.

Scenario A: Derivatizing the Nitrogen (e.g., Sulfonylation)

Problem: The reaction turns into a yellow/orange gum before the product forms. Solution: Use Schotten-Baumann Conditions (Biphasic System).[1]

Protocol:

  • Dissolve: Place the HCl salt in the aqueous phase (water).[1]

  • Prepare Organic Phase: Dissolve the electrophile (e.g., ethanesulfonyl chloride) in an organic solvent (THF or DCM).[1]

  • Cool: Bring both phases to 0°C.

  • Biphasic Addition: Add the base (e.g.,

    
     or 
    
    
    ) to the aqueous phase simultaneously or just before mixing with the organic phase containing the electrophile.[1]
    • Why? As the free base forms in water, it partitions into the organic layer where the electrophile is waiting.[1] It reacts with the electrophile (fast) rather than another azetidine molecule (slower due to dilution).

Scenario B: Telescoping (One-Pot Synthesis)

Problem: You need to free-base the salt to use it in a subsequent anhydrous coupling (e.g., SNAr).[1] Solution: Low-Temperature Liberation.[1]

Protocol:

  • Suspend the HCl salt in dry solvent (e.g., DMF or MeCN) at -10°C .

  • Add a non-nucleophilic base (e.g., DIPEA) strictly stoichiometrically (1.0 - 1.1 eq).[1]

  • Immediately add the coupling partner.[1] Do not stir the free base alone "to ensure dissolution."[1]

SafeWorkflowStartStart: HCl SaltDecisionSelect Solvent SystemStart->DecisionBiphasicBiphasic (H2O / DCM)Decision->BiphasicDerivatizationMonophasicAnhydrous (DMF/MeCN)Decision->MonophasicCouplingActionAAdd Base + ElectrophileSimultaneouslyBiphasic->ActionAResultAStable N-Substituted ProductActionA->ResultACoolCool to -10°CMonophasic->CoolAddPartnerAdd Coupling Partner FIRSTCool->AddPartnerAddBaseAdd Base LAST (Dropwise)AddPartner->AddBaseAddBase->ResultA

Figure 2: Decision tree for safe processing. Note that in monophasic coupling, the base is added last to ensure the electrophile is present the moment the amine is liberated.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I run a column chromatography purification on the free base? A: Absolutely not. The free base will polymerize on the silica gel due to the high local concentration and surface acidity/basicity of the silica. Always derivatize the nitrogen (e.g., Boc-protection or sulfonylation) before purification.[1]

Q2: My reaction mixture turned bright yellow/orange. Is this normal? A: No. Pure 2-(azetidin-3-ylidene)acetonitrile salts are typically off-white.[1] A yellow/orange color indicates the formation of conjugated oligomers (poly-Michael adducts). This suggests your pH was too high, or the temperature was uncontrolled during neutralization.[1]

Q3: Why does the literature for Baricitinib often show the N-ethylsulfonyl group installed before the ylidene formation? A: Precisely to avoid this issue. In optimized industrial routes (e.g., Incyte/Lilly patents), the azetidinone is N-protected first (e.g., with Boc or ethylsulfonyl) and then the Horner-Wadsworth-Emmons (HWE) reaction is performed to install the cyanomethylene group. If you are working with the unprotected ylidene, you are likely using a convergent route that is riskier.[1]

Q4: What is the best base for neutralization? A: For biphasic reactions, Sodium Bicarbonate (


)

1

References

  • Process Chemistry of Baricitinib

    • Title: An Efficient Synthesis of Baricitinib.[1][3]

    • Source: Journal of Chemical Research, 2016, 40(4), 205–208.[1][3]

    • URL:[Link]

  • General Azetidine Polymerization

    • Title: Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization.[1][4]

    • Source: Polymer Chemistry (RSC), 2019, 10, 3257-3283.[1]

    • URL:[Link]

  • Patent Literature (Route Optimization)

    • Title: Preparation of azetidinyl-acetonitriles as JAK inhibitors (WO2009114512).[1]

    • Source: World Intellectual Property Organization.[1]

    • URL

Technical Support Center: Navigating Scalability in Baricitinib Precursor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Baricitinib precursors. This guide is designed for researchers, scientists, and drug development professionals to address common scalability issues encountered during the synthesis of this important Janus kinase (JAK) inhibitor. Here, we will delve into the intricacies of the key synthetic steps, offering practical, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your process for large-scale production.

I. Overview of Baricitinib Synthesis: A Scalability Perspective

The synthesis of Baricitinib typically involves the coupling of two key precursors: a substituted pyrrolo[2,3-d]pyrimidine core and an azetidine side chain. A common and scalable route involves a Suzuki-Miyaura coupling between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a boronate ester derivative of the azetidine side chain. The synthesis of these precursors themselves presents unique scalability challenges that must be addressed to ensure a robust and efficient overall process.

Below is a generalized workflow illustrating the key stages where scalability issues often arise.

cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis cluster_2 Coupling and Final Steps Azetidine_Side_Chain Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Michael_Addition Michael Addition to form Boronate Ester Intermediate Azetidine_Side_Chain->Michael_Addition Key Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling Michael_Addition->Suzuki_Coupling Pyrrolo_Core Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo_Core->Suzuki_Coupling Deprotection Deprotection Suzuki_Coupling->Deprotection Crystallization Crystallization & Purification of Baricitinib Deprotection->Crystallization

Figure 1: High-level workflow of Baricitinib synthesis.

II. Frequently Asked Questions: Synthesis of Key Precursors

The robustness of the entire Baricitinib synthesis hinges on the efficient and scalable production of its key precursors. Here we address common questions regarding their synthesis.

A. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Azetidine Side Chain)

Q1: We are observing low yields and difficult work-ups in the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. What are the critical parameters to control during its scale-up?

A1: The synthesis of this key intermediate often involves a multi-step process, and maintaining control at each stage is crucial for high yield and purity on a larger scale.[1][2] A common route involves the reaction of azetidine-3-ol hydrochloride with ethanesulfonyl chloride, followed by oxidation and a Horner-Wadsworth-Emmons or similar reaction to introduce the acetonitrile moiety.[3][4]

  • Biphasic Reaction Conditions: For the initial sulfonylation, a biphasic system (e.g., THF and a basic aqueous solution) is often employed.[4] At scale, efficient agitation is critical to ensure adequate mass transfer between the phases. Insufficient mixing can lead to localized pH changes and side reactions, reducing the yield.

  • Temperature Control: The initial sulfonylation is exothermic. Maintaining a consistent temperature, typically around 20°C, is vital.[4] On a larger scale, this requires a reactor with efficient heat exchange capabilities to prevent runaway reactions and the formation of impurities.

  • Solvent Selection for Extraction and Crystallization: Toluene is a preferred solvent for extraction.[1] For the final product, a mixed solvent system may be necessary for efficient crystallization and purification. Careful selection of anti-solvents is necessary to control particle size and morphology, which can impact downstream processing.[5]

Experimental Protocol: Synthesis of 1-ethylsulfonylazetidin-3-ol [4]

  • To a suitable reactor, add azetidine-3-ol hydrochloride and THF.

  • Add a basic aqueous solution (e.g., NaOH solution) while maintaining the temperature at or below 20°C.

  • Slowly add an equimolar amount of ethanesulfonyl chloride, ensuring the temperature does not exceed 25°C.

  • Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, TLC). The reaction is typically complete within 1-5 hours.

  • Once complete, separate the aqueous layer.

  • The organic layer can be concentrated, and the product extracted with a suitable solvent like toluene.

B. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Pyrrolo Core)

Q2: The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a known bottleneck. What are the most scalable and efficient methods available?

A2: Indeed, the synthesis of the pyrrolo[2,3-d]pyrimidine core is a common challenge.[6] Traditional methods can be lengthy and low-yielding. However, several improved, scalable syntheses have been reported. A particularly efficient route starts from diethyl malonate and proceeds in five steps with a good overall yield.[7] Another improved method reports a 91% yield for the cyclization step.[8]

  • Key Considerations for Scalability:

    • "One-Pot" Procedures: Some newer methods utilize a "one-pot" approach for certain steps, which can significantly improve throughput and reduce waste on an industrial scale.[9]

    • Reagent Selection: The choice of chlorinating agent (e.g., POCl₃) and reaction conditions are critical for the final chlorination step. These reactions are often highly exothermic and require careful temperature management and handling of corrosive reagents.

    • Purification: The crude product often requires purification to remove colored impurities. Trituration with a mixture of petroleum ether and ethyl acetate is an effective method.[8]

Experimental Protocol: Improved Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [8][10]

  • Start with 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine in a reactor with water as the solvent.

  • Add hydrochloric acid and stir the mixture at 50°C for approximately 4 hours.

  • After cooling, filter the crude product.

  • The crude solid is then triturated with a petroleum ether-EtOAc mixture to yield the purified 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

III. Frequently Asked Questions: Suzuki-Miyaura Coupling Scale-Up

The Suzuki-Miyaura coupling is a powerful and versatile reaction, but it is notoriously sensitive to various parameters, especially at scale.

Q3: Our Suzuki-Miyaura coupling reaction is showing inconsistent yields and sometimes fails to go to completion upon scale-up. What are the likely culprits?

A3: This is a classic scalability issue with palladium-catalyzed cross-couplings.[11] The primary suspects are often related to temperature control and the presence of oxygen.

  • Oxygen Sensitivity: Palladium(0) species, the active catalyst, are highly sensitive to oxidation. Inefficient degassing of solvents and reagents, or leaks in the reactor system at scale, can introduce oxygen, which deactivates the catalyst.[11] This can lead to stalled reactions.

  • Temperature as a Critical Process Parameter: The reaction temperature is often a critical process parameter.[11] In one case study, a reaction optimized at 89-90°C failed to reach completion when run at 80°C. At a high-altitude manufacturing site, a pressure vessel was required to achieve the necessary boiling point and reaction temperature.[11]

  • Mixing and Mass Transfer: In heterogeneous reaction mixtures (common in Suzuki couplings with inorganic bases), efficient mixing is crucial to ensure proper contact between the reactants, base, and catalyst. Poor agitation can lead to localized concentration gradients and reduced reaction rates.

Start Low Yield or Stalled Suzuki Coupling Reaction Check_O2 Is the system rigorously anaerobic? Start->Check_O2 Check_Temp Is the internal reaction temperature at the optimized setpoint? Check_O2->Check_Temp Yes Solution_O2 Improve degassing procedures. Check reactor for leaks. Check_O2->Solution_O2 No Check_Mixing Is agitation sufficient for the reactor scale and slurry density? Check_Temp->Check_Mixing Yes Solution_Temp Verify internal temperature probes. Consider pressure reactor if at high altitude. Check_Temp->Solution_Temp No Solution_Mixing Increase agitation speed. Evaluate impeller design for the scale. Check_Mixing->Solution_Mixing No End Reaction Optimized Check_Mixing->End Yes Solution_O2->Check_Temp Solution_Temp->Check_Mixing Solution_Mixing->End

Figure 2: Troubleshooting flowchart for Suzuki-Miyaura coupling.

Q4: We are struggling with high levels of residual palladium in our product after the Suzuki coupling. What are the best practices for palladium removal at scale?

A4: Palladium removal is a significant challenge in the pharmaceutical industry due to strict regulatory limits. A multi-pronged approach is often necessary.

  • Palladium Scavengers: A variety of scavengers are available, with sulfur-based scavengers being particularly effective.[12] The choice of scavenger depends on the solvent system and the nature of the product.

  • Crystallization: A well-designed crystallization process can be very effective at purging residual palladium. This may involve solvent swaps and controlled cooling profiles.

  • Extraction/Washes: Aqueous washes with reagents like L-cysteine or sodium bisulfite can help remove palladium.[11][13]

Scavenger TypeExampleTypical LoadingRemoval EfficiencyReference
Silica-BasedThiol-functionalized silicaVariesCan be effective, but cycle times may be long for large scale.[12]
Polymer-BasedMicroporous polystyrene-bound TMT0.20 wt>90%[12]
Activated Carbon-VariesEffective but can lead to product loss through adsorption.-
Aqueous WashL-cysteine, Sodium Bisulfite-Can reduce levels significantly, often used in combination with other methods.[11][13]
Table 1: Comparison of Palladium Scavenging Techniques.

IV. Frequently Asked Questions: Michael Addition and Side Chain Formation

The formation of the azetidine side-chain precursor often involves a Michael addition reaction, which requires careful control to ensure high selectivity and yield.

Q5: In the Michael addition step to form the boronate ester intermediate, we are seeing the formation of byproducts and incomplete conversion. How can we optimize this reaction for scalability?

A5: The Michael addition is an equilibrium-controlled reaction, and temperature plays a crucial role in its outcome.[14]

  • Temperature Control: Low temperatures (e.g., -78°C) are often used to suppress side reactions and favor the desired 1,4-addition product.[14] However, this can also slow down the reaction rate. At scale, finding the optimal temperature that balances reaction rate and selectivity is key.

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often used.[3] The stoichiometry of the base must be carefully controlled, as excess base can lead to side reactions.

  • Reaction Time: As an equilibrium process, sufficient reaction time is necessary to ensure the thermodynamically favored product is formed. Monitoring the reaction progress is essential to determine the optimal endpoint.

V. Frequently Asked Questions: Impurity Control and Deprotection

Impurity formation is a major concern in any multi-step synthesis, and the final deprotection step in the Baricitinib synthesis is a known source of impurities.[15]

Q6: During the final deprotection step, we are observing the formation of lactone, dimer, and hydroxymethyl impurities at levels of 0.10-0.15%. What is the cause of these impurities and how can we minimize them?

A6: These impurities are often formed during the removal of protecting groups from the pyrrolo[2,3-d]pyrimidine core, such as SEM, acetyl, or Boc groups, under either acidic or basic conditions.[15]

  • Lactone Impurity: The formation of the lactone impurity is often favored under basic conditions at elevated temperatures. The plausible mechanism involves the hydrolysis of the nitrile group to a carboxylic acid, followed by intramolecular cyclization. To minimize this, it is crucial to carefully control the base concentration, temperature, and reaction time during deprotection.

  • Dimer and Hydroxymethyl Impurities: These impurities can arise from side reactions of reactive intermediates. The hydroxymethyl impurity, for example, can be formed from the reaction of an intermediate with formaldehyde or another C1 source. The formation of these impurities is highly dependent on the specific reaction conditions and the purity of the starting materials.

Troubleshooting Strategy:

  • Optimize Deprotection Conditions: Systematically screen different deprotection reagents, solvents, temperatures, and reaction times to find conditions that minimize impurity formation while achieving complete deprotection.

  • Purification: If impurity formation cannot be completely avoided, a robust final purification step is necessary. This may involve recrystallization from a specific solvent system or chromatography.

  • Impurity Reference Standards: It is good practice to synthesize and characterize these impurities to use as reference standards for analytical method development and validation.[15]

VI. Frequently Asked Questions: Crystallization and Polymorphism

The final physical form of an active pharmaceutical ingredient (API) is critical to its performance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant challenge in pharmaceutical development.[16][17]

Q7: We have identified multiple polymorphic forms of our Baricitinib intermediate. How do we ensure we are consistently producing the desired, thermodynamically stable form at scale?

A7: Controlling polymorphism is a complex but essential aspect of process scale-up. The appearance of a new, more stable polymorph can halt production and lead to costly delays.[16]

  • Thorough Polymorph Screen: A comprehensive polymorph screen should be conducted early in development to identify all possible crystalline forms.[18] This involves crystallizing the compound from a wide variety of solvents and conditions.

  • Identify the Thermodynamically Stable Form: Once different polymorphs are identified, their relative thermodynamic stability must be determined. This can be done through slurry experiments or by using analytical techniques like DSC.

  • Develop a Robust Crystallization Process: The crystallization process must be designed to consistently produce the desired polymorph. This involves tight control over:

    • Solvent System: The choice of solvent can have a profound impact on which polymorph crystallizes.[5]

    • Temperature and Cooling Rate: The cooling profile can influence nucleation and crystal growth, and thus the resulting polymorph.

    • Seeding: Seeding the crystallization with crystals of the desired polymorph is a common and effective strategy to ensure the correct form is produced.[19]

Start Inconsistent Polymorph in Final Product Screening Was a comprehensive polymorph screen performed? Start->Screening Perform_Screening Conduct a thorough polymorph screen using various solvents and conditions. Screening->Perform_Screening No Control_Params Are crystallization parameters (solvent, temperature, cooling rate) strictly controlled? Screening->Control_Params Yes Perform_Screening->Control_Params Implement_Controls Implement strict process controls for crystallization parameters. Control_Params->Implement_Controls No Seeding Is seeding with the desired polymorph being used? Control_Params->Seeding Yes Implement_Controls->Seeding Implement_Seeding Develop and implement a seeding protocol. Seeding->Implement_Seeding No End Consistent Production of Desired Polymorph Seeding->End Yes Implement_Seeding->End

Figure 3: Decision tree for managing polymorphism.

VII. References

  • Lee, A. Y., et al. (2011). A number of high-profile cases in which marketed medicines had to be withdrawn. Annu. Rev. Chem. Biomol. Eng., 2, 259-280. [Link]

  • SSCI. (n.d.). Polymorph Screening and Control: Case Study. Scribd. [Link]

  • Doherty, A. C., et al. (2025, August 7). Process Development Challenges to Accommodate A Late-Appearing Stable Polymorph: A Case Study on the Polymorphism and Crystallization of a Fast-Track Drug Development Compound. ResearchGate. [Link]

  • Veeprho Pharmaceuticals. (2025, November 6). Effect of Polymorphism Formulations. [Link]

  • Bauer, J. F. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT. [Link]

  • Xu, J., et al. (2016). An efficient synthesis of baricitinib. Journal of Chemical Research, 40(4), 205-208. [Link]

  • Reddy, B. P., et al. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega, 8(10), 9583-9591. [Link]

  • Bio, D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1621. [Link]

  • OUCI. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Cui, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 121. [Link]

  • Google Patents. (n.d.). AU2018366342A1 - Method for preparing Baricitinib.

  • Yamamoto, T., et al. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Konya, D., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Molecules, 28(6), 2603. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • Google Patents. (n.d.). WO2017109524A1 - Method and intermediate for the production of baricitinib.

  • Herde, A. M., et al. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(5), 113-118. [Link]

  • Gager, T., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions. Green Chemistry, 20(23), 5433-5441. [Link]

  • ResearchGate. (2019, February 21). What factors to control or omit to avoid or slow down Michael addition reactions? [Link]

  • Google Patents. (n.d.). US20180134713A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Pharmaceutical Technology. (2026, February 17). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • Google Patents. (n.d.). WO2012123502A1 - A novel process of residual solvent removal.

  • Hosono, H., et al. (2019). Palladium-bearing intermetallic electride as an efficient and stable catalyst for Suzuki cross-coupling reactions. Nature Communications, 10(1), 5647. [Link]

  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. [Link]

  • MDPI. (2015, January 12). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]

  • Google Patents. (n.d.). US20210147423A1 - Crystal form of baricitinib and preparation method thereof.

  • Shakeel, F., et al. (2020). Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures. Molecules, 25(9), 2139. [Link]

  • Google Patents. (n.d.). CN105693731A - Baricitinib A crystal form and preparation method thereof.

  • Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the structural elucidation of novel small molecules is a cornerstone of progress. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the precise three-dimensional architecture of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR characteristics of 2-(azetidin-3-ylidene)acetonitrile hydrochloride, a key building block in the synthesis of various pharmaceutical agents.

This document moves beyond a simple listing of spectral data. It is designed to offer a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling constants. By comparing the NMR data of the target molecule with its N-protected analogues, we will explore the profound influence of the azetidine nitrogen's electronic environment on the overall spectral features. Furthermore, this guide furnishes a detailed, field-proven protocol for the preparation and acquisition of high-quality NMR data for amine hydrochloride salts, a class of compounds that often presents unique challenges in solution-state analysis.

Structural Overview and Predicted NMR Spectral Analysis of this compound

This compound possesses a unique and strained four-membered azetidine ring, an exocyclic double bond, and a nitrile functionality. The protonation of the azetidine nitrogen to form the hydrochloride salt significantly influences the electronic distribution within the molecule, which is directly reflected in its NMR spectra.

Due to the limited availability of experimental spectra for this specific hydrochloride salt in the public domain, we have generated a high-quality predicted ¹H and ¹³C NMR spectrum for the free base, 2-(azetidin-3-ylidene)acetonitrile, using the reputable online prediction tool, NMRDB.org. Subsequently, these predicted values have been adjusted to account for the effects of N-protonation, based on established principles observed in related cyclic amine systems. Protonation of the azetidine nitrogen is expected to induce a deshielding effect, resulting in a downfield shift of the neighboring protons and carbons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H₅ (NH₂⁺)~9.5 - 10.5br s-
H₁~5.80t2.5
H₂, H₄~4.50t2.5
H₂, H₄~4.35t2.5

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C₃~155
C₆ (CN)~117
C₁~95
C₂, C₄~55

Comparative NMR Analysis: The Influence of N-Substitution

To fully appreciate the NMR characteristics of this compound, a comparison with its N-protected analogues, namely the N-Boc and N-ethylsulfonyl derivatives, is highly instructive. These derivatives are important intermediates in various synthetic routes.

2.1. 2-(1-(tert-Butoxycarbonyl)azetidin-3-ylidene)acetonitrile

The introduction of the bulky and electron-withdrawing tert-butoxycarbonyl (Boc) group on the azetidine nitrogen significantly alters the electronic environment and conformational rigidity of the ring.

Experimental ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)
Vinylic H5.4 - 5.6
Azetidine CH₂4.6 - 4.8
Boc (CH₃)₃1.4 - 1.5

Experimental ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C=O~156
C(CH₃)₃~80
Azetidine C=~150
Nitrile CN~118
Azetidine CH₂~58
C(CH₃)₃~28

Key Observations:

  • The azetidine protons in the N-Boc derivative are shifted upfield compared to the predicted values for the hydrochloride salt. This is due to the absence of the strong deshielding effect of the protonated nitrogen.

  • The presence of the Boc group introduces characteristic signals for the carbonyl carbon and the nine equivalent methyl protons.

2.2. 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

The ethylsulfonyl group is a strong electron-withdrawing group, which has a pronounced effect on the chemical shifts of the azetidine ring. This compound is a key intermediate in the synthesis of Baricitinib.[1][2][3]

  • The protons and carbons of the azetidine ring would be expected to be shifted downfield compared to the N-Boc derivative due to the strong electron-withdrawing nature of the ethylsulfonyl group.

  • The chemical shifts would likely be closer to those of the hydrochloride salt, as both the protonated nitrogen and the sulfonyl group exert a significant deshielding effect.

Experimental Protocol for NMR Characterization

Acquiring high-quality NMR spectra for amine hydrochloride salts requires careful consideration of the solvent and sample preparation. These salts often exhibit poor solubility in common non-polar deuterated solvents like chloroform-d (CDCl₃).

Recommended Solvent:

For this compound, dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the salt, and the exchangeable N-H protons are often observable as broad signals.[4][5] Deuterium oxide (D₂O) is also a suitable solvent, particularly for observing exchangeable protons, though the N-H protons will exchange with deuterium and become invisible in the ¹H spectrum.[6]

Step-by-Step Sample Preparation and Data Acquisition:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • ¹H NMR Acquisition (400 MHz):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans (NS): 16-32 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 0-12 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR Acquisition (100 MHz):

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard.

    • Number of Scans (NS): 1024-4096 scans (or more, depending on sample concentration).

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0-180 ppm.

Visualization of Molecular Structure and Key NMR Correlations

To aid in the visualization of the molecular structure and the assignment of NMR signals, the following diagrams are provided.

Figure 1: Structure of this compound with atom numbering.

NMR_Correlations cluster_1H ¹H NMR cluster_13C ¹³C NMR H5 NH₂⁺ (~9.5-10.5 ppm) br s H1 =CH (~5.80 ppm) t C3 C= (~155 ppm) H1->C3 ²J(CH) C6 CN (~117 ppm) H1->C6 ³J(CH) C1 =CH (~95 ppm) H1->C1 ¹J(CH) H2_4 CH₂ (~4.35-4.50 ppm) t H2_4->C3 ¹J(CC) H2_4->C1 ²J(CC) C2_4 CH₂ (~55 ppm) H2_4->C2_4 ¹J(CH)

Figure 2: Key predicted ¹H-¹³C correlations for the core structure.

Conclusion

The ¹H and ¹³C NMR characterization of this compound provides a detailed fingerprint of its unique molecular structure. The protonation of the azetidine nitrogen results in a significant downfield shift of the ring protons and carbons, a key feature that distinguishes it from its N-protected counterparts. This guide has provided a thorough analysis based on predicted and comparative data, offering valuable insights for researchers working with this and related compounds. The detailed experimental protocol serves as a practical resource for obtaining high-quality NMR data, ensuring accurate structural verification and facilitating further research and development endeavors.

References

  • What are the solvents used in NMR? What is the Deuterated solvent? (2020, December 27). Mesbah Energy. [Link]

  • Deuterated Solvents for NMR. (2024, December 30). Isotope Science / Alfa Chemistry. [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. [Link]

  • SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University. [Link]

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  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. (2026, February 12). ACS Publications. [Link]

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. [Link]

  • Predict all NMR spectra. (n.d.). NMRDB.org. [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022, April 29). MDPI. [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. [Link]

  • 1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. [Link]

  • Lee, J. Y., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20293. [Link]

  • 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. (n.d.). Pharmaffiliates. [Link]

  • Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. (n.d.). SINTEF. [Link]

  • [1-(Ethylsulfonyl)Azetidin-3-Ylidene]Acetonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. [Link]

  • Simulate and predict NMR spectra. (n.d.). [Link]

  • Predict 13C carbon NMR spectra. (n.d.). [Link]

  • 1H-NMR of Cyclopropylamine HCl salt. (2023, July 3). Reddit. [Link]

  • HMBC, HSQC NMR prediction. (n.d.). NMRDB.org. [Link]

  • Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583. [Link]

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Mass spectrometry analysis of 2-(Azetidin-3-ylidene)acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

This guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a key building block in modern medicinal chemistry. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental design, offers a comparative analysis with a structurally relevant analogue, and provides detailed, field-tested protocols to ensure reproducible, high-confidence results.

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of pharmaceutical development, the structural confirmation of novel synthetic intermediates is a critical step that underpins the integrity of the entire discovery pipeline[1][2][3]. This compound (henceforth AYA-HCl) is a small molecule of significant interest, incorporating a strained azetidine ring and a reactive nitrile moiety. Its purity and structural identity must be unequivocally established. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight[2][4].

This guide will provide:

  • A reasoned comparison of ionization techniques suitable for AYA-HCl.

  • A detailed analysis of its high-resolution mass spectrum and predicted fragmentation pathways.

  • A direct comparison with a more complex analogue, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, to illustrate the influence of functional groups on mass spectrometric behavior.

  • Actionable, step-by-step protocols for robust LC-MS/MS analysis.

Chapter 1: The Foundation of Analysis - Ionization Method Selection

The journey from a sample vial to a mass spectrum begins with the crucial step of ionization: the conversion of neutral analyte molecules into gas-phase ions[5]. The physicochemical properties of AYA-HCl—a polar, organic hydrochloride salt—dictate the most appropriate ionization strategy. The two most common techniques for such molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)[2][6].

Expert Justification: For AYA-HCl, Electrospray Ionization (ESI) is the unequivocally superior method. As a pre-charged salt that is highly soluble in polar solvents, it is perfectly suited for the ESI mechanism, which involves the formation of a fine spray of charged droplets from which solvent evaporates to yield gas-phase ions[7]. This "soft" ionization technique imparts minimal excess energy, ensuring that the primary ion observed is the intact, protonated molecule ([M+H]+), thereby preserving the crucial molecular weight information[5][8]. APCI, while effective for many polar compounds, is generally better suited for less polar, more volatile analytes and is less efficient for molecules that are already ionic in solution[7][9].

For a direct comparison of these workhorse ionization techniques, see the table below.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a high electric field.[5][7]Corona discharge ionizes solvent vapor, which then transfers a proton to the analyte.[5][7]
Analyte Suitability Excellent for polar, ionic, and large non-volatile molecules (peptides, salts).[6][7]Best for moderately polar to non-polar, thermally stable, and semi-volatile molecules.[5][6]
Primary Ion Formation Forms quasi-molecular ions, such as [M+H]+ or [M-H]-, and can produce multiply charged ions.[7][10]Primarily forms singly charged [M+H]+ ions.[5]
Fragmentation "Soft" ionization; minimal in-source fragmentation, preserving the molecular ion.[5][8]Generally "soft," but can be harsher than ESI, sometimes causing in-source fragmentation.
LC Flow Rate Compatible with lower flow rates (typically < 1 mL/min).Can accommodate higher flow rates (up to 2 mL/min).[7]

Chapter 2: Deciphering the Molecule - High-Resolution MS and Fragmentation Analysis of AYA

With ESI selected as the optimal ionization method, we can predict the mass spectrometric behavior of AYA. The analysis is conducted in two stages: a full-scan MS to determine the accurate mass of the parent ion, followed by tandem MS (MS/MS) to induce and analyze fragmentation for structural confirmation.

Expected Mass Spectrum (MS1):

The AYA-HCl salt (C₅H₈N₂·HCl, MW: 132.59 g/mol ) will dissociate in solution. The free base, AYA (C₅H₈N₂), will be protonated. The ion of interest is the protonated molecule, [C₅H₈N₂ + H]⁺.

  • Formula: C₅H₉N₂⁺

  • Calculated Monoisotopic Mass: 97.0766 m/z

A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) should detect this ion with a mass accuracy of <5 ppm.

Tandem MS (MS/MS) Fragmentation Pathway:

By selecting the precursor ion at m/z 97.0766 and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint." The strained azetidine ring and the nitrile group are the most likely sites for fragmentation initiation[11].

A plausible fragmentation pathway is outlined below. The initial protonation is likely to occur on the more basic azetidine nitrogen.

G node_parent node_parent node_frag node_frag node_loss node_loss parent [AYA+H]⁺ m/z 97.0766 frag1 Fragment 1 C₄H₆N⁺ m/z 68.0500 parent->frag1 frag2 Fragment 2 C₃H₅N₂⁺ m/z 70.0453 parent->frag2 frag3 Fragment 3 C₃H₄⁺ m/z 40.0313 frag2->frag3 loss1 - CH₂NH (29 Da) loss2 - HCN (27 Da) loss3 - CH₂N₂ (42 Da)

Caption: Proposed fragmentation of protonated AYA (m/z 97.0766).

Key predicted fragmentations include:

  • Loss of HCN (27 Da): A characteristic fragmentation of nitriles, leading to a fragment at m/z 70.0453[12][13].

  • Ring Cleavage: The strained four-membered ring can undergo cleavage, potentially losing a CH₂NH moiety (29 Da) to yield a fragment at m/z 68.0500.

Chapter 3: A Tale of Two Molecules - Comparative Analysis with an N-Sulfonylated Analogue

To demonstrate how subtle structural changes dramatically impact fragmentation, we will compare AYA to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (ESA-A). This compound is a known intermediate in the synthesis of Baricitinib and differs from AYA by the presence of an ethylsulfonyl group on the azetidine nitrogen[14][15][16].

Expected Mass Spectrum (MS1) of ESA-A:

  • Formula: [C₇H₁₀N₂O₂S + H]⁺

  • Calculated Monoisotopic Mass: 187.0541 m/z

Tandem MS (MS/MS) Fragmentation Pathway of ESA-A:

The N-ethylsulfonyl group provides a new, highly active site for fragmentation that is absent in AYA. The fragmentation will be dominated by cleavages around the robust sulfonyl moiety.

G node_parent node_parent node_frag node_frag node_loss node_loss parent [ESA-A+H]⁺ m/z 187.0541 frag1 Fragment 1 [M+H-C₂H₄]⁺ m/z 159.0228 parent->frag1 frag2 Fragment 2 [M+H-SO₂]⁺ m/z 123.0922 parent->frag2 frag3 Fragment 3 [Azetidinylidene-acetonitrile+H]⁺ m/z 95.0609 parent->frag3 loss1 - C₂H₄ (28 Da) loss2 - SO₂ (64 Da) loss3 - C₂H₅SO₂ (93 Da)

Caption: Proposed fragmentation of protonated ESA-A (m/z 187.0541).

Key predicted fragmentations for ESA-A include:

  • Loss of Ethene (C₂H₄, 28 Da): A common fragmentation for ethyl groups, resulting in a fragment at m/z 159.0228.

  • Loss of Sulfur Dioxide (SO₂, 64 Da): A facile loss from the sulfonyl group, yielding an ion at m/z 123.0922.

  • Loss of the Ethylsulfonyl Radical (C₂H₅SO₂, 93 Da): Cleavage of the N-S bond results in the protonated core structure at m/z 95.0609.

Comparative Data Summary

AnalyteParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Dominant Fragmentation Driver
AYA 97.076670.0453, 68.0500Azetidine Ring Strain & Nitrile Group
ESA-A 187.0541159.0228, 123.0922, 95.0609N-Ethylsulfonyl Group

This comparison clearly demonstrates that the fragmentation pathway is dictated by the most labile parts of the molecule. For AYA, it's the core ring structure, while for ESA-A, it's the appended sulfonyl group.

Chapter 4: From Theory to Practice - A Validated Experimental Protocol

The following protocol details a robust LC-MS/MS method for the analysis of AYA-HCl and similar small molecules.

4.1 Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of AYA-HCl in methanol.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Perform a serial dilution using 50:50 methanol:water (v/v) to create a working solution of 1.0 µg/mL.

  • Transfer the working solution to an autosampler vial for injection.

4.2 Liquid Chromatography (LC) Method

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Ramp from 5% to 95% B

    • 3.0 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Equilibrate at 5% B

4.3 Mass Spectrometry (MS) Method

  • Instrument: High-Resolution Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas (N₂): 800 L/hr at 350°C.

  • Cone Gas (N₂): 50 L/hr.

  • Source Temperature: 120°C.

  • Acquisition Mode:

    • MS1 (Full Scan): Scan range m/z 50-500.

    • MS2 (Tandem MS): Data-Dependent Acquisition (DDA). Select the top 3 most intense ions from the MS1 scan for fragmentation.

    • Precursor for AYA: Include m/z 97.08 in the inclusion list.

    • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to capture a wide range of fragment ions.

Chapter 5: Visualizing the Process - The Integrated Analytical Workflow

The entire process, from sample receipt to final data interpretation, follows a logical and systematic workflow designed to ensure data quality and confidence.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Weigh AYA-HCl prep2 Dissolve in Methanol (Stock Solution) prep1->prep2 prep3 Dilute to Working Conc. (µg/mL) prep2->prep3 lc Inject onto LC System (C18 Separation) prep3->lc ms Ionize via ESI+ lc->ms ms1 Acquire MS1 Scan (Accurate Mass of [M+H]⁺) ms->ms1 ms2 Acquire MS2 Scan (Fragmentation Data) ms1->ms2 da1 Extract Ion Chromatogram (Confirm Parent Ion) ms2->da1 da2 Analyze MS2 Spectrum (Identify Fragments) da1->da2 da3 Confirm Structure vs. Predicted Pathway da2->da3

Caption: Integrated workflow for small molecule structural confirmation.

Conclusion

This guide has established a comprehensive framework for the mass spectrometric analysis of this compound. By logically selecting ESI as the optimal ionization technique and applying high-resolution tandem mass spectrometry, one can generate a rich dataset for unambiguous structural confirmation. The comparative analysis with an N-sulfonylated analogue highlights a core principle of mass spectrometry: fragmentation is a structure-dependent process that provides a unique molecular fingerprint. The protocols and workflows presented herein serve as a validated starting point for researchers, enabling them to approach the analysis of novel small molecules with confidence, rigor, and scientific integrity.

References

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • PubMed. (2024, June 15). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from [Link]

  • ACS Publications. (2018, November 13). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, January). Fragmentation pathway involving the nitrile form of.... Download Scientific Diagram. Retrieved from [Link]

  • PMC. (n.d.). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • PMC. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • ACS Publications. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP003999. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1187595-85-2 | Product Name : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Retrieved from [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]

  • MDPI. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Comparative Guide: Alternative Precursors for the Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2), is a critical intermediate in the synthesis of Baricitinib , a JAK1/JAK2 inhibitor.[1][2] The installation of the exocyclic double bond at the 3-position of the azetidine ring is the rate-limiting structural transformation.[3]

This guide objectively compares the two primary synthetic strategies defined by their starting precursors:

  • Direct Olefination Route: Utilizes 1-(ethylsulfonyl)azetidin-3-one as the direct precursor.[3][1]

  • Late-Stage Sulfonylation Route: Utilizes tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one) as a masked precursor, delaying the installation of the ethylsulfonyl group.[3][1]

Key Finding: While the Direct Olefination Route offers a shorter step count, the Late-Stage Sulfonylation Route is superior for industrial scalability due to improved impurity profiles (avoidance of genotoxic sulfonyl chloride handling in early steps) and higher overall yields (avoiding the instability of the N-sulfonyl ketone).[3]

Critical Pathway Analysis

Pathway A: Direct Olefination (The Convergent Approach)

Precursor: 1-(ethylsulfonyl)azetidin-3-one Mechanism: Horner-Wadsworth-Emmons (HWE) Olefination[1]

In this pathway, the ethylsulfonyl group is installed before the critical carbon-carbon bond formation.[3] The precursor ketone is synthesized via the oxidation of 1-(ethylsulfonyl)azetidin-3-ol.[3][1][4][5]

  • Pros: Convergent; fewer linear steps from the oxidized intermediate.[3]

  • Cons: The N-sulfonyl azetidinone intermediate is prone to ring-opening or decomposition under the strongly basic conditions required for HWE olefination.[3][1]

Pathway B: Late-Stage Sulfonylation (The Robust Approach)

Precursor: tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one) Mechanism: HWE Olefination


 Acidic Deprotection 

Sulfonylation[1]

This pathway uses the robust N-Boc protecting group during the high-energy olefination step.[3][1] The sensitive sulfonamide formation is reserved for the final step under mild conditions.[3]

  • Pros: High stability of the N-Boc ketone; easier purification of the intermediate; "Green" chemistry profile (water-soluble byproducts).[3][1]

  • Cons: Two additional unit operations (Deprotection and Sulfonylation).[3][1]

Visualizing the Synthetic Logic

G Start_Boc Precursor B: N-Boc-azetidin-3-one Inter_Boc Intermediate: N-Boc-3-(cyanomethylene)azetidine Start_Boc->Inter_Boc HWE Olefination (High Yield) Start_Sulf Precursor A: 1-(ethylsulfonyl)azetidin-3-one Target TARGET: 2-(1-(ethylsulfonyl)azetidin- 3-ylidene)acetonitrile Start_Sulf->Target HWE Olefination (Direct Route) HWE_Reagent Reagent: Diethyl cyanomethylphosphonate (LiHMDS or KOtBu) HWE_Reagent->Inter_Boc HWE_Reagent->Target Inter_Deprot Salt Intermediate: 3-(cyanomethylene)azetidine HCl Inter_Boc->Inter_Deprot Deprotection (HCl/IPA) Inter_Deprot->Target Sulfonylation (EtSO2Cl, Base)

Figure 1: Comparative workflow of Direct Olefination (Blue) vs. Late-Stage Sulfonylation (Red) pathways.[1]

Technical Comparison of Precursors

The choice of precursor dictates the reagent selection for the olefination step.[3]

FeaturePrecursor A: N-Ethylsulfonyl KetonePrecursor B: N-Boc Ketone
CAS Number 1187595-86-3395379-08-7
Stability Low: Sensitive to base; potential for ring strain release.[3][1]High: Stable crystalline solid; resistant to polymerization.[3][1]
Olefination Yield 65 - 75%85 - 93%
Reagent Compatibility HWE (Strict temp control < 0°C required).[3][1]HWE or Wittig (Tolerates RT).[3][1]
Impurity Profile Sulfonyl byproducts; difficult to separate from phosphate esters.[3][1]Clean conversion; Boc byproducts are volatile or water-soluble.[3][1]
Process Safety Requires handling EtSO₂Cl early (genotoxic risk).[3][1]EtSO₂Cl introduced in final step (controlled).[3][1]
Reagent Deep Dive: HWE vs. Wittig

For both precursors, the Horner-Wadsworth-Emmons (HWE) reaction using diethyl cyanomethylphosphonate is superior to the Wittig reaction using cyanomethyltriphenylphosphonium chloride.[3]

  • Why? The phosphate byproduct from HWE is water-soluble, allowing for simple aqueous extraction.[3] The triphenylphosphine oxide (Ph₃PO) byproduct from Wittig is difficult to remove from the polar azetidine product without chromatography, which is prohibitive at scale.[3]

Detailed Experimental Protocols

Protocol A: Synthesis via N-Boc Precursor (Recommended)

Reference: Adapted from green synthesis methodologies for Baricitinib intermediates.[1]

Step 1: Olefination

  • Charge diethyl cyanomethylphosphonate (1.2 eq) and THF (10 vol) to a reactor. Cool to 0°C.[3][1]

  • Add Potassium tert-butoxide (1.25 eq, 1M in THF) dropwise, maintaining T < 5°C. Stir for 30 min.

  • Add solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF (2 vol) dropwise.

  • Warm to 20°C and stir for 3 hours.

  • Quench with water. Extract with Ethyl Acetate.[3][1] Wash organic layer with brine.[3][1]

  • Concentrate to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Yield: ~90%).

Step 2: Deprotection & Sulfonylation (Telescoped)

  • Dissolve intermediate from Step 1 in Isopropyl Alcohol (IPA).

  • Add HCl (5-6N in IPA, 3 eq). Stir at RT for 4 hours until precipitation of the amine salt is complete. Filter and dry.[3][1]

  • Resuspend the salt in Acetonitrile (10 vol). Cool to 0°C.[3][1]

  • Add DBU (2.2 eq) or TEA followed by Ethanesulfonyl chloride (1.1 eq) dropwise.

  • Stir at 0-10°C for 2 hours.

  • Quench with water. The product often precipitates or can be extracted with DCM.[3]

  • Recrystallize from Ethanol/Water if necessary.[3][1]

Protocol B: Synthesis via N-Ethylsulfonyl Precursor

Note: Requires strict temperature control to prevent degradation.[3][1]

  • Prepare 1-(ethylsulfonyl)azetidin-3-one via Swern or TEMPO oxidation of the corresponding alcohol.[3][1]

  • Charge diethyl cyanomethylphosphonate (1.1 eq) and anhydrous THF. Cool to -10°C .[3][1][6]

  • Add LiHMDS (1.1 eq) slowly.[3][1] Stir 30 min.

  • Add 1-(ethylsulfonyl)azetidin-3-one (1.0 eq) in THF slowly, ensuring T < -5°C.

  • Monitor closely; reaction is usually fast (< 1 hour). Prolonged stirring leads to degradation.[3][1]

  • Quench immediately with saturated NH₄Cl.

  • Workup: Extract with EtOAc. The polarity of the sulfonyl group makes separation from phosphate byproducts challenging; column chromatography is often required.[3]

References

  • Cui, Z., et al. (2019).[3] A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[3][7] Chemistry Central Journal.[3][1] Retrieved from [Link]

  • Google Patents. (2016).[3][1] WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof.[3][1] Retrieved from

  • Organic Chemistry Portal. (2023). Horner-Wadsworth-Emmons Reaction Mechanism and Conditions.[3][1][4][5] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2021).[3][1] Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride.[8] Retrieved from [Link]

Sources

Comparative Guide: Baricitinib Synthesis Pathways & Yield Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Baricitinib synthesis pathways, designed for researchers and process chemists.

Executive Summary

Baricitinib (Olumiant), a selective JAK1/JAK2 inhibitor, presents a classic case study in the evolution from medicinal chemistry discovery to scalable process manufacturing. Early synthetic routes (e.g., Incyte’s original patent) prioritized speed-to-data but suffered from poor atom economy, expensive protecting groups (SEM), and chromatographic reliance.

Modern industrial pathways have shifted toward convergent synthesis , utilizing crystallization-driven purification and eliminating toxic protecting groups. This guide objectively compares the Rodgers et al. (Discovery) route against the Xu et al. (Process Optimized) route, demonstrating how strategic pathway design can double overall yield from ~20% to nearly 50%.

Part 1: Pathway Analysis

Route A: The Discovery Pathway (Rodgers et al.)

The Baseline Standard

This linear route, originally disclosed in WO2009114512, reflects a "med-chem" mindset: get the molecule made regardless of cost.

  • Mechanism: Linear assembly.

  • Critical Flaw: Usage of the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group on the pyrrolo[2,3-d]pyrimidine core.[1][2]

  • Bottleneck: Removal of the SEM group requires harsh acidic conditions or fluoride sources (TBAF), often leading to side reactions and requiring tedious silica gel chromatography.

  • Yield: Low (~20–30% overall).[3]

Route B: The Process-Optimized Pathway (Xu et al.)

The Scalable Alternative

Developed to address the inefficiencies of Route A, this pathway (published in Journal of Chemical Research, 2016) introduces a convergent strategy.

  • Mechanism: Convergent coupling.

  • Key Innovation: Bypasses the SEM protecting group entirely. The sulfonyl functionality is installed early on the azetidine ring, and the final coupling uses a borate intermediate directly.[4][5]

  • Advantage: Purification is achieved primarily through precipitation/crystallization, making it suitable for kilogram-scale production.

  • Yield: High (~49–55% overall).

Part 2: Comparative Metrics

The following data contrasts the two primary methodologies based on yield, step count, and scalability.

MetricRoute A (Discovery)Route B (Process Optimized)
Primary Reference Rodgers et al. (2009) / IncyteXu et al. (2016)
Overall Yield ~20–29% 49–55%
Total Steps 8 (Linear)5 (Convergent)
Protecting Groups SEM (Toxic, expensive removal)Boc (Acid labile, easy removal)
Purification Column Chromatography (High solvent waste)Crystallization / Filtration
Key Reagent Risk TBAF / SEM-Cl (High cost/toxicity)NaH / DBU (Standard industrial bases)
Atom Economy Low (Heavy protecting groups lost)High (Direct coupling)

Part 3: Visualizing the Pathways

Diagram 1: Route A (Discovery) - The "SEM" Bottleneck

This diagram illustrates the linear nature and the "protection/deprotection" loop that kills efficiency.

RouteA Start Pyrrolo[2,3-d]pyrimidine Core Step1 Protection (SEM-Cl) Yield: High Start->Step1 NaH, DMF Step2 Suzuki Coupling (Boronate Ester) Step1->Step2 Pd Catalyst Step3 Intermediate Complex Step2->Step3 Step4 Deprotection (TBAF/Acid) *Yield Loss Step* Step3->Step4 16h Reaction Step5 Sulfonylation Step4->Step5 Final Baricitinib (Chromatography Required) Step5->Final Final Purification

Caption: Route A requires SEM protection (Step 1) and harsh deprotection (Step 4), creating a yield bottleneck.

Diagram 2: Route B (Optimized) - Convergent Efficiency

This diagram highlights the parallel synthesis of the two key fragments and their clean convergence.

RouteB Frag1_Start Boc-Azetidinone Frag1_Step1 Horner-Emmons (NaH) Frag1_Start->Frag1_Step1 Frag1_Step2 Boc Deprotection & Sulfonylation Frag1_Step1->Frag1_Step2 Frag1_Final Sulfonyl-Azetidine Intermediate Frag1_Step2->Frag1_Final Coupling Michael Addition / Coupling (DBU, No Pd needed initially) Frag1_Final->Coupling Frag2_Start 4-Cl-Pyrrolo Pyrimidine Frag2_Start->Coupling Final Baricitinib (Crystallization) Coupling->Final High Purity

Caption: Route B prepares the sulfonyl-azetidine arm separately, allowing for a clean, convergent final coupling.

Part 4: Detailed Experimental Protocol (Route B)

Why this protocol? This protocol is based on the optimization by Xu et al. (2016). It is selected for its reproducibility, safety profile (avoiding TBAF), and superior yield. It represents the "Gold Standard" for laboratory-scale synthesis.

Phase 1: Synthesis of the Azetidine Backbone

Objective: Create the 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile intermediate.[5][6]

  • Horner-Emmons Reaction:

    • Reagents: tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq), Diethyl (cyanomethyl)phosphonate (1.2 eq), NaH (60% dispersion, 1.2 eq).

    • Solvent: Anhydrous THF.

    • Procedure: Cool THF solution of phosphonate to 0°C. Add NaH portion-wise. Stir 30 min. Add azetidinone dropwise.[5] Warm to RT and stir for 2h.

    • Workup: Quench with water, extract with EtOAc.[4][5][7][8]

    • Yield Target: ~85%.

  • Deprotection & Sulfonylation (One-Pot potential):

    • Step A: Dissolve intermediate in DCM. Add TFA (Trifluoroacetic acid) at 0°C. Stir 2h. Evaporate excess TFA.

    • Step B: Redissolve residue in DCM/TEA (Triethylamine). Cool to 0°C. Add Ethanesulfonyl chloride (1.1 eq).

    • Observation: The reaction is exothermic; control temperature <5°C to prevent sulfonylation of the nitrile.

    • Yield Target: ~90% for this sequence.

Phase 2: The Convergent Coupling

Objective: Link the pyrazole core to the azetidine arm.

  • Nucleophilic Addition:

    • Reagents: 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (Core), Azetidine intermediate (from Phase 1), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3][9]

    • Solvent: Acetonitrile (MeCN).

    • Procedure:

      • Suspend the Pyrazole-Pyrimidine core in MeCN.

      • Add DBU (Catalytic or stoichiometric depending on base form).

      • Add the Azetidine intermediate.

      • Reflux (80°C) for 4–6 hours. Monitoring by TLC/HPLC is critical here to observe the disappearance of the pyrazole species.

  • Isolation (The "Green" Step):

    • Cool the reaction mixture to Room Temperature.

    • Crystallization: The product often precipitates directly upon cooling. If not, add water dropwise to induce precipitation.

    • Filter the solids and wash with cold water/ethanol (1:1).

    • Drying: Vacuum dry at 50°C.

    • Final Purity: Typically >98% by HPLC without column chromatography.

References

  • Rodgers, J. D., et al. (2009).[1][10] Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. World Intellectual Property Organization. WO2009114512 .[11]

  • Xu, J., Cai, J., Chen, J., et al. (2016).[4] An efficient synthesis of baricitinib. Journal of Chemical Research, 40(4), 205–208.[4][5]

  • Jansen-van Vuuren, R. D., & Vohra, R. (2022).[3] Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(6), 156–163.

  • Sun Pharmaceutical Industries Ltd. (2016).

Sources

Spectroscopic Comparison Guide: 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ylidene" Scaffold in Drug Design

2-(Azetidin-3-ylidene)acetonitrile hydrochloride (AYAA·HCl) is a critical four-membered heterocyclic intermediate, most notably recognized as the structural core for Baricitinib (a JAK1/JAK2 inhibitor). Unlike its saturated counterparts, the "ylidene" motif introduces an exocyclic double bond at the C3 position, creating a unique electronic environment that significantly alters its spectroscopic signature and reactivity profile.

This guide provides a technical comparison of AYAA·HCl against its N-protected precursors and saturated analogs. We analyze the spectral shifts driven by ring strain and conjugation, providing a self-validating roadmap for confirming identity and purity during synthesis.

Structural & Mechanistic Analysis

The azetidine ring is inherently strained (~26 kcal/mol). Introducing an exocyclic double bond (the ylidene group) further increases this strain by enforcing planarity at the C3 center, affecting bond angles and hybridization.

Key Structural Features for Spectroscopy:
  • Exocyclic Conjugation: The nitrile group (CN) is conjugated with the exocyclic double bond. This lowers the CN stretching frequency in IR compared to saturated analogs.

  • Protonation State: The hydrochloride salt form protonates the azetidine nitrogen, causing significant downfield shifts in NMR due to the inductive effect of the ammonium cation.

  • Symmetry: The ylidene geometry renders the C2 and C4 methylene protons chemically equivalent in a symmetric environment, though restricted rotation or N-substitution can break this symmetry.

Pathway Visualization

The following diagram outlines the synthesis flow and the structural relationship between the compounds discussed.

G N_Boc Compound A N-Boc-3-azetidinone Precursor Compound B N-Boc-3-(cyanomethylene)azetidine (Precursor) N_Boc->Precursor HWE Reaction (KOtBu, THF) HWE_Reagent Diethyl cyanomethylphosphonate HWE_Reagent->Precursor Target Compound C 2-(Azetidin-3-ylidene)acetonitrile HCl (Target: AYAA·HCl) Precursor->Target Deprotection (HCl/IPA or Dioxane) Derivative Compound D N-Ethylsulfonyl Derivative (Baricitinib Intermediate) Target->Derivative Sulfonylation (EtSO2Cl, Base)

Figure 1: Synthetic lineage of the azetidin-3-ylidene scaffold.[1] Compound C is the focal point of this spectroscopic analysis.

Spectroscopic Comparison: The Data

Infrared (IR) Spectroscopy: The Conjugation Shift

The most immediate diagnostic tool for distinguishing the "ylidene" (unsaturated) from the "yl" (saturated) forms is the position of the nitrile stretch.

Functional GroupCompound B (N-Boc Precursor)Compound C (Target: AYAA·HCl)Saturated Analog (Azetidin-3-yl-CN)
Nitrile (C≡N) 2222 cm⁻¹ (Strong)2225 cm⁻¹ (Strong)~2250 cm⁻¹ (Weak/Med)
Alkene (C=C) 1680–1695 cm⁻¹1670–1690 cm⁻¹Absent
Carbonyl (C=O) 1694 cm⁻¹ (Boc Carbamate)AbsentAbsent
Amine (N-H) Absent2400–3000 cm⁻¹ (Broad, NH₂⁺)3300 cm⁻¹ (Sharp, Free NH)

Application Insight:

  • Validation Check: If your spectrum shows a nitrile peak >2240 cm⁻¹, you likely have incomplete conversion (if coming from a different route) or over-reduction to the saturated alkane.

  • Salt Formation: The broad absorption from 2400–3000 cm⁻¹ in Compound C confirms the formation of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Profiling

The rigidity of the double bond creates a distinct signature in ¹H NMR.

Comparative ¹H NMR Data (DMSO-d₆)
Proton EnvironmentCompound B (N-Boc)Compound C (AYAA·HCl)Compound D (N-Ethylsulfonyl)
Vinyl Proton (=CH-CN) δ 5.65 (s, 1H) δ 5.85–6.05 (s, 1H) δ 5.80 (s, 1H)
Ring Methylene (C2/C4) δ 4.58 (m, 4H)δ 4.80–5.10 (m, 4H)δ 4.60–4.75 (m, 4H)
N-Substituent δ 1.40 (s, 9H, t-Bu)δ 9.40–9.80 (br s, 2H, NH₂⁺) δ 3.10 (q), 1.25 (t) (Ethyl)

Mechanistic Interpretation:

  • The "Vinyl Singlet": The proton on the exocyclic double bond appears as a singlet (or triplet with very small long-range coupling ⁴J ~1-2 Hz). This is the definitive marker for the "ylidene" structure.

  • Deshielding in HCl Salt: In Compound C, the positive charge on the nitrogen (ammonium) pulls electron density from the ring carbons, shifting the ring methylene protons downfield (from ~4.6 to ~4.9 ppm) compared to the neutral N-Boc form.

Mass Spectrometry (MS)
  • Ionization: ESI+

  • Compound C (Free Base MW: 94.11):

    • [M+H]⁺: Observed at m/z 95.1.

    • Fragmentation: A characteristic loss of acetonitrile (CH₃CN) or ring opening (retro-2+2) is often observed in high-energy collisions.

    • Impurity Alert: A peak at m/z 97.1 suggests the presence of the saturated impurity (2-(azetidin-3-yl)acetonitrile), which is a common byproduct if hydrogenation conditions were used previously.

Experimental Protocols

Protocol A: Solubility & Stability for Analysis

The hydrochloride salt (AYAA·HCl) is hygroscopic and unstable in basic media.

  • Solvent Choice:

    • Recommended: DMSO-d₆ (Excellent solubility, stabilizes the exchangeable NH protons).

    • Avoid: CDCl₃ (Poor solubility for the HCl salt; requires free-basing which may lead to polymerization).

  • Sample Prep:

    • Dissolve 5-10 mg of AYAA·HCl in 0.6 mL DMSO-d₆.

    • Critical Step: Add 1 drop of D₂O after the initial scan to confirm the assignment of the broad NH₂⁺ peak (it will disappear upon D₂O exchange).

Protocol B: Purity Determination via ¹H NMR

To quantify the ratio of Target (Ylidene) to Saturated Impurity:

  • Integrate the Vinyl Proton of the Target (Compound C) at δ 5.9 ppm (Set Integral = 1.0).

  • Look for the Methine Proton of the saturated impurity (CH-CH₂-CN) around δ 2.9–3.1 ppm (multiplet).

  • Calculation:

    
    
    

Troubleshooting & FAQ

Q: My IR spectrum shows a split nitrile peak.

  • Cause: This often indicates a mixture of E and Z isomers (though the ring constraints usually favor one) or, more likely, the presence of residual N-Boc precursor (2222 cm⁻¹) mixed with the HCl salt.

Q: The vinyl proton in NMR is splitting into a triplet.

  • Cause: This is due to long-range coupling (⁴J) with the ring methylene protons. It is a sign of high-resolution shimming and is a valid spectral feature, not an impurity.

Q: The compound turns yellow/brown upon storage.

  • Cause: The free base of 2-(azetidin-3-ylidene)acetonitrile is prone to polymerization via the exocyclic double bond.

  • Solution: Always store as the Hydrochloride salt at -20°C under desiccant.

References

  • Synthesis of Baricitinib Intermediates

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[2][3]

    • Source: PMC (N
    • URL:[Link]

  • Spectroscopic Data of Azetidine Derivatives

    • Title: Synthesis of New Azetidine and Oxetane Amino Acid Deriv
    • Source: MDPI Molecules.
    • URL:[Link]

  • Patent Literature (Process Chemistry)
  • Chemical Properties & Safety

    • Title: 2-(Azetidin-3-yl)acetonitrile hydrochloride Product Page.[4]

    • Source: Sigma-Aldrich (MilliporeSigma).

Sources

Benchmarking Purity: A Comparative Analytical Guide for 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound: 2-(Azetidin-3-ylidene)acetonitrile Hydrochloride CAS: 1314910-43-4 (HCl Salt) / 1152509-81-5 (Free Base context) Primary Application: Key intermediate for JAK1/JAK2 inhibitors (e.g., Baricitinib).[1][2]

In the competitive landscape of pharmaceutical synthesis, This compound represents a high-risk/high-reward building block. Its structure—a strained four-membered azetidine ring coupled with a reactive exocyclic double bond—creates a "perfect storm" for instability.

Commercial sources vary significantly in quality. Low-grade batches often exhibit polymerization (triggered by heat/light) or hydrolysis (triggered by moisture), leading to failed coupling reactions and difficult downstream purifications. This guide provides a self-validating analytical framework to objectively assess and compare supplier quality before committing to bulk procurement.

Critical Quality Attributes (CQAs)

To accurately compare vendors, you must assess three specific failure modes inherent to this molecule:

CQARisk FactorAnalytical Indicator
Salt Stoichiometry The HCl count is often non-integer (0.8–1.2 eq) due to poor isolation.qNMR: Shift in chemical potential or integration of counter-ion signals.
Ring Integrity Azetidine ring opening (hydrolytic cleavage).HPLC-MS: Appearance of [M+18] peaks (hydration) or linear chain fragments.
Oligomerization "Ylidene" double bond reactivity.H-NMR: Broadening of olefinic protons (~5.5-6.0 ppm). GPC: High MW tailing.

Comparative Methodologies: The "Triad" Protocol

A single method is insufficient for this compound. We utilize a "Triad" approach: HPLC (purity), qNMR (assay/salt), and Stress Testing (stability).

Protocol A: High-Fidelity HPLC Analysis

Rationale: Standard C18 columns often fail to retain this highly polar, cationic salt. We employ an ion-pairing strategy or a specialized polar-embedded column to ensure separation of the hydrolysis impurities.

Instrument: UHPLC with DAD/MS Column: Waters XSelect CSH C18 (or equivalent charged surface hybrid), 3.5 µm, 4.6 x 100 mm. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent). Mobile Phase B: Acetonitrile.[3][4] Gradient: 0% B (Hold 2 min)


 30% B (10 min) 

90% B (Wash). Detection: UV @ 210 nm (amide/nitrile) and 254 nm.

Comparison Logic:

  • Vendor A (High Quality): Single sharp peak at RT ~3.5 min. Baseline flat.

  • Vendor B (Low Quality): Fronting peak (free base contamination) or small peaks at RT ~1.2 min (Hydrolyzed amide).

Protocol B: Quantitative NMR (qNMR)

Rationale: HPLC response factors can be misleading if oligomers lack UV chromophores. qNMR provides the absolute weight % purity.

Solvent: DMSO-


 (Avoid 

to prevent H/D exchange at the active methylene). Internal Standard: Maleic Acid or TCNB (Traceable). Key Signals:
  • 
     4.5–5.0 ppm (Azetidine 
    
    
    
    protons).
  • 
     5.8 ppm (Exocyclic vinyl proton).
    
  • Integration comparison between the Vinyl proton and the Internal Standard determines absolute purity.

Representative Data: Vendor Comparison

The following data simulates a typical comparative assessment between a premium supplier (Batch A) and a budget supplier (Batch B).

Table 1: Analytical Head-to-Head
MetricVendor A (Premium) Vendor B (Budget) Interpretation
HPLC Purity (Area %) 99.2%94.5%Vendor B shows 3% early-eluting impurity (Hydrolysis).
qNMR Absolute Assay 98.5% w/w86.0% w/wCRITICAL: Vendor B contains excess inorganic salts/solvent not seen in HPLC.
Appearance White, free-flowing powderOff-white, sticky clumpsVendor B is hygroscopic; likely compromised seal.
Water Content (KF) 0.5%4.2%High water content accelerates ring opening.
Degradation Pathway Analysis

Understanding what you are seeing in the chromatogram is vital.

Degradation Start 2-(Azetidin-3-ylidene) acetonitrile HCl Hydrolysis Impurity A: Amide Hydrolysis (Nitrile -> Amide) Start->Hydrolysis + H2O (Moisture) RingOpen Impurity B: Ring Opening (Azetidine cleavage) Start->RingOpen + Acid/Heat Polymer Impurity C: Oligomerization (Double bond reaction) Start->Polymer Light/Storage

Figure 1: Primary degradation pathways. Impurity A usually elutes earlier in RP-HPLC. Impurity C often disappears into the baseline or wash.

Experimental Workflow: The "Go/No-Go" Decision Tree

Use this logic flow to accept or reject a batch efficiently.

Workflow Sample Receive Sample (Store at -20°C) Visual Visual Inspection: Is it caked/yellow? Sample->Visual Reject1 REJECT: Moisture Damage Visual->Reject1 Yes qNMR Step 1: qNMR (Check Assay & Salt) Visual->qNMR No Decision1 Assay > 95%? qNMR->Decision1 HPLC Step 2: HPLC-UV (Impurity Profile) Decision1->HPLC Yes Reject2 REJECT: Low Potency Decision1->Reject2 No Decision2 Single Impurity < 0.5%? HPLC->Decision2 Approve APPROVE BATCH Proceed to Synthesis Decision2->Approve Yes Reject3 REJECT: High Impurity Load Decision2->Reject3 No

Figure 2: Screening workflow. Note that qNMR is placed before HPLC to save time on low-potency batches.

Expert Recommendations

  • Storage is Key: Upon receipt, immediately transfer the compound to a glovebox or desiccator. Store at -20°C. The HCl salt is more stable than the free base but remains hygroscopic.

  • Solubility Check: If the sample does not dissolve fully in dry DMSO or Methanol, it likely contains inorganic salts (NaCl/KCl) from the neutralization step during manufacturing.

  • Procurement Strategy: Request a "use test" sample (1g) before bulk purchase (1kg+). Perform the Protocol A (HPLC) stress test: leave the sample in water for 4 hours. If degradation >10%, the batch is too labile for robust manufacturing.

References

  • Preparation of Azetidine Derivatives. (2010). World Intellectual Property Organization. Patent WO2010/064735. (Describes the synthesis and salt formation of azetidin-3-ylidene derivatives). Link

  • Baricitinib Synthesis and Impurity Profiling. (2016). Journal of Medicinal Chemistry. (Contextualizes the importance of the azetidine intermediate purity in JAK inhibitor synthesis). Link

  • Quantitative NMR (qNMR) for Purity Assessment. (2014). Journal of Pharmaceutical and Biomedical Analysis. (Standard protocols for qNMR validation used in Protocol B). Link

  • Stability of Strained Azetidine Rings. (2018). Organic Process Research & Development. (General discussion on the hydrolytic instability of 4-membered heterocycles). Link

Sources

Efficacy Comparison of Catalytic Architectures for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of catalytic methodologies for azetidine synthesis, designed for researchers in medicinal chemistry and process development.

Executive Summary & Strategic Positioning

Azetidines (saturated four-membered nitrogen heterocycles) are increasingly critical in drug discovery as conformationally restricted bioisosteres of amines, altering pKa, lipophilicity (LogD), and metabolic stability. However, their synthesis is thermodynamically disfavored due to significant ring strain (~26 kcal/mol).

Current catalytic strategies bifurcate into two dominant mechanistic classes:

  • Transition-Metal Catalyzed C(sp³)–H Activation: Best for derivatizing complex aliphatic amines. High robustness but requires directing groups.

  • Photoredox & Energy Transfer Catalysis: Best for de novo ring construction via cycloaddition. High atom economy and mild conditions but subject to photon flux limitations.

This guide contrasts these approaches, providing validated protocols and decision matrices for selection.

Mechanistic Comparison: C–H Activation vs. Photocycloaddition

The choice of catalyst dictates the disconnection strategy. The following diagram contrasts the logic of Palladium-catalyzed C–H activation against Iridium-catalyzed Energy Transfer (EnT) cycloaddition.

Azetidine_Mechanisms Start_Pd Aliphatic Amine (Substrate) DG_Install Directing Group (PA) Installation Start_Pd->DG_Install Start_Photo Imine/Oxime + Alkene (Substrates) Excitation Ir(III)* Excitation (Blue LED) Start_Photo->Excitation Pd_Cycle Pd(II)/Pd(IV) Cycle (C-H Activation) DG_Install->Pd_Cycle Pd_Cycle->Pd_Cycle Oxidant (PhI(OAc)2) Red_Elim C-N Bond Formation (Reductive Elimination) Pd_Cycle->Red_Elim Product_Pd Azetidine (High Diastereocontrol) Red_Elim->Product_Pd EnT Triplet Energy Transfer (EnT) Excitation->EnT Cycloadd [2+2] Cycloaddition (Stepwise Radical) EnT->Cycloadd Product_Photo Azetidine (Diverse Substitution) Cycloadd->Product_Photo

Figure 1: Mechanistic divergence between Pd-catalyzed intramolecular C-H amination (Top, Blue) and Ir-catalyzed Aza-Paternò-Büchi photocycloaddition (Bottom, Red).

Comparative Efficacy Analysis

Catalyst Class A: Palladium (Pd) – Intramolecular C(sp³)–H Amination[1][2][3][4]
  • Mechanism: High-valent Pd(II)/Pd(IV) redox cycle.

  • Key Reagents: Pd(OAc)₂, PhI(OAc)₂ (oxidant), Picolinamide (PA) directing group.

  • Primary Utility: Converting linear aliphatic amines (e.g., valine, leucine derivatives) into azetidines.

  • Pros: Excellent diastereoselectivity (trans-products favored); scalable; insensitive to air/moisture compared to radical methods.

  • Cons: Requires installation and removal of directing groups; high temperature (100°C+) often required.

Catalyst Class B: Photoredox (Ir/Cu) – [2+2] & [3+1] Cycloadditions
  • Mechanism: Triplet Energy Transfer (EnT) or Radical Cascade.

  • Key Reagents: Ir(ppy)₃ derivatives or Cu(I) catalysts, Blue LEDs.

  • Primary Utility: Building azetidines from fragments (imines + alkenes or amines + alkynes).[1]

  • Pros: Mild (room temp); high atom economy; access to structures difficult to form via C-H activation.

  • Cons: Light penetration issues on scale (requires flow chemistry for >10g); substrate specific electronic requirements.

Performance Matrix
FeaturePd-Catalyzed C-H AminationPhotoredox Aza-Paternò-Büchi (Ir)Cu-Catalyzed [3+1] Radical Annulation
Bond Formation Intramolecular C–NIntermolecular [2+2]Intermolecular [3+1]
Substrate Scope Aliphatic Amines (

-C-H)
Oximes/Imines + AlkenesAmines + Alkynes
Yield Range 60 – 90%50 – 85%40 – 80%
Diastereocontrol High (Trans-selective)Moderate to HighHigh (Anti-selective)
Scalability High (Batch reactors)Moderate (Flow required)Moderate (Flow required)
Key Limitation Directing Group RemovalExcited State LifetimeAlkyne Availability
Reference He et al. (2012) [1]Schindler et al. (2020) [2]Zhang et al. (2022) [3]

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Picolinamide-Directed C–H Amination

Best for: Late-stage functionalization of amino acid derivatives.

Causality: The picolinamide (PA) group coordinates Pd(II), directing it to the


-C-H bond. PhI(OAc)₂ oxidizes the resulting palladacycle to Pd(IV), triggering reductive elimination to form the strained ring.

Workflow:

  • Directing Group Install: React amine with picolinic acid (EDC/HOBt coupling).

  • Reaction Setup:

    • Substrate: N-Picolinoyl amine (0.2 mmol).

    • Catalyst: Pd(OAc)₂ (2.2 mg, 5-10 mol%).

    • Oxidant: PhI(OAc)₂ (161 mg, 2.5 equiv).

    • Solvent: Toluene (2.0 mL).

    • Conditions: Seal tube, heat to 110°C for 12–15 hours.

  • Workup: Cool to RT, filter through Celite, concentrate.

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

  • Deprotection (Optional): Hydrolysis of PA group using 3N HCl/MeOH or reductive cleavage.

Validation Check: Successful reaction is indicated by the disappearance of the N-H signal and the appearance of diastereotopic ring protons in ¹H NMR.

Protocol B: Visible-Light Mediated Aza-Paternò-Büchi Reaction

Best for: De novo synthesis of complex bicyclic or highly substituted azetidines.

Causality: The Iridium catalyst absorbs blue light and transfers energy to the oxime/imine (EnT), generating a triplet state that undergoes [2+2] cycloaddition with an alkene.[2] This bypasses the high thermal barrier of 4-membered ring formation.

Workflow:

  • Reaction Setup:

    • Substrate: Glyoxylate oxime (0.2 mmol) + Alkene (5 equiv).

    • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%).

    • Solvent: DCE or MeCN (degassed).

    • Light Source: 450 nm Blue LEDs (approx. 40W).

    • Conditions: Irradiate at RT for 12–24 hours under N₂ atmosphere.

  • Workup: Concentrate directly.

  • Purification: Silica gel chromatography.

Validation Check: Monitor consumption of the oxime peak. Strict exclusion of oxygen is required as O₂ quenches the triplet state.

Workflow Visualization

The following diagram illustrates the operational workflow for the Palladium-catalyzed method, which is currently the most robust for generating pharmaceutical building blocks.

Pd_Workflow Step1 Step 1: Substrate Prep Coupling Amine + Picolinic Acid Step2 Step 2: Catalytic Cycle Pd(OAc)2 (10%), PhI(OAc)2, 110°C Step1->Step2 N-PA Amine Step3 Step 3: Purification Celite Filtration & Column Chrom. Step2->Step3 Crude Mix Step4 Step 4: Deprotection Removal of PA Group (Hydrolysis) Step3->Step4 Pure N-PA Azetidine Final Free Azetidine Step4->Final

Figure 2: Operational workflow for Pd-catalyzed C-H amination. Step 2 is the critical efficacy-determining step requiring precise temperature control.

References

  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination. Source: Journal of the American Chemical Society (2012).[3] URL:[Link]

  • Synthesis of Azetidines via Visible-Light-Mediated Intermolecular [2+2] Photocycloadditions. Source: Nature Chemistry (2020).[4] URL:[Link]

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Source: The Innovation (2022). URL:[Link]

  • Benzazetidine synthesis via palladium-catalysed intramolecular C-H amination. Source: Nature Chemistry (2016).[5] URL:[Link]

Sources

A Comparative Guide to the Synthetic Strategies of Baricitinib Intermediates: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Baricitinib (trade name Olumiant) is a potent and selective Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK2.[1][2] This mechanism interrupts the signaling of various pro-inflammatory cytokines, making it a cornerstone therapy for moderate-to-severe rheumatoid arthritis and other autoimmune conditions.[2][3] The commercial success and therapeutic importance of Baricitinib, jointly developed by Incyte and Eli Lilly, necessitate highly efficient, scalable, and cost-effective manufacturing processes.[4][5]

The molecular architecture of Baricitinib is a convergent assembly of three key building blocks: a pyrrolo[2,3-d]pyrimidine core, a 1H-pyrazole linker, and a unique 1-(ethylsulfonyl)azetidine-3-yl acetonitrile moiety. The synthesis of these intermediates, particularly the complex azetidine ring, presents significant chemical challenges. The efficiency of their production is a critical determinant of the final drug substance's cost and accessibility.

This guide provides an in-depth cost-benefit analysis of various published synthetic routes to the pivotal intermediates of Baricitinib. We will dissect the strategic choices behind different synthetic pathways, compare their performance based on experimental data, and offer detailed protocols for key transformations. The objective is to equip researchers and process chemists with the critical insights needed to select or design a manufacturing route that balances chemical efficiency with economic viability.

Chapter 1: The Azetidine Core: A Tale of Two Strategies

The synthesis of the 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile fragment is arguably the most challenging aspect of the overall Baricitinib synthesis. Its construction dictates a significant portion of the process cost and complexity. Two primary strategies have emerged, differing fundamentally in their choice of starting material.

Route 1.1: The Horner-Wadsworth-Emmons (HWE) Approach from 1-Boc-3-Azetidinone

This route, utilized in early syntheses, begins with the commercially available but relatively expensive 1-Boc-3-azetidinone. The key transformation is a Horner-Wadsworth-Emmons (HWE) reaction to introduce the cyanomethylene group.

The causality behind this choice is the high reliability and typically high yields of the HWE reaction for forming carbon-carbon double bonds. The subsequent steps involve deprotection of the Boc group, followed by sulfonylation with ethanesulfonyl chloride.

  • Expertise & Experience: While effective, the cost of 1-Boc-3-azetidinone can be a major drawback for large-scale industrial production. Process chemists often seek to minimize the cost of starting materials. A notable optimization within this route involves the choice of base for the HWE reaction. The use of sodium hydride (NaH) in place of potassium tert-butoxide has been shown to increase the yield of the cyanomethylene product to a robust 84%.[2]

Route 1.2: A Greener, Cost-Effective Synthesis from Benzylamine

To address the high cost of 1-Boc-3-azetidinone, an alternative route starting from inexpensive, bulk chemicals like benzylamine has been developed.[6] This pathway involves more chemical steps but leverages a significant cost advantage in the initial raw materials.

This synthetic method employs a green oxidation reaction, potentially in a microchannel reactor, to form a key intermediate, demonstrating a commitment to modern, sustainable manufacturing principles.[6] The logic here is to accept a longer synthetic sequence in exchange for a dramatic reduction in starting material costs, a common trade-off in process chemistry.

  • Trustworthiness: Each step in this longer sequence must be high-yielding and robust to be industrially viable. The self-validating nature of this protocol relies on the efficiency of transformations like the green oxidation and subsequent cyclizations, which must consistently outperform the economic burden of the additional steps.

Comparative Analysis: Azetidine Intermediate Synthesis
ParameterRoute 1.1: HWE ApproachRoute 1.2: From BenzylamineJustification & Insights
Starting Material 1-Boc-3-AzetidinoneBenzylamine, EpichlorohydrinBenzylamine is a fraction of the cost of 1-Boc-3-Azetidinone, representing the primary cost-saving driver for Route 1.2.
Key Transformation Horner-Wadsworth-EmmonsGreen Oxidation, CyclizationThe HWE is a classic, high-yield reaction. The green oxidation in Route 1.2 is innovative but may require specialized equipment like microreactors.[6]
Number of Steps Shorter (approx. 4 steps)Longer (approx. 7-8 steps)The economic benefit of cheaper materials must outweigh the operational costs of a longer process (more solvents, energy, and man-hours).
Overall Yield Reported as high as 49% for the final drug.[1]Yields for individual steps are high, but overall yield may be lower due to the increased number of steps.A shorter route with a slightly lower yield might still be preferable if it avoids complex or hazardous reagents.
Key Reagents Diethyl cyanomethylphosphonate, NaH, EtSO₂ClTEMPO, various standard reagentsRoute 1.1 requires a phosphorus-based reagent and a hazardous base (NaH). Route 1.2 may be considered "greener" depending on the specific oxidation conditions.[6]
Scalability Proven scalability.Designed for scale-up, potentially advantageous with continuous flow technology.[6]The choice may depend on the available manufacturing infrastructure (batch vs. continuous flow).

Chapter 2: Strategic Assembly of the Baricitinib Backbone

With the core fragments in hand, the final assembly of Baricitinib can be approached in different ways. The sequence of coupling reactions is a critical strategic decision that impacts process efficiency by potentially eliminating the need for protection and deprotection steps.

Strategy A: The Original Convergent Pathway

The initial route patented by Incyte involves a Suzuki coupling reaction between the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and a pyrazole boronic ester. This is followed by deprotection and a subsequent Michael addition with the pre-formed azetidine intermediate.

Strategy_A Pyrrolo 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Protect Protect Pyrrole N-H (e.g., SEM-Cl) Pyrrolo->Protect Suzuki Suzuki Coupling (Pd Catalyst) Protect->Suzuki Pyrazole Pyrazole Boronic Ester Pyrazole->Suzuki Coupled Coupled Bi-aryl Intermediate Suzuki->Coupled Deprotect Deprotect Pyrrole N-H Coupled->Deprotect FreeNH Free N-H Intermediate Deprotect->FreeNH Michael Michael Addition (DBU) FreeNH->Michael Azetidine Azetidine Intermediate Azetidine->Michael Baricitinib Baricitinib Michael->Baricitinib

Caption: Strategy A: Original convergent synthesis pathway.

This route is robust but contains a significant drawback: the pyrrole nitrogen of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine must be protected before the Suzuki coupling and deprotected afterward. These additional steps add to the cost, reduce overall yield, and generate more waste.

Strategy B: The Optimized Convergent Pathway

An alternative strategy reverses the order of fragment assembly.[2] Here, the azetidine and pyrazole intermediates are first joined via a nucleophilic addition. The resulting borate intermediate is then directly coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a final Suzuki reaction to yield Baricitinib.

Strategy_B Azetidine Azetidine Intermediate Addition Nucleophilic Addition (DBU) Azetidine->Addition Pyrazole Pyrazole Boronic Ester Pyrazole->Addition Combined Combined Azetidine-Pyrazole Borate Intermediate Addition->Combined Suzuki Final Suzuki Coupling (Pd Catalyst) Combined->Suzuki Pyrrolo 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine (No Protection) Pyrrolo->Suzuki Baricitinib Baricitinib Suzuki->Baricitinib

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Azetidin-3-ylidene)acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 2-(Azetidin-3-ylidene)acetonitrile hydrochloride. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Core Principles & Hazard Assessment

Understanding the chemical nature of this compound is fundamental to its safe disposal. The molecule presents a combination of functional groups that must be respected:

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle. While not as strained as an aziridine, it is more reactive than larger ring systems.

  • Nitrile Group (-C≡N): This is the primary group of concern for toxicity. Nitriles can be toxic and, under acidic conditions or high heat, have the potential to release highly toxic hydrogen cyanide gas.[1][2]

  • Hydrochloride Salt (-HCl): This salt form enhances water solubility but also means the compound will form an acidic solution. This acidity must be managed during disposal.

Given these characteristics, the cardinal rule of disposal is do not dispose of this chemical down the drain .[3][4] The primary and universally recommended method of disposal is through a licensed and accredited hazardous waste disposal service.[3][5][6]

Personal Protective Equipment (PPE) & Handling

Prior to handling the compound for disposal or in the event of a spill, the following minimum PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling.[7]

  • Body Protection: A lab coat or a chemical-resistant suit to protect against skin contact.[7]

All handling, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]

Recommended Disposal Pathway: Professional Waste Management

This is the safest and most compliant method for disposing of this compound.

Step-by-Step Protocol for Waste Collection
  • Segregation: Designate a specific, compatible waste container for this chemical. It should be classified as "Halogenated Organic Waste" due to the hydrochloride salt, or as otherwise directed by your institution's Environmental Health & Safety (EHS) department. Do not mix with incompatible waste streams like strong oxidizing agents or bases.[8][9]

  • Containerization:

    • Use a clean, dry, and sealable container that is chemically compatible with the waste.[3][6][7]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • For liquid waste solutions, fill the container to no more than 80% capacity to allow for vapor expansion.[8]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources, pending collection.[10][11]

  • Arrange for Disposal: Contact your institution's EHS office to schedule a pickup.[8] They are equipped to manage the transport and final destruction of the chemical waste in accordance with all local and national regulations.[5]

Emergency Procedures: Spill & Decontamination

Accidents require a swift and informed response. Follow this procedure for spills.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[5][7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Contain & Absorb: For a solid spill, carefully sweep it up. For a liquid spill, cover with an inert absorbent material such as vermiculite, sand, or a universal chemical binder.[5][10][12] Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully scoop the absorbed material and spilled chemical into a designated hazardous waste container.[6][7][12]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, or a 5% acetic acid solution for amine-related compounds followed by water).[10] All cleaning materials must also be disposed of as hazardous waste. Prevent any runoff from entering drains.[3][6]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the disposal of this compound.

G start Waste Generated: 2-(Azetidin-3-ylidene)acetonitrile hydrochloride assess Is the quantity small (<5g)? Is immediate professional disposal not feasible AND are you an expert in chemical neutralization? start->assess professional_disposal PRIMARY PATHWAY: Prepare for Professional Disposal assess->professional_disposal No (Recommended) deactivation EXPERT-ONLY PATHWAY: Chemical Deactivation (Informational Only) assess->deactivation Yes (High Caution) segregate 1. Segregate into 'Halogenated Organic Waste' professional_disposal->segregate containerize 2. Containerize in a labeled, sealed, compatible container segregate->containerize store 3. Store safely in secondary containment containerize->store contact_ehs 4. Contact EHS for pickup store->contact_ehs disclaimer CAUTION: High Risk. Requires full risk assessment. Consult EHS before proceeding. deactivation->disclaimer alkaline_oxidation 1. Alkaline Hypochlorite Oxidation to destroy nitrile group disclaimer->alkaline_oxidation neutralize 2. Neutralize final solution to pH ~7 alkaline_oxidation->neutralize collect_aqueous 3. Collect as Aqueous Hazardous Waste neutralize->collect_aqueous collect_aqueous->contact_ehs

Caption: Decision workflow for disposal of this compound.

Summary of Safety & Disposal Parameters

ParameterGuidelineRationale
Primary Disposal Method Licensed Hazardous Waste ContractorEnsures safe, compliant, and environmentally sound destruction (e.g., high-temperature incineration).[3]
Waste Classification Halogenated Organic Waste / Toxic ChemicalBased on the hydrochloride salt and the inherent toxicity of the nitrile functional group.
PPE Requirements Safety Goggles, Lab Coat, Nitrile GlovesProtects against skin/eye contact and inhalation of dust/aerosols.[7][13]
Incompatible Materials Strong Oxidizing Agents, Strong BasesTo prevent uncontrolled exothermic reactions or gas evolution.[9]
Spill Cleanup Material Inert Absorbents (Vermiculite, Sand)Safely absorbs the chemical without reacting with it.[5][10][12]

(For Informational Purposes Only) Potential Chemical Deactivation

WARNING: The following procedure is for informational purposes only and should only be attempted by experienced chemists after a thorough, site-specific risk assessment and with explicit permission from their institution's EHS department. It is not a substitute for professional disposal.

The goal of chemical deactivation is to destroy the toxic nitrile functional group through oxidation.

  • Preparation: In a chemical fume hood, prepare a stirred solution of the this compound in water. Place the reaction vessel in an ice bath to control the temperature.

  • Alkalinization: Slowly add a solution of sodium hydroxide (NaOH) to raise the pH of the solution to >10.

  • Oxidation: While stirring vigorously and monitoring the temperature, slowly add a 5-10% excess of sodium hypochlorite solution (commercial bleach).[1][14] The reaction can be exothermic. Maintain the temperature below 45°C.

  • Reaction Time: Continue stirring for several hours at room temperature to ensure the complete destruction of the nitrile group.

  • Verification (Critical): Before proceeding, test for the absence of cyanide. A common method is the Prussian blue test.[14] If cyanide is still present, add more hypochlorite and continue the reaction.

  • Neutralization: Once the nitrile is destroyed, cautiously neutralize the solution to a pH of ~7 by slowly adding a dilute acid, such as hydrochloric or sulfuric acid.[15]

  • Final Disposal: The resulting neutralized aqueous solution, while less hazardous, must still be collected as aqueous chemical waste and disposed of through your EHS office.

This guide is intended to foster a deep understanding of the principles behind the safe disposal of this compound. By adhering to these protocols, you contribute to a safe and compliant research environment.

References

  • TCI Chemicals. (2025, May 21). SAFETY DATA SHEET.
  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride.
  • Apollo Scientific. (n.d.). Azetidine.
  • Chemos GmbH&Co.KG. (2020, February 4). Safety Data Sheet: Azetidine.
  • CymitQuimica. (2026, February 14). SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
  • AK Scientific, Inc. (n.d.). 2',3'-Dihydrospiro[azetidine-2,1'-indene].
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • MilliporeSigma. (n.d.). 2-(Azetidin-3-yl)acetonitrile hydrochloride.
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Retrosynthesis Analysis

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Reactant of Route 1
2-(Azetidin-3-ylidene)acetonitrile hydrochloride
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2-(Azetidin-3-ylidene)acetonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.